Product packaging for GNE-140 racemate(Cat. No.:)

GNE-140 racemate

Cat. No.: B2503684
M. Wt: 499.0 g/mol
InChI Key: GLDDJXYFHWRGPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

GNE-140 racemate is a useful research compound. Its molecular formula is C25H23ClN2O3S2 and its molecular weight is 499.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C25H23ClN2O3S2 B2503684 GNE-140 racemate

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(2-chlorophenyl)sulfanyl-6-(4-morpholin-4-ylphenyl)-6-thiophen-3-ylpiperidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23ClN2O3S2/c26-20-3-1-2-4-22(20)33-23-21(29)15-25(27-24(23)30,18-9-14-32-16-18)17-5-7-19(8-6-17)28-10-12-31-13-11-28/h1-9,14,16,23H,10-13,15H2,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLDDJXYFHWRGPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC=C(C=C2)C3(CC(=O)C(C(=O)N3)SC4=CC=CC=C4Cl)C5=CSC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23ClN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

GNE-140 Racemate: A Technical Deep Dive into its Mechanism of Action as a Lactate Dehydrogenase A Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

GNE-140 is a potent and specific inhibitor of lactate dehydrogenase A (LDHA), a critical enzyme in the glycolytic pathway that is frequently upregulated in a wide array of cancers. This technical guide provides a comprehensive overview of the mechanism of action of GNE-140 racemate, a mixture of the (R) and (S) enantiomers, with the (R)-enantiomer demonstrating significantly higher potency. By inhibiting the conversion of pyruvate to lactate, GNE-140 disrupts the metabolic phenotype of cancer cells, leading to reduced proliferation, motility, and invasion. This document details the biochemical and cellular effects of GNE-140, summarizes key quantitative data, provides in-depth experimental protocols for its characterization, and visualizes the associated signaling pathways and experimental workflows.

Core Mechanism of Action: Targeting the Warburg Effect

Cancer cells often exhibit a metabolic shift towards aerobic glycolysis, a phenomenon known as the "Warburg effect".[1] In this process, glucose is preferentially converted to lactate even in the presence of oxygen. Lactate dehydrogenase A (LDHA) is the pivotal enzyme that catalyzes the final step of this process, the reduction of pyruvate to lactate, while regenerating NAD+ from NADH.[2] This metabolic reprogramming provides cancer cells with a rapid means of generating ATP and essential biosynthetic precursors to support their high proliferative rate.

This compound, and more specifically its (R)-enantiomer, acts as a potent inhibitor of LDHA.[3][4] By binding to LDHA, GNE-140 blocks its catalytic activity, thereby impeding the conversion of pyruvate to lactate.[5] This inhibition leads to a bottleneck in the glycolytic pathway, resulting in several downstream consequences for the cancer cell:

  • Reduced Lactate Production: Inhibition of LDHA directly decreases the production and secretion of lactate.[6]

  • Altered Cellular Metabolism: The blockage of pyruvate conversion forces a metabolic rewiring, potentially increasing reliance on oxidative phosphorylation.[3]

  • Induction of Oxidative Stress: The shift towards mitochondrial respiration can lead to an increase in reactive oxygen species (ROS).[2]

  • Inhibition of Cancer Cell Growth and Proliferation: By disrupting the primary energy and building block supply, GNE-140 effectively curtails cancer cell proliferation.[4][7]

Quantitative Data Summary

The inhibitory activity of GNE-140 has been quantified in various biochemical and cell-based assays. The following tables summarize the key data for this compound and its individual enantiomers.

Table 1: In Vitro Inhibitory Activity of GNE-140 and its Enantiomers

CompoundTargetIC50 (nM)Assay TypeReference
(R)-GNE-140LDHA3Cell-free[4][7]
(R)-GNE-140LDHB5Cell-free[4][7]
This compoundLactate Production (MiaPaCa-2 cells)670Cell-based[6]

(R)-GNE-140 is reported to be 18 times more potent than its (S)-enantiomer.[4][7]

Table 2: Anti-proliferative Activity of (R)-GNE-140 in Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Reference
Chondrosarcoma (with IDH1 mutation)Bone0.8[4]
Various Cancer Cell Lines (37 of 347 tested)Multiple< 5[4][7]

Signaling Pathways Modulated by GNE-140

The metabolic stress induced by GNE-140-mediated LDHA inhibition triggers alterations in several key signaling pathways that govern cell survival, proliferation, and apoptosis.

GNE140_Signaling_Pathway GNE140 GNE-140 LDHA LDHA GNE140->LDHA Inhibition p38_MAPK p38 MAPK Phosphorylation GNE140->p38_MAPK Inhibition AKT AKT Phosphorylation GNE140->AKT Inhibition AMPK AMPK LDHA->AMPK Inhibition leads to activation of Pyruvate Pyruvate Lactate Lactate Pyruvate->Lactate LDHA EGF EGF EGFR EGFR EGF->EGFR EGFR->p38_MAPK EGFR->AKT Apoptosis Apoptosis p38_MAPK->Apoptosis Cell_Survival Cell Survival & Proliferation AKT->Cell_Survival mTOR_S6K mTOR-S6K Pathway AMPK->mTOR_S6K OXPHOS Oxidative Phosphorylation mTOR_S6K->OXPHOS Resistance Acquired Resistance OXPHOS->Resistance

Caption: GNE-140 inhibits LDHA, which in turn blocks EGF-induced p38 MAPK and AKT phosphorylation, leading to apoptosis and reduced cell survival. Acquired resistance can occur through the activation of the AMPK-mTOR-S6K pathway.[3][8]

Experimental Protocols

In Vitro Enzyme Inhibition Assay for LDHA

This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of GNE-140 against purified human LDHA.

Materials:

  • Purified recombinant human LDHA enzyme

  • This compound and/or enantiomers

  • Pyruvate

  • β-Nicotinamide adenine dinucleotide, reduced form (NADH)

  • Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 340 nm

Procedure:

  • Prepare a stock solution of GNE-140 in a suitable solvent (e.g., DMSO).

  • Perform serial dilutions of GNE-140 in the assay buffer to create a range of concentrations for testing.

  • In a 96-well plate, add the assay buffer, NADH solution (final concentration typically 100-200 µM), and the various concentrations of GNE-140 or vehicle control.

  • Initiate the reaction by adding the LDHA enzyme (final concentration in the low nanomolar range).

  • Incubate the plate at a controlled temperature (e.g., 37°C) for a short period (e.g., 15 minutes).

  • Start the enzymatic reaction by adding a solution of pyruvate (final concentration typically 0.5-1 mM).

  • Immediately monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADH to NAD+.

  • Calculate the initial reaction rates for each GNE-140 concentration.

  • Plot the percentage of inhibition versus the logarithm of the GNE-140 concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cell Viability Assay (CellTiter-Glo®)

This protocol describes the assessment of the effect of GNE-140 on the viability of cancer cells in culture.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Opaque-walled 96-well microplates

  • Luminometer

Procedure:

  • Seed the cancer cells in an opaque-walled 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of GNE-140 in the complete cell culture medium.

  • Remove the existing medium from the cells and replace it with the medium containing the various concentrations of GNE-140 or vehicle control.

  • Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • Equilibrate the plate to room temperature for approximately 30 minutes.

  • Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.

  • Add a volume of CellTiter-Glo® reagent equal to the volume of the culture medium in each well.

  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a luminometer.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Western Blot Analysis of Signaling Protein Phosphorylation

This protocol details the investigation of GNE-140's effect on the phosphorylation status of key signaling proteins like p38 MAPK and AKT.

Materials:

  • Cancer cell line

  • This compound

  • Epidermal Growth Factor (EGF) or other relevant stimuli

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer and PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-p38 MAPK, anti-total-p38 MAPK, anti-phospho-AKT, anti-total-AKT)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Culture cells to approximately 80% confluency.

  • Pre-treat the cells with GNE-140 or vehicle for a specified time (e.g., 1-2 hours).

  • Stimulate the cells with a growth factor like EGF for a short period (e.g., 15-30 minutes).

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Denature the protein samples and separate them by SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against the phosphorylated protein overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using an ECL substrate and an imaging system.

  • Strip the membrane and re-probe with an antibody against the total protein to ensure equal loading.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for characterizing the mechanism of action of GNE-140.

GNE140_Experimental_Workflow Start Start: Hypothesis Generation Biochem_Assay Biochemical Assays (LDHA Inhibition) Start->Biochem_Assay Cell_Based_Assay Cell-Based Assays (Proliferation, Lactate) Biochem_Assay->Cell_Based_Assay Signaling_Analysis Signaling Pathway Analysis (Western Blot) Cell_Based_Assay->Signaling_Analysis In_Vivo_Studies In Vivo Studies (Xenograft Models) Signaling_Analysis->In_Vivo_Studies Data_Analysis Data Analysis & Interpretation In_Vivo_Studies->Data_Analysis Conclusion Conclusion: Mechanism of Action Data_Analysis->Conclusion

Caption: A logical workflow for the comprehensive investigation of GNE-140's mechanism of action, from initial biochemical characterization to in vivo validation.

Conclusion

This compound is a potent inhibitor of LDHA that effectively targets the metabolic vulnerability of cancer cells reliant on aerobic glycolysis. Its mechanism of action involves the direct inhibition of lactate production, leading to metabolic stress and the modulation of key signaling pathways that control cell fate. The data and protocols presented in this guide provide a robust framework for researchers and drug development professionals to further investigate and harness the therapeutic potential of GNE-140 and other LDHA inhibitors in the fight against cancer.

References

GNE-140 Racemate: A Technical Guide to its Discovery, Synthesis, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

GNE-140 is a potent small molecule inhibitor of lactate dehydrogenase (LDH), an enzyme crucial for anaerobic glycolysis, a metabolic pathway frequently upregulated in cancer cells. This technical guide provides an in-depth overview of the discovery, synthesis, and biological characterization of GNE-140 racemate. It includes detailed experimental protocols, comprehensive data on its inhibitory activity, and visualizations of its mechanism of action and synthetic workflow. This document is intended to serve as a valuable resource for researchers in oncology, metabolism, and medicinal chemistry who are interested in the development of LDH inhibitors as potential therapeutic agents.

Discovery and Rationale

GNE-140 was identified by Genentech through a high-throughput screening campaign aimed at discovering novel inhibitors of lactate dehydrogenase A (LDHA)[1]. The rationale behind targeting LDH stems from the well-established "Warburg effect," where cancer cells exhibit increased glucose uptake and lactate production, even in the presence of oxygen. This metabolic shift is believed to confer a survival advantage to tumor cells. By inhibiting LDH, the final enzyme in anaerobic glycolysis, it is hypothesized that the energy supply and biosynthetic capacity of cancer cells can be disrupted, leading to cell death or growth arrest[2][3][4]. GNE-140 emerged from this screening effort as a promising lead compound with potent activity against LDH isoforms.

Chemical Synthesis of this compound

The chemical synthesis of this compound can be accomplished through a multi-step sequence. The following protocol is a representative synthesis based on literature and patent disclosures.

Experimental Protocol: Synthesis of this compound

Materials:

  • 4-(Morpholin-4-yl)aniline

  • Thiophene-2-carbaldehyde

  • Thiazolidine-2,4-dione

  • Piperidine

  • Ethanol

  • Other necessary solvents and reagents

Procedure:

  • Step 1: Knoevenagel Condensation. To a solution of 4-(morpholin-4-yl)aniline and thiophene-2-carbaldehyde in ethanol, add a catalytic amount of piperidine. Reflux the mixture for 4-6 hours. Monitor the reaction by thin-layer chromatography (TLC). Upon completion, cool the reaction mixture to room temperature and collect the precipitated product by filtration. Wash the solid with cold ethanol and dry under vacuum to yield the intermediate chalcone.

  • Step 2: Michael Addition and Cyclization. To a solution of the intermediate chalcone in ethanol, add an equimolar amount of thiazolidine-2,4-dione and a catalytic amount of piperidine. Reflux the mixture for 8-12 hours. Monitor the reaction by TLC. After completion, cool the reaction mixture and pour it into ice-cold water. The precipitated solid is collected by filtration, washed with water, and dried.

  • Step 3: Purification. The crude this compound is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure racemic product.

Characterization: The final product should be characterized by standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its identity and purity.

Biological Activity and Mechanism of Action

GNE-140 is a potent inhibitor of lactate dehydrogenase, with nanomolar activity against LDHA and LDHB. The (R)-enantiomer is significantly more potent than the (S)-enantiomer[5][6].

In Vitro Inhibitory Activity

The inhibitory activity of GNE-140 has been evaluated in various biochemical and cell-based assays.

Target Compound IC₅₀ (nM) Assay Type
LDHA(R)-GNE-1403Cell-free
LDHB(R)-GNE-1405Cell-free
LDHC(R)-GNE-1405Cell-free
LDHAThis compoundNot explicitly stated, but less potent than (R)-enantiomerCell-free

Table 1: In vitro inhibitory activity of GNE-140 and its (R)-enantiomer against LDH isoforms.[5][6][7][8]

Cellular Activity

GNE-140 has demonstrated anti-proliferative effects in a range of cancer cell lines, particularly those that are highly glycolytic.

Cell Line Cancer Type Compound IC₅₀ (µM)
MiaPaCa-2Pancreatic Cancer(R)-GNE-140Submicromolar
Chondrosarcoma (IDH1 mutant)Bone Cancer(R)-GNE-1400.8

Table 2: Anti-proliferative activity of (R)-GNE-140 in selected cancer cell lines.[5][6]

(R)-GNE-140 was found to inhibit the proliferation of 37 out of 347 cancer cell lines tested with a potency cutoff of 5 µM[5][6].

Signaling Pathways and Workflows

GNE-140 Mechanism of Action

GNE-140 exerts its biological effect by inhibiting the conversion of pyruvate to lactate, a critical step in anaerobic glycolysis. This leads to a disruption of cellular metabolism and a reduction in the proliferation of cancer cells that are dependent on this pathway.

GNE140_Mechanism cluster_glycolysis Glycolysis cluster_LDH_reaction LDH Catalyzed Reaction cluster_downstream Cellular Effects Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Pyruvate_node Pyruvate LDH LDH Pyruvate_node->LDH Lactate Lactate Proliferation Cancer Cell Proliferation Lactate->Proliferation Promotes LDH->Lactate GNE140 GNE-140 GNE140->LDH Inhibition

Figure 1: GNE-140 inhibits the conversion of pyruvate to lactate.

GNE-140 Discovery and Development Workflow

The discovery and development of GNE-140 followed a typical drug discovery pipeline, starting from high-throughput screening to identify initial hits, followed by medicinal chemistry optimization and biological characterization.

GNE140_Workflow HTS High-Throughput Screening (HTS) Hit_ID Hit Identification HTS->Hit_ID Lead_Opt Lead Optimization (Medicinal Chemistry) Hit_ID->Lead_Opt GNE140_Racemate This compound Synthesis Lead_Opt->GNE140_Racemate In_Vitro In Vitro Biological Evaluation (IC50) GNE140_Racemate->In_Vitro Cell_Based Cell-Based Assays (Anti-proliferative) In_Vitro->Cell_Based In_Vivo In Vivo Studies (Preclinical Models) Cell_Based->In_Vivo

Figure 2: Workflow for the discovery and development of GNE-140.

Conclusion

This compound is a potent inhibitor of lactate dehydrogenase that has demonstrated significant anti-proliferative effects in preclinical studies. Its discovery validates LDH as a viable target for cancer therapy. This technical guide provides a comprehensive overview of the key data and methodologies related to GNE-140, which should aid researchers in further exploring the therapeutic potential of LDH inhibition. Future work will likely focus on the development of analogs with improved pharmacokinetic and pharmacodynamic properties to advance this class of inhibitors into clinical settings.

References

GNE-140 Racemate: A Technical Deep Dive into its Structure-Activity Relationship as a Lactate Dehydrogenase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

GNE-140 is a potent, small-molecule inhibitor of lactate dehydrogenase A (LDHA), a critical enzyme in the glycolytic pathway frequently upregulated in cancer cells. This document provides a comprehensive technical overview of the structure-activity relationship (SAR) of the GNE-140 racemate and its individual enantiomers. We will delve into its mechanism of action, present quantitative inhibitory data, detail relevant experimental protocols, and visualize key biological pathways and experimental workflows.

Introduction: The Role of LDHA in Cancer Metabolism

Cancer cells often exhibit a metabolic shift towards aerobic glycolysis, a phenomenon known as the "Warburg effect." This metabolic reprogramming allows for the rapid production of ATP and essential biosynthetic precursors to support uncontrolled proliferation. Lactate dehydrogenase A (LDHA) plays a pivotal role in this process by catalyzing the conversion of pyruvate to lactate, regenerating the NAD+ necessary for sustained glycolysis. The overexpression of LDHA is a hallmark of various cancers and is often associated with poor prognosis. Consequently, inhibiting LDHA has emerged as a promising therapeutic strategy to selectively target cancer cells by disrupting their energy metabolism. GNE-140 has been identified as a potent inhibitor of LDHA, demonstrating significant anti-proliferative effects in various cancer cell lines.

GNE-140 Structure-Activity Relationship (SAR)

GNE-140 exists as a racemate, a mixture of two enantiomers: (R)-GNE-140 and (S)-GNE-140. Stereochemistry plays a crucial role in the biological activity of this compound, with one enantiomer exhibiting significantly greater potency.

Quantitative Inhibitory Activity

The inhibitory activity of the this compound and its individual enantiomers against lactate dehydrogenase isoforms A (LDHA) and B (LDHB) has been determined through biochemical assays. The (R)-enantiomer is the more active form, demonstrating an 18-fold higher potency than the (S)-enantiomer[1].

CompoundTargetIC50 (nM)Notes
This compound LDHA3[2]
LDHB5[2]
LDHC5[2]
(R)-GNE-140 LDHA3[1]
LDHB5[1]
(S)-GNE-140 LDHA~54Estimated based on the 18-fold lower potency compared to the (R)-enantiomer.

IC50: Half-maximal inhibitory concentration.

Mechanism of Action

GNE-140 exerts its anti-cancer effects by directly inhibiting the enzymatic activity of LDHA. This inhibition disrupts the conversion of pyruvate to lactate, leading to a cascade of metabolic consequences within the cancer cell.

Signaling Pathway

The following diagram illustrates the central role of LDHA in aerobic glycolysis and the point of intervention for GNE-140.

LDHA_Pathway cluster_cell Cancer Cell Cytosol Glucose Glucose Glycolysis Glycolysis Glucose->Glycolysis Pyruvate Pyruvate Glycolysis->Pyruvate LDHA LDHA Pyruvate->LDHA TCA TCA Cycle (Oxidative Phosphorylation) Pyruvate->TCA Enters Mitochondria Lactate Lactate LDHA->Lactate GNE140 GNE-140 GNE140->LDHA Inhibition Mitochondrion GNE140_Workflow cluster_biochem Biochemical Characterization cluster_cell Cell-Based Assays cluster_invivo In Vivo Studies b1 Synthesis of This compound b2 Chiral Separation of (R) and (S) Enantiomers b1->b2 b3 LDH Biochemical Assay (IC50 Determination) b2->b3 c1 Cell Viability Assay (e.g., CellTiter-Glo) b3->c1 c2 Lactate Production Assay c1->c2 i1 Pharmacokinetic (PK) Studies in Mice c1->i1 c3 Metabolomics Analysis c2->c3 i2 Xenograft Tumor Model Efficacy Studies i1->i2

References

GNE-140 Racemate Target Validation in Cancer Cells: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the target validation of GNE-140, a potent inhibitor of Lactate Dehydrogenase (LDH), in the context of cancer cell biology. GNE-140 is a racemate mixture of (R)-GNE-140 and (S)-GNE-140, with the (R)-enantiomer being significantly more active.[1][2][3] This document details the mechanism of action, summarizes key quantitative data, provides experimental protocols for cellular assays, and visualizes the relevant biological pathways and experimental workflows.

Core Concepts: Targeting Cancer Metabolism with GNE-140

Cancer cells often exhibit a metabolic shift towards aerobic glycolysis, a phenomenon known as the Warburg effect. This process results in the conversion of glucose to lactate, even in the presence of oxygen, and is heavily reliant on the enzyme Lactate Dehydrogenase A (LDHA). By inhibiting LDHA, GNE-140 disrupts this metabolic pathway, leading to reduced lactate production and an accumulation of pyruvate.[4] This disruption can impede cancer cell proliferation and survival, particularly in tumors that are highly dependent on glycolysis.[4]

GNE-140 and its more potent enantiomer, (R)-GNE-140, are active-site inhibitors that have demonstrated high potency against both LDHA and its isoform LDHB.[1][4][5][6] The inhibition of these enzymes is a key strategy in targeting the metabolic plasticity of cancer cells.

Quantitative Data Summary

The following tables summarize the key in vitro efficacy data for GNE-140 and its active (R)-enantiomer.

Table 1: In Vitro Enzyme Inhibition

CompoundTargetIC50 (nM)Notes
(R)-GNE-140LDHA3Cell-free assay.[1][6]
(R)-GNE-140LDHB5Cell-free assay.[1][6]
GNE-140 (diastereomer mix)LDHA22
GNE-140MDH1/2>10,000Indicates selectivity against malate dehydrogenases.[4]
GNE-140301 Kinases>1,000Indicates selectivity against a broad panel of kinases.[4]

Table 2: Cellular Activity in Cancer Cell Lines

CompoundCell LineAssayIC50 (µM)Notes
(R)-GNE-140MiaPaCa-2 (Pancreatic)Lactate Production0.67[4][5]
(R)-GNE-140MiaPaCa-2 (Pancreatic)Proliferation0.43[4]
(R)-GNE-140KP-2 (Pancreatic)Proliferation0.43[4]
(R)-GNE-140Chondrosarcoma (IDH1 mutant)Proliferation0.8Two cell lines tested.[1][6]
GNE-140Breast Cancer Cells (ER+ and ER-)Proliferation200-300Concentration range for inhibition.[2]
GNE-140MDA-MB-231 (Breast)Proliferation30-120Concentration range for growth arrest.[2]

(R)-GNE-140 has been shown to inhibit proliferation in 37 out of 347 tested cancer cell lines with a potency cutoff of 5 µM.[1][5][6]

Experimental Protocols

This section details the methodologies for key experiments used in the target validation of GNE-140 in cancer cells.

Cellular Viability Assay

This protocol is used to determine the effect of GNE-140 on cancer cell proliferation.

  • Cell Plating:

    • Seed cancer cell lines in 384-well plates at optimal densities to achieve 75-80% confluency at the end of the assay.[1]

    • Use RPMI medium supplemented with 5% FBS, 100 µg/ml penicillin, and 100 units/ml streptomycin.[1]

  • Compound Treatment:

    • The day after plating, treat the cells with a serial dilution of GNE-140. A 6-point dose titration scheme is recommended.[1]

  • Incubation:

    • Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.[1]

  • Viability Assessment:

    • Assess cell viability using the CellTiter-Glo® Luminescent Cell Viability Assay according to the manufacturer's protocol.[1]

  • Data Analysis:

    • Calculate the absolute inhibitory concentration (IC50) values using a four-parameter logistic curve fitting model.[1]

Lactate Production Assay

This assay measures the direct impact of GNE-140 on its target's enzymatic activity within the cellular environment.

  • Cell Treatment:

    • Plate cells and treat with various concentrations of GNE-140 as described in the cellular viability assay.

  • Sample Collection:

    • After the desired incubation period (e.g., 24 hours), collect the cell culture medium.

  • Lactate Measurement:

    • Measure the lactate concentration in the collected medium using a commercially available lactate assay kit.

  • Data Analysis:

    • Normalize the lactate levels to the cell number or protein concentration.

    • Calculate the IC50 for lactate production by fitting the data to a dose-response curve.

Western Blot Analysis

This protocol is used to assess the impact of GNE-140 on signaling pathways downstream of its target.

  • Cell Lysis:

    • Treat cells with GNE-140 for the desired time.

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification:

    • Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer:

    • Separate equal amounts of protein on an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with primary antibodies against proteins of interest (e.g., p-p38 MAPK, p-Akt, total p38 MAPK, total Akt, and a loading control like β-actin).

    • Wash the membrane and incubate with a corresponding HRP-conjugated secondary antibody.

  • Detection:

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Visualizations: Pathways and Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate key aspects of GNE-140's mechanism of action and the experimental process for its validation.

GNE140_Target_Validation_Workflow cluster_in_vitro In Vitro Assays cluster_cellular Cellular Mechanism cluster_resistance Resistance Mechanisms enzymatic_assay Enzymatic Assay (LDHA/B Inhibition) cell_viability Cell Viability Assay (Proliferation) enzymatic_assay->cell_viability Confirms Potency lactate_assay Lactate Production Assay cell_viability->lactate_assay Links Proliferation to Target Activity resistance_models Generation of Resistant Cell Lines cell_viability->resistance_models Identifies Sensitive and Resistant Lines target_engagement Target Engagement (Cellular Thermal Shift Assay) lactate_assay->target_engagement Validates Cellular Target Binding metabolomics Metabolomic Profiling (Pyruvate, Glycolytic Intermediates) target_engagement->metabolomics Shows Metabolic Consequences western_blot Western Blot (Signaling Pathways) metabolomics->western_blot Investigates Downstream Signaling oxphos_analysis OXPHOS Analysis resistance_models->oxphos_analysis Investigates Metabolic Plasticity pathway_analysis Signaling Pathway Analysis (AMPK, mTOR) resistance_models->pathway_analysis Identifies Escape Pathways

Caption: Workflow for GNE-140 target validation in cancer cells.

GNE140_Signaling_Pathway cluster_glycolysis Glycolysis cluster_inhibition Inhibition by GNE-140 cluster_downstream Downstream Effects cluster_resistance_pathway Resistance Pathway Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Lactate Lactate Pyruvate->Lactate NADH to NAD+ p38_MAPK p38 MAPK Activation Lactate->p38_MAPK Akt Akt Activation Lactate->Akt GNE140 GNE-140 LDHA_B LDHA / LDHB GNE140->LDHA_B Inhibits AMPK AMPK GNE140->AMPK Activates LDHA_B->Pyruvate LDHA_B->Lactate Cell_Proliferation Cell Proliferation, Motility, Invasion p38_MAPK->Cell_Proliferation Akt->Cell_Proliferation mTOR mTOR AMPK->mTOR Inhibits S6K S6K mTOR->S6K OXPHOS Increased OXPHOS S6K->OXPHOS

Caption: Signaling pathways influenced by GNE-140 in cancer cells.

Mechanism of Action and Resistance

GNE-140's primary mechanism of action is the inhibition of LDHA and LDHB, leading to a reduction in lactate production and a subsequent decrease in cancer cell proliferation, motility, and invasion.[2][3] In some breast cancer cell lines, GNE-140 has been shown to block the activation of p38 MAPK and Akt signaling pathways.[2]

However, cancer cells can develop resistance to LDHA inhibition. Both innate and acquired resistance to GNE-140 have been linked to metabolic plasticity, specifically an upregulation of oxidative phosphorylation (OXPHOS).[7][8] This metabolic shift is driven by the activation of the AMPK-mTOR-S6K signaling pathway.[7][8] This understanding of resistance mechanisms opens up possibilities for combination therapies. For instance, combining GNE-140 with an OXPHOS inhibitor like phenformin can resensitize resistant cells.[7]

Target Deconvolution Strategy

While GNE-140 is a relatively specific inhibitor of LDHA/B, a systematic approach to confirm its on-target effects and identify potential off-target activities is crucial.

Target_Deconvolution_Strategy Phenotypic_Screen Phenotypic Screen (e.g., Cell Viability) Active_Compound GNE-140 Phenotypic_Screen->Active_Compound Chemical_Proteomics Chemical Proteomics (e.g., Affinity Chromatography) Active_Compound->Chemical_Proteomics Genetic_Approaches Genetic Approaches (e.g., shRNA/CRISPR screen) Active_Compound->Genetic_Approaches Computational_Methods Computational Methods (e.g., Target Prediction) Active_Compound->Computational_Methods Candidate_Targets Candidate Targets Chemical_Proteomics->Candidate_Targets Genetic_Approaches->Candidate_Targets Computational_Methods->Candidate_Targets Target_Validation Target Validation (Biochemical & Cellular Assays) Candidate_Targets->Target_Validation Mechanism_of_Action Mechanism of Action Elucidation Target_Validation->Mechanism_of_Action

Caption: Logical workflow for target deconvolution of GNE-140.

A multi-pronged approach for target deconvolution includes:

  • Chemical Proteomics: Using immobilized GNE-140 as bait to pull down interacting proteins from cell lysates.

  • Genetic Approaches: Performing shRNA or CRISPR screens in the presence of GNE-140 to identify genes that, when knocked down or out, confer resistance or sensitivity.

  • Computational Methods: In silico profiling of GNE-140 against known protein structures to predict potential off-targets.

Conclusion

GNE-140 is a potent and selective inhibitor of LDHA and LDHB, demonstrating significant anti-proliferative effects in a subset of cancer cell lines, particularly those reliant on glycolysis. The target validation of GNE-140 is supported by robust in vitro and cellular data. Understanding the mechanisms of resistance, primarily through the upregulation of OXPHOS via the AMPK-mTOR-S6K pathway, is critical for the rational design of combination therapies to enhance its therapeutic potential. The experimental protocols and workflows provided in this guide offer a framework for the continued investigation and validation of GNE-140 and other LDH inhibitors in cancer research.

References

GNE-140 Racemate: A Technical Guide to its Effects on Cellular Metabolism

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

GNE-140 is a potent small-molecule inhibitor of lactate dehydrogenase (LDH), a critical enzyme in anaerobic glycolysis. This technical guide provides an in-depth analysis of the effects of the GNE-140 racemate on cellular metabolism. It summarizes key quantitative data, details experimental methodologies, and visualizes the intricate signaling pathways affected by this compound. This document is intended to serve as a comprehensive resource for researchers and professionals in the field of oncology and metabolic therapies.

Introduction

The reliance of many cancer cells on aerobic glycolysis, a phenomenon known as the Warburg effect, presents a key metabolic vulnerability that can be exploited for therapeutic intervention. Lactate dehydrogenase A (LDHA), which catalyzes the conversion of pyruvate to lactate, is a pivotal enzyme in this process, and its inhibition is a promising strategy for anticancer drug development. GNE-140 has emerged as a potent inhibitor of both LDHA and LDHB.[1] This guide focuses on the racemic mixture of GNE-140, which is comprised of the (R)-GNE-140 and (S)-GNE-140 enantiomers, and its multifaceted impact on cellular metabolism.[1]

Mechanism of Action

GNE-140 is a potent inhibitor of lactate dehydrogenase A (LDHA).[2] The (R)-enantiomer of GNE-140 is noted to be 18-fold more potent than the (S)-enantiomer. The primary mechanism of action of GNE-140 involves the inhibition of LDH, which leads to a reduction in the conversion of pyruvate to lactate. This enzymatic blockade has significant downstream consequences on cellular metabolism, including a decrease in lactate production and an increase in intracellular pyruvate levels.

Quantitative Data on the Effects of this compound

The following tables summarize the quantitative data on the inhibitory effects of GNE-140 and its impact on various cell lines.

Table 1: Inhibitory Potency of GNE-140

TargetIC50 (nM)Compound Form
LDHA3(R)-GNE-140
LDHB5(R)-GNE-140

Note: Data for the racemate's direct enzymatic inhibition is less prevalent in the literature, with the (R)-enantiomer being the focus of many potency assays.

Table 2: Effects of GNE-140 on Cancer Cell Lines

Cell LineEffectConcentrationReference
MIA PaCa-2 (Pancreatic)Growth Arrest10 µM[1]
MIA PaCa-2 (Pancreatic)Metabolite Modulation2 µM (24h)[3]
MDA-MB-231 (Breast)Inhibition of Glucose Use and Lactic Acid Production30-120 µM[1]
pII (Breast Cancer)Reduced Extracellular Lactate200-300 µM[1]
YS1.2 (Breast Cancer)Inhibition of Cell Proliferation (Day 4)100-300 µM[1]
MCF10A (Normal Breast)Inhibition of Cell ProliferationNot specified[1]
B16F10 (Melanoma)Inhibition of ECAR and Glycolysis CapacityNot specified[4]

Impact on Cellular Metabolism

Inhibition of LDH by this compound instigates a significant reprogramming of cellular metabolism. The primary consequences include:

  • Inhibition of Glycolysis: By blocking the conversion of pyruvate to lactate, GNE-140 effectively creates a bottleneck in the glycolytic pathway. This leads to a reduction in the overall glycolytic flux.

  • Modulation of the Pentose Phosphate Pathway (PPP): Treatment with GNE-140 has been shown to affect metabolites associated with the pentose phosphate pathway.[3]

  • Induction of Oxidative Stress: The metabolic shift induced by GNE-140 can lead to an increase in reactive oxygen species (ROS).

  • Alterations in TCA Cycle and Nucleotide Biosynthesis: While direct quantitative data is limited, the increase in pyruvate, the substrate for the tricarboxylic acid (TCA) cycle, suggests a potential shift towards oxidative phosphorylation. The effects on the PPP, a key source of ribose for nucleotide synthesis, indicate a likely impact on nucleotide biosynthesis.

Signaling Pathways Modulated by this compound

This compound has been demonstrated to modulate key signaling pathways involved in cell growth, survival, and metabolism.

Inhibition of p38 MAPK and Akt Signaling

GNE-140 treatment has been shown to reduce the phosphorylation of p38 MAPK and inhibit its total expression.[1] It also impedes the EGF-induced phosphorylation of Akt, a critical node in cell survival signaling.[1]

GNE140_p38_Akt_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGF_Receptor EGF Receptor Akt Akt EGF_Receptor->Akt GNE140 GNE-140 p38_MAPK p38 MAPK GNE140->p38_MAPK Inhibits Expression & Phosphorylation GNE140->Akt Inhibits Phosphorylation Downstream_Effectors_p38 Downstream Effectors (e.g., Proliferation, Inflammation) p38_MAPK->Downstream_Effectors_p38 Downstream_Effectors_Akt Downstream Effectors (e.g., Survival, Growth) Akt->Downstream_Effectors_Akt EGF EGF EGF->EGF_Receptor GNE140_Resistance_Signaling cluster_cytoplasm Cytoplasm GNE140 GNE-140 (Prolonged Treatment) LDH_Inhibition LDH Inhibition GNE140->LDH_Inhibition Metabolic_Stress Metabolic Stress LDH_Inhibition->Metabolic_Stress AMPK AMPK Metabolic_Stress->AMPK Activates mTOR mTOR AMPK->mTOR Inhibits OXPHOS Increased Oxidative Phosphorylation AMPK->OXPHOS Promotes S6K S6K mTOR->S6K Activates Resistance Acquired Resistance S6K->Resistance OXPHOS->Resistance GNE140_Experimental_Workflow cluster_in_vitro In Vitro Experiments cluster_assays Cellular Assays cluster_data_analysis Data Analysis and Interpretation Cell_Culture Cell Culture (e.g., Cancer Cell Lines) GNE140_Treatment This compound Treatment (Dose- and Time-course) Cell_Culture->GNE140_Treatment Viability_Assay Cell Viability/ Proliferation Assay GNE140_Treatment->Viability_Assay Metabolic_Assays Metabolic Assays (Lactate, Seahorse, Metabolomics) GNE140_Treatment->Metabolic_Assays Signaling_Analysis Signaling Pathway Analysis (Western Blot) GNE140_Treatment->Signaling_Analysis Data_Quantification Data Quantification (IC50, Fold Change, etc.) Viability_Assay->Data_Quantification Metabolic_Assays->Data_Quantification Signaling_Analysis->Data_Quantification Pathway_Mapping Pathway Mapping and Mechanism Elucidation Data_Quantification->Pathway_Mapping

References

GNE-140 Racemate: A Technical Guide to LDHA Binding Affinity and Kinetics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the binding affinity and kinetics of the GNE-140 racemate, a potent inhibitor of Lactate Dehydrogenase A (LDHA). This document consolidates key quantitative data, details relevant experimental protocols, and visualizes the associated signaling pathways to support further research and development in cancer metabolism.

Core Concepts: GNE-140 and LDHA Inhibition

Lactate Dehydrogenase A (LDHA) is a critical enzyme in anaerobic glycolysis, catalyzing the conversion of pyruvate to lactate. In many cancer cells, this pathway is upregulated in what is known as the "Warburg effect." Inhibition of LDHA is a promising therapeutic strategy to disrupt cancer cell metabolism. GNE-140 is a potent and specific inhibitor of LDHA.[1][2] It exists as a racemate, a mixture of (R)-GNE-140 and (S)-GNE-140, with the (R)-enantiomer being significantly more potent.[3][4]

Binding Affinity and Kinetics of this compound

Table 1: In Vitro Inhibitory Activity of this compound and Enantiomers against LDH Isozymes
CompoundTargetIC50 (nM)Notes
This compound LDHA 3 Potent inhibitor of the target enzyme.
LDHB 5 Also shows high affinity for the LDHB isozyme.
LDHC 5 Demonstrates pan-LDH inhibitory activity.
(R)-GNE-140LDHA3The more active enantiomer.
LDHB5
(S)-GNE-140LDHA-Reported to be 18-fold less potent than the (R)-enantiomer.[3]

Data compiled from multiple sources. The IC50 values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50% under the specified experimental conditions.

Experimental Protocols

This section provides detailed methodologies for key experiments to characterize the interaction of GNE-140 with LDHA.

Biochemical Assay for LDHA Inhibition

This protocol describes a continuous-rate spectrophotometric assay to determine the enzymatic activity of LDHA in the presence of an inhibitor. The assay monitors the decrease in absorbance at 340 nm resulting from the oxidation of NADH to NAD+.

Materials:

  • Recombinant human LDHA enzyme

  • Pyruvate (substrate)

  • β-Nicotinamide adenine dinucleotide, reduced form (NADH) (cofactor)

  • This compound (inhibitor)

  • Assay Buffer: 20 mM Tris-HCl, pH 7.3

  • 96-well UV-transparent microplate

  • Microplate spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Prepare Reagents:

    • Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO).

    • Prepare serial dilutions of the GNE-140 stock solution in Assay Buffer to create a range of inhibitor concentrations.

    • Prepare working solutions of pyruvate and NADH in Assay Buffer. Optimal concentrations should be determined empirically but can start at approximately 1.5 mM for pyruvate and 0.5 mM for NADH.[5]

  • Assay Setup:

    • In a 96-well plate, add the following to each well:

      • Assay Buffer

      • GNE-140 solution at various concentrations (or DMSO for control)

      • NADH solution

    • Initiate the reaction by adding the pyruvate solution. The final reaction volume is typically 200 µL.

  • Data Acquisition:

    • Immediately place the plate in a microplate reader pre-set to 25°C.

    • Measure the decrease in absorbance at 340 nm every 30 seconds for 10-15 minutes.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of NADH oxidation) from the linear portion of the absorbance vs. time curve.

    • Plot the reaction velocity against the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic curve.

Experimental Workflow: LDHA Inhibition Assay

LDHA_Inhibition_Assay cluster_prep Reagent Preparation cluster_assay Assay Plate Setup cluster_acq Data Acquisition cluster_analysis Data Analysis prep_gne Prepare GNE-140 dilutions add_gne Add GNE-140/DMSO prep_gne->add_gne prep_sub Prepare Pyruvate & NADH add_nadh Add NADH prep_sub->add_nadh add_pyr Initiate with Pyruvate prep_sub->add_pyr add_buffer Add Assay Buffer add_buffer->add_gne add_gne->add_nadh add_nadh->add_pyr read_abs Read Absorbance at 340 nm (kinetic) add_pyr->read_abs calc_rate Calculate reaction rates read_abs->calc_rate plot_data Plot rate vs. [Inhibitor] calc_rate->plot_data calc_ic50 Determine IC50 plot_data->calc_ic50

Caption: Workflow for determining the IC50 of GNE-140 against LDHA.

Cellular Lactate Production Assay

This protocol measures the effect of GNE-140 on lactate production in cancer cells, providing a cellular measure of LDHA inhibition.

Materials:

  • Cancer cell line (e.g., MIA PaCa-2, MDA-MB-231)

  • Cell culture medium and supplements

  • This compound

  • Lactate assay kit (colorimetric or fluorometric)

  • 96-well cell culture plate

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density that allows for logarithmic growth during the experiment.

    • Incubate overnight to allow for cell attachment.

  • Compound Treatment:

    • Treat the cells with various concentrations of this compound (and a vehicle control, e.g., DMSO).

    • Incubate for a desired period (e.g., 6, 24, or 48 hours).

  • Sample Collection:

    • After incubation, collect the cell culture supernatant.

  • Lactate Measurement:

    • Perform the lactate assay on the collected supernatant according to the manufacturer's instructions. This typically involves an enzymatic reaction that produces a colored or fluorescent product proportional to the lactate concentration.

  • Data Analysis:

    • Measure the absorbance or fluorescence using a microplate reader.

    • Normalize the lactate levels to the cell number or protein concentration to account for any effects of the compound on cell proliferation.

    • Plot the normalized lactate levels against the GNE-140 concentration to determine the cellular potency.

Signaling Pathway: Acquired Resistance to GNE-140

Prolonged inhibition of LDHA with GNE-140 can lead to acquired resistance in cancer cells. This resistance is driven by a metabolic shift towards oxidative phosphorylation, which is mediated by the activation of the AMP-activated protein kinase (AMPK) signaling pathway.[1]

Mechanism of Resistance

Inhibition of LDHA by GNE-140 leads to a decrease in NAD+ regeneration and a subsequent reduction in glycolytic flux. This can result in decreased ATP levels. The increase in the AMP/ATP ratio activates AMPK, a key cellular energy sensor. Activated AMPK, in turn, stimulates mTORC1 and its downstream effector S6K, leading to an increase in mitochondrial biogenesis and a shift towards oxidative phosphorylation for ATP production. This metabolic plasticity allows cancer cells to bypass their dependence on glycolysis and survive in the presence of an LDHA inhibitor.

Signaling Pathway Diagram

GNE140_Resistance_Pathway GNE140 GNE-140 LDHA LDHA GNE140->LDHA inhibition Lactate Lactate LDHA->Lactate Glycolysis Glycolysis LDHA->Glycolysis NAD+ regeneration Pyruvate Pyruvate Pyruvate->LDHA Glycolysis->Pyruvate ATP_dec Decreased ATP Glycolysis->ATP_dec reduced flux AMPK AMPK ATP_dec->AMPK activation mTORC1 mTORC1 AMPK->mTORC1 activation S6K S6K mTORC1->S6K activation OXPHOS Oxidative Phosphorylation S6K->OXPHOS upregulation Resistance Acquired Resistance OXPHOS->Resistance

Caption: Acquired resistance to GNE-140 is mediated by the AMPK/mTOR/S6K pathway.

Conclusion

This compound is a potent inhibitor of LDHA with significant potential for cancer therapy. Understanding its binding affinity, the kinetics of its interaction with LDHA, and the mechanisms of potential resistance are crucial for its effective development and clinical application. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers to further investigate GNE-140 and other LDHA inhibitors. The development of strategies to overcome resistance, such as combination therapies targeting the AMPK pathway, will be a key area for future research.

References

Biological Activity of GNE-140 Racemate and Enantiomers: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the biological activity of the lactate dehydrogenase A (LDHA) inhibitor, GNE-140, and its individual enantiomers. The document details its mechanism of action, quantitative inhibitory data, and comprehensive experimental protocols for its evaluation.

Introduction

GNE-140 is a potent and selective inhibitor of lactate dehydrogenase (LDH), a critical enzyme in anaerobic glycolysis. By targeting LDHA, GNE-140 disrupts the conversion of pyruvate to lactate, a process frequently upregulated in cancer cells (the Warburg effect). This inhibition leads to a reduction in lactate production and can impede the proliferation of glycolysis-dependent cancer cells. GNE-140 exists as a racemate, with the (R)-enantiomer demonstrating significantly higher potency than the (S)-enantiomer.

Quantitative Biological Activity

The inhibitory activity of GNE-140 and its enantiomers has been characterized through various in vitro assays. The following tables summarize the key quantitative data.

Table 1: In Vitro Enzyme Inhibition

CompoundTargetIC50 (nM)Notes
(R)-GNE-140LDHA3Cell-free assay.[1][2]
(R)-GNE-140LDHB5Cell-free assay.[1][2]
GNE-140 (racemate)LDHA22Mixed diastereomers.[3]
(S)-GNE-140LDHA-18-fold less potent than (R)-GNE-140.[1][2]

Table 2: Cellular Activity

CompoundCell LineAssayIC50 (µM)Notes
(R)-GNE-140MiaPaca2 (Pancreatic)Lactate Production0.67[4]
(R)-GNE-140MiaPaca2 & KP-2Cell Proliferation0.43[3]
(R)-GNE-140Chondrosarcoma (IDH1 mutant)Cell Proliferation0.8[2]
GNE-140 (racemate)MDA-MB-231 (Breast)Growth Arrest30-120[5]

Signaling Pathways

GNE-140 primarily exerts its effect through the inhibition of LDHA, leading to a disruption of glycolysis. However, long-term treatment can lead to acquired resistance. This resistance has been linked to the activation of the AMPK-mTOR-S6K signaling pathway, which promotes a metabolic shift towards oxidative phosphorylation (OXPHOS).

GNE140_Signaling_Pathway cluster_glycolysis Glycolysis cluster_resistance Acquired Resistance Pathway Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Lactate Lactate Pyruvate->Lactate LDHA OXPHOS Oxidative Phosphorylation Pyruvate->OXPHOS shunted to AMPK AMPK mTOR mTOR AMPK->mTOR S6K S6K mTOR->S6K S6K->OXPHOS promotes GNE140 GNE-140 GNE140->Lactate inhibits

GNE-140 mechanism of action and resistance pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the biological activity of GNE-140 and its enantiomers.

LDHA Enzyme Inhibition Assay

This assay determines the in vitro potency of GNE-140 in inhibiting the enzymatic activity of lactate dehydrogenase.

LDH_Inhibition_Assay_Workflow start Start reagents Prepare Assay Buffer, NAD+, Pyruvate, and LDHA Enzyme start->reagents inhibitor Prepare Serial Dilutions of GNE-140 Enantiomers reagents->inhibitor plate Add Buffer, NAD+, Pyruvate, and Inhibitor to Microplate inhibitor->plate initiate Initiate Reaction by Adding LDHA Enzyme plate->initiate measure Measure Absorbance at 340 nm Kinetically (e.g., every 15s for 5 min) initiate->measure analyze Calculate Reaction Velocity and Determine IC50 Values measure->analyze end End analyze->end

Workflow for the LDHA enzyme inhibition assay.

Materials:

  • 96-well, clear bottom microplate

  • Microplate reader capable of measuring absorbance at 340 nm

  • Recombinant human LDHA enzyme

  • Assay Buffer (e.g., 0.1 M potassium phosphate, pH 7.5)

  • β-Nicotinamide adenine dinucleotide (NADH)

  • Sodium pyruvate

  • GNE-140 enantiomers dissolved in DMSO

Procedure:

  • Prepare a stock solution of GNE-140 enantiomers in 100% DMSO.

  • Perform serial dilutions of the compounds in the assay buffer.

  • To each well of the microplate, add the assay buffer, NADH solution, and the GNE-140 dilution.

  • To initiate the reaction, add sodium pyruvate to each well.

  • Immediately place the plate in the microplate reader and measure the decrease in absorbance at 340 nm over time (e.g., every 15 seconds for 5 minutes). The decrease in absorbance corresponds to the oxidation of NADH to NAD+.

  • The rate of reaction is calculated from the linear portion of the kinetic curve.

  • Plot the reaction rates against the inhibitor concentrations and fit the data to a four-parameter logistic equation to determine the IC50 values.

Cell Viability Assay (CellTiter-Glo®)

This assay measures cell viability by quantifying ATP, an indicator of metabolically active cells.

Materials:

  • Opaque-walled 96-well or 384-well plates

  • Cancer cell lines of interest

  • Complete cell culture medium

  • GNE-140 enantiomers

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Luminometer

Procedure:

  • Seed cells in the opaque-walled multiwell plates at a predetermined optimal density and allow them to adhere overnight.

  • Treat the cells with a range of concentrations of GNE-140 enantiomers (typically a 6-point dose titration) or vehicle control (DMSO).

  • Incubate the plates for a specified period (e.g., 72 hours).[1]

  • Equilibrate the plates to room temperature for approximately 30 minutes.

  • Add CellTiter-Glo® Reagent to each well in a volume equal to the cell culture medium.

  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate the plates at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a luminometer.

  • Calculate the absolute IC50 values using four-parameter logistic curve fitting.[1]

Western Blot Analysis of AMPK-mTOR-S6K Signaling

This protocol is used to assess the activation state of key proteins in the acquired resistance pathway.

Materials:

  • Cancer cells with acquired resistance to GNE-140

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membranes

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies against: p-AMPKα (Thr172), AMPKα, p-mTOR (Ser2448), mTOR, p-S6K (Thr389), S6K, and a loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse the GNE-140-resistant and parental (sensitive) cells and quantify the protein concentration.

  • Separate equal amounts of protein from each sample by SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with the primary antibody of interest overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Wash the membrane again and apply the chemiluminescent substrate.

  • Capture the signal using an imaging system.

  • Quantify the band intensities and normalize to the loading control to determine the relative protein expression and phosphorylation levels.

In Vivo Studies

For in vivo evaluation, (R)-GNE-140 can be formulated for oral administration in mice.

Table 3: Example In Vivo Formulation

ComponentPercentage
DMSO10%
PEG30040%
Tween-805%
Saline45%

Note: This is one of several possible formulations and may require optimization depending on the specific experimental conditions.[2]

(R)-GNE-140 has shown bioavailability in mice when dosed orally.[1] However, its in vivo efficacy can be limited by rapid clearance.[3]

Conclusion

GNE-140, particularly the (R)-enantiomer, is a highly potent inhibitor of LDHA and LDHB, demonstrating significant anti-proliferative effects in various cancer cell lines. Understanding its mechanism of action and the potential for acquired resistance through the AMPK-mTOR-S6K pathway is crucial for its therapeutic development. The experimental protocols outlined in this guide provide a robust framework for the continued investigation and characterization of GNE-140 and its analogues.

References

Investigating Off-Target Effects of the GNE-140 Racemate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GNE-140 is a potent and selective inhibitor of lactate dehydrogenase A (LDHA) and B (LDHB), key enzymes in anaerobic glycolysis.[1][2] While its on-target effects on cancer cell metabolism are well-documented, a thorough understanding of its off-target interactions is crucial for a comprehensive safety and efficacy profile. This technical guide provides a framework for investigating the off-target effects of the GNE-140 racemate, incorporating detailed experimental protocols, data presentation standards, and visualization of key pathways and workflows.

Quantitative Analysis of GNE-140 On- and Off-Target Activities

A critical first step in characterizing a compound's selectivity is to quantify its activity against its intended targets and a broad range of potential off-targets. The following table summarizes the available quantitative data for GNE-140 and its more active (R)-enantiomer.

Target FamilyTargetCompoundAssay TypeIC50Reference
On-Target Lactate Dehydrogenase A (LDHA)(R)-GNE-140Cell-free3 nM[3]
Lactate Dehydrogenase B (LDHB)(R)-GNE-140Cell-free5 nM[3]
Lactate Dehydrogenase C (LDHC)(R)-GNE-140Cell-free5 nM[1]
Mixed DiastereomersGNE-140Cell-free22 nM[1]
Off-Target Malate Dehydrogenase 1 (MDH1)GNE-140Cell-free>10 µM[1]
Malate Dehydrogenase 2 (MDH2)GNE-140Cell-free>10 µM[1]
Kinase Panel (301 kinases)GNE-140Cell-free>1 µM[1]

Experimental Protocols for Off-Target Identification

A multi-pronged approach is recommended to comprehensively identify and validate the off-target effects of GNE-140. This includes broad screening assays followed by more targeted validation experiments.

In Vitro Kinase Panel Screening

Objective: To identify potential off-target kinase interactions of GNE-140 across a broad panel of kinases.

Methodology:

  • Compound Preparation: Prepare a stock solution of this compound in 100% DMSO. Serially dilute the compound to the desired screening concentrations.

  • Kinase Reactions: In a multi-well plate, combine each kinase with its specific substrate and required cofactors in the appropriate reaction buffer (e.g., 20 mM Hepes pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.02% Brij35, 0.02 mg/ml BSA, 0.1 mM Na₃VO₄, 2 mM DTT, 1% DMSO).

  • Compound Addition: Add GNE-140 or vehicle control (DMSO) to the kinase reactions and incubate for a defined period (e.g., 20 minutes) at room temperature.

  • Initiation of Reaction: Start the kinase reaction by adding a mixture of ATP (e.g., 10 µM) and γ-³³P-ATP.

  • Incubation: Incubate the reaction for a specified time (e.g., 2 hours) at room temperature.

  • Termination and Detection: Stop the reaction and measure the incorporation of ³³P into the substrate using a suitable method, such as filter binding and scintillation counting.

  • Data Analysis: Calculate the percentage of kinase activity remaining in the presence of GNE-140 compared to the vehicle control. Hits are identified as kinases with significant inhibition.

Cellular Thermal Shift Assay (CETSA)

Objective: To confirm the direct binding of GNE-140 to potential off-target proteins in a cellular context.

Methodology:

  • Cell Culture and Treatment: Culture cells of interest to a suitable confluency. Treat the cells with GNE-140 at various concentrations or a vehicle control for a defined period (e.g., 1-2 hours) at 37°C.

  • Cell Harvesting and Thermal Challenge: Harvest and wash the cells. Aliquot the cell suspension into PCR tubes and heat them in a thermocycler for a short duration (e.g., 3 minutes) across a range of temperatures (e.g., 40°C to 64°C in 2°C increments).[4] Include an unheated control.

  • Cell Lysis: Immediately after heating, lyse the cells using freeze-thaw cycles or a suitable lysis buffer.

  • Clarification of Lysates: Pellet the aggregated proteins by high-speed centrifugation (e.g., 20,000 x g for 20 minutes at 4°C).

  • Protein Quantification and Western Blotting: Collect the supernatant containing the soluble protein fraction.[4] Determine the protein concentration of each sample and normalize them. Perform SDS-PAGE and Western blotting using a primary antibody specific for the putative off-target protein.

  • Data Analysis: Quantify the band intensities from the Western blot. Normalize the intensity of each heated sample to the unheated control. Plot the normalized intensity versus temperature to generate melting curves. A shift in the melting temperature (Tm) in the presence of GNE-140 indicates target engagement.

Quantitative Proteomics for Unbiased Off-Target Discovery

Objective: To identify novel, unbiased off-target proteins of GNE-140 in a proteome-wide manner.

Methodology:

  • Stable Isotope Labeling by Amino acids in Cell culture (SILAC): Culture two populations of cells, one in "light" medium and the other in "heavy" medium containing stable isotope-labeled amino acids (e.g., ¹³C₆-arginine and ¹³C₆-lysine).

  • Compound Immobilization: Synthesize a GNE-140 analog with a linker suitable for immobilization on affinity beads.

  • Cell Lysis and Protein Extraction: Lyse the "heavy" and "light" cell populations and extract the proteomes.

  • Affinity Chromatography: Incubate the "heavy" lysate with the GNE-140-immobilized beads and the "light" lysate with control beads. In a reverse experiment, incubate the "light" lysate with the GNE-140 beads and the "heavy" lysate with control beads.

  • Protein Elution and Digestion: Wash the beads to remove non-specific binders and elute the bound proteins. Combine the eluates from the GNE-140 and control beads and digest the proteins into peptides using trypsin.

  • LC-MS/MS Analysis: Analyze the peptide mixtures using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Identify and quantify the "heavy" to "light" ratios for each protein. Proteins that are significantly enriched in the GNE-140 pulldown compared to the control are considered potential off-targets.

Investigation of Off-Target Signaling Pathways

Based on existing literature, two key signaling pathways have been identified as being potentially affected by GNE-140 off-target activities: the p38 MAPK/Akt pathway and the AMPK/mTOR/S6K pathway.

p38 MAPK and Akt Signaling

GNE-140 has been shown to reduce the phosphorylation of both p38 MAPK and Akt.[1]

Experimental Protocol: Western Blot Analysis

  • Cell Treatment: Plate cells and, once attached, treat with GNE-140 at various concentrations for different time points. Include a positive control (e.g., a known activator of the pathway) and a vehicle control.

  • Cell Lysis: Lyse the cells in a buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Antibody Incubation: Block the membrane and incubate with primary antibodies against phospho-p38 MAPK, total p38 MAPK, phospho-Akt, total Akt, and a loading control (e.g., β-actin). Subsequently, incubate with the appropriate HRP-conjugated secondary antibodies.

  • Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and quantify the band intensities. Normalize the phosphorylated protein levels to the total protein levels.

AMPK/mTOR/S6K Signaling

Acquired resistance to GNE-140 has been linked to the activation of the AMPK-mTOR-S6K signaling pathway, leading to an increase in oxidative phosphorylation.[5]

Experimental Protocol: Western Blot Analysis

  • Cell Treatment: Culture cells under conditions of long-term GNE-140 treatment to induce resistance. Include a parental (sensitive) cell line as a control.

  • Cell Lysis and Protein Quantification: Follow the same procedure as for the p38 MAPK/Akt pathway analysis.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein and transfer to a PVDF membrane.

  • Antibody Incubation: Probe the membrane with primary antibodies against phospho-AMPK, total AMPK, phospho-mTOR, total mTOR, phospho-S6K, total S6K, and a loading control.

  • Detection and Analysis: Visualize and quantify the bands to determine the activation state of the pathway in resistant versus sensitive cells.

Mandatory Visualizations

Signaling Pathway Diagrams

GNE140_p38_Akt_Pathway GNE140 GNE-140 p38 p38 MAPK GNE140->p38 Inhibits Phosphorylation Akt Akt GNE140->Akt Inhibits Phosphorylation p_p38 p-p38 MAPK (Inactive) p_Akt p-Akt (Inactive) Downstream_p38 Downstream Targets p_p38->Downstream_p38 Downstream_Akt Downstream Targets p_Akt->Downstream_Akt

Caption: Off-target inhibition of p38 MAPK and Akt signaling by GNE-140.

GNE140_AMPK_mTOR_Pathway GNE140 Long-term GNE-140 Treatment p_AMPK p-AMPK (Active) GNE140->p_AMPK AMPK AMPK mTORC1 mTORC1 p_AMPK->mTORC1 p_S6K p-S6K (Active) mTORC1->p_S6K S6K S6K OXPHOS Oxidative Phosphorylation p_S6K->OXPHOS Resistance Acquired Resistance OXPHOS->Resistance

Caption: Activation of the AMPK/mTOR/S6K pathway in acquired resistance to GNE-140.

Experimental Workflow Diagrams

CETSA_Workflow cluster_prep Sample Preparation cluster_assay CETSA Protocol cluster_analysis Data Analysis cell_culture 1. Cell Culture treatment 2. Treat with GNE-140 or Vehicle cell_culture->treatment heating 3. Heat Gradient treatment->heating lysis 4. Cell Lysis heating->lysis centrifugation 5. Centrifugation lysis->centrifugation supernatant 6. Collect Supernatant centrifugation->supernatant western_blot 7. Western Blot supernatant->western_blot quantification 8. Densitometry western_blot->quantification melting_curve 9. Plot Melting Curve quantification->melting_curve

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Proteomics_Workflow cluster_silac SILAC Labeling cluster_affinity Affinity Purification cluster_ms Mass Spectrometry heavy_cells 1. 'Heavy' Amino Acid Labeling lysis 3. Cell Lysis heavy_cells->lysis light_cells 2. 'Light' Amino Acid Labeling light_cells->lysis gne140_beads 4. GNE-140 Beads lysis->gne140_beads control_beads 5. Control Beads lysis->control_beads pulldown 6. Affinity Pulldown gne140_beads->pulldown control_beads->pulldown digestion 7. Protein Digestion pulldown->digestion lcms 8. LC-MS/MS digestion->lcms analysis 9. Data Analysis (Heavy/Light Ratios) lcms->analysis

Caption: Workflow for quantitative proteomics-based off-target identification.

Conclusion

A thorough investigation of the this compound's off-target effects is essential for its continued development. The experimental strategies and protocols outlined in this guide provide a robust framework for identifying and validating off-target interactions and their impact on cellular signaling pathways. By employing a combination of in vitro screening, cellular target engagement assays, and unbiased proteomics, researchers can build a comprehensive selectivity profile for GNE-140, ultimately enabling a more informed assessment of its therapeutic potential and potential liabilities.

References

GNE-140 Racemate in the Inhibition of the Warburg Effect: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cancer cell metabolism is characterized by a significant upregulation of glycolysis, even in the presence of ample oxygen, a phenomenon known as the Warburg effect. This metabolic shift is predominantly driven by the enzyme lactate dehydrogenase A (LDHA), which catalyzes the conversion of pyruvate to lactate. The resulting lactate-rich, acidic tumor microenvironment promotes tumor progression, metastasis, and immunosuppression. GNE-140, a potent small molecule inhibitor of LDHA, has emerged as a critical tool for investigating the therapeutic potential of targeting this metabolic vulnerability. This technical guide provides an in-depth overview of the role of GNE-140 racemate in inhibiting the Warburg effect, detailing its mechanism of action, experimental validation, and the signaling pathways it modulates.

Introduction: The Warburg Effect and the Role of LDHA

The Warburg effect describes the metabolic reprogramming of cancer cells to favor aerobic glycolysis over the more energy-efficient oxidative phosphorylation (OXPHOS) pathway. This alteration is not a consequence of defective mitochondria but rather a strategic adaptation that provides rapidly proliferating cancer cells with a continuous supply of ATP and biosynthetic precursors. A key enzyme in this process is Lactate Dehydrogenase (LDH), a tetrameric enzyme that exists in various isoforms composed of LDHA and LDHB subunits. In most cancer cells, the LDHA isoform is predominantly expressed and is responsible for the conversion of pyruvate to lactate, regenerating NAD+ required for sustained high glycolytic flux.[1] The overexpression of LDHA is a common feature in a wide range of human cancers and is often associated with poor prognosis and tumor progression.[2] Therefore, targeting LDHA has become an attractive therapeutic strategy to reverse the Warburg effect and selectively inhibit cancer cell growth.

GNE-140: A Potent Inhibitor of Lactate Dehydrogenase

GNE-140 is a racemate mixture of (R)-GNE-140 and (S)-GNE-140 and has been identified as a highly potent inhibitor of both LDHA and LDHB.[3] The (R)-enantiomer, (R)-GNE-140, is significantly more active.[4]

Biochemical and Cellular Activity

GNE-140 demonstrates low nanomolar inhibitory activity against its target enzymes and effectively reduces lactate production in cancer cells.

Parameter Value Reference
LDHA IC50 3 nM[4][5]
LDHB IC50 5 nM[4]
Lactate Production IC50 (MiaPaCa-2 cells) 670 nM[6]
Antiproliferative Activity

GNE-140 exhibits antiproliferative effects across a range of cancer cell lines, with varying degrees of potency.

Cell Line Cancer Type GNE-140 IC50 (µM) Reference
A375Melanoma~10-30[5]
CAL51Breast Cancer~10-30[5]
MDA-MB-468Breast Cancer~10-30[5]
B16F10Murine Melanoma~23[5]
4T1Murine Breast Cancer~10-30[5]
Panc02Murine Pancreatic Cancer~30-100[5]
MiaPaCa-2Pancreatic Cancer<10[5]
HMCBMesothelioma>100[5]
EMT6Murine Breast Cancer>100[5]
LLCMurine Lewis Lung Carcinoma>100[5]
Chondrosarcoma (IDH1 mutant)Bone Cancer0.8[4]

Signaling Pathways Modulated by GNE-140

The inhibition of LDHA by GNE-140 initiates a cascade of intracellular signaling events, primarily impacting cellular metabolism and survival pathways.

Core Mechanism of Action

GNE-140 directly inhibits LDHA, leading to a reduction in lactate production and a decrease in the NAD+/NADH ratio. This disruption of glycolysis is a central tenet of its anticancer activity.

GNE140_Mechanism GNE140 GNE-140 LDHA LDHA GNE140->LDHA Pyruvate Pyruvate Lactate Lactate Pyruvate->Lactate LDHA NAD NAD+ Glycolysis Glycolysis NAD->Glycolysis NADH NADH NADH->NAD LDHA Glycolysis->Pyruvate

Figure 1: Core mechanism of GNE-140 action on LDHA.
Resistance Pathway: Upregulation of Oxidative Phosphorylation

A key mechanism of acquired resistance to GNE-140 involves a metabolic shift towards oxidative phosphorylation (OXPHOS). This is driven by the activation of the AMP-activated protein kinase (AMPK)-mTOR-S6K signaling pathway.[6]

GNE140_Resistance cluster_inhibition GNE-140 Action cluster_resistance Resistance Mechanism GNE140 GNE-140 LDHA LDHA GNE140->LDHA Glycolysis Glycolysis LDHA->Glycolysis ATP_low Decreased ATP Glycolysis->ATP_low AMPK AMPK ATP_low->AMPK mTOR mTOR AMPK->mTOR S6K S6K mTOR->S6K OXPHOS Oxidative Phosphorylation S6K->OXPHOS CellSurvival Cell Survival OXPHOS->CellSurvival

Figure 2: GNE-140 resistance pathway via AMPK/mTOR/S6K and OXPHOS.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Cell Viability Assay (CellTiter-Glo®)

This protocol outlines the measurement of cell viability based on the quantification of ATP.

Materials:

  • CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)

  • Opaque-walled multiwell plates (96- or 384-well)

  • Multichannel pipette

  • Orbital shaker

  • Luminometer

Procedure:

  • Seed cells in opaque-walled 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

  • Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Treat cells with various concentrations of GNE-140 or vehicle control.

  • Incubate for the desired treatment period (e.g., 72 hours).

  • Equilibrate the plate to room temperature for approximately 30 minutes.

  • Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.

  • Add 100 µL of CellTiter-Glo® Reagent to each well.

  • Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

  • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a plate reader.

CellTiterGlo_Workflow Start Seed Cells Incubate1 Incubate 24h Start->Incubate1 Treat Treat with GNE-140 Incubate1->Treat Incubate2 Incubate 72h Treat->Incubate2 Equilibrate Equilibrate to RT Incubate2->Equilibrate AddReagent Add CellTiter-Glo® Reagent Equilibrate->AddReagent Mix Mix on Shaker (2 min) AddReagent->Mix Incubate3 Incubate at RT (10 min) Mix->Incubate3 Measure Measure Luminescence Incubate3->Measure

Figure 3: Workflow for the CellTiter-Glo® cell viability assay.
Lactate Production Assay (Colorimetric)

This protocol describes a method to quantify lactate in cell culture supernatant.

Materials:

  • Lactate Assay Kit (e.g., Sigma-Aldrich, MAK064 or similar)

  • 96-well clear flat-bottom plates

  • Multichannel pipette

  • Spectrophotometric plate reader

Procedure:

  • Seed cells in a 96-well plate and treat with GNE-140 as described for the cell viability assay.

  • After the treatment period, collect the cell culture supernatant.

  • Prepare lactate standards and reaction mix according to the kit manufacturer's protocol.

  • Add 50 µL of each standard and sample supernatant to separate wells of a new 96-well plate.

  • Add 50 µL of the reaction mix to each well.

  • Incubate the plate at room temperature for 30 minutes, protected from light.

  • Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.

  • Calculate the lactate concentration in the samples by comparing the absorbance to the standard curve.

LactateAssay_Workflow Start Seed and Treat Cells Collect Collect Supernatant Start->Collect Prepare Prepare Standards & Reagents Collect->Prepare Plate Plate Samples & Standards Prepare->Plate AddReagent Add Reaction Mix Plate->AddReagent Incubate Incubate at RT (30 min) AddReagent->Incubate Measure Measure Absorbance Incubate->Measure

Figure 4: Workflow for the colorimetric lactate production assay.
Glycolysis Stress Test (Seahorse XF Analyzer)

This protocol measures the extracellular acidification rate (ECAR) to assess glycolytic function.

Materials:

  • Seahorse XF Analyzer

  • Seahorse XF Cell Culture Microplates

  • Seahorse XF Glycolysis Stress Test Kit (Agilent)

  • XF Base Medium

  • Glucose, Oligomycin, and 2-Deoxyglucose (2-DG)

Procedure:

  • Seed cells in a Seahorse XF cell culture microplate and allow them to adhere overnight.

  • The next day, replace the culture medium with XF Base Medium supplemented with L-glutamine and incubate in a non-CO2 incubator at 37°C for 1 hour.

  • Hydrate the sensor cartridge overnight in a non-CO2 incubator at 37°C.

  • Load the injection ports of the sensor cartridge with Glucose, Oligomycin, and 2-DG.

  • Place the cell plate in the Seahorse XF Analyzer and initiate the assay protocol.

  • The instrument will measure baseline ECAR, then sequentially inject the compounds and measure the ECAR response to determine key parameters of glycolytic function.

Seahorse_Workflow Start Seed Cells in XF Plate Hydrate Hydrate Sensor Cartridge Start->Hydrate MediumChange Change to XF Medium Start->MediumChange LoadCartridge Load Injection Ports Hydrate->LoadCartridge RunAssay Run Seahorse XF Analyzer MediumChange->RunAssay LoadCartridge->RunAssay

Figure 5: Workflow for the Seahorse XF Glycolysis Stress Test.

Conclusion

This compound is a powerful research tool for elucidating the role of LDHA in cancer metabolism and for exploring the therapeutic potential of inhibiting the Warburg effect. Its high potency and well-characterized mechanism of action make it an invaluable compound for in vitro and in vivo studies. Understanding the signaling pathways it perturbs, particularly the mechanisms of resistance involving the AMPK-mTOR-S6K axis and the shift to oxidative phosphorylation, is crucial for the rational design of combination therapies. The experimental protocols detailed herein provide a framework for researchers to investigate the effects of GNE-140 and other LDHA inhibitors, ultimately contributing to the development of novel anticancer strategies targeting metabolic vulnerabilities.

References

GNE-140 Racemate: A Technical Guide to Preliminary In Vivo Efficacy Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GNE-140 is a potent, active site-targeting inhibitor of lactate dehydrogenase A (LDHA) and LDHB, with IC50 values in the low nanomolar range.[1][2][3] As a key enzyme in the final step of anaerobic glycolysis, LDHA is responsible for the conversion of pyruvate to lactate, a process critical for regenerating NAD+ and sustaining high glycolytic rates in many cancer cells. The therapeutic hypothesis is that inhibiting LDHA will disrupt tumor cell metabolism, leading to reduced proliferation and cell death.[3][4] This technical guide provides an in-depth overview of the preliminary in vivo efficacy studies conducted on the GNE-140 racemate, detailing its mechanism of action, experimental protocols, and the metabolic adaptations that influence its therapeutic potential.

Core Mechanism of Action

GNE-140 directly inhibits the enzymatic activity of LDHA and LDHB, blocking the conversion of pyruvate to lactate.[3] This inhibition leads to a buildup of pyruvate and a reduction in cellular lactate levels.[3] A critical consequence is the decreased regeneration of NAD+ from NADH, which is essential for maintaining the high flux required in the upstream steps of glycolysis. This disruption of the glycolytic pathway is intended to selectively impact cancer cells that are highly dependent on this metabolic process for energy and survival, a phenomenon known as the "Warburg effect."

Caption: GNE-140 inhibits LDHA, blocking lactate production and NAD+ regeneration.

Preliminary In Vivo Efficacy Data

Despite potent in vitro activity, in vivo studies with this compound have shown limited monotherapy efficacy in various tumor models. This is largely attributed to rapid clearance and the metabolic plasticity of cancer cells, which can adapt to glycolytic inhibition.[3][5]

Table 1: Summary of GNE-140 In Vivo Xenograft Studies

Animal ModelCancer TypeDose & AdministrationKey FindingsReference
MIA PaCa-2 XenograftPancreatic100-400 mg/kg, b.i.d., p.o.Ineffective against tumor growth; only transient reduction in tumor lactate.[3][6]
B16 Melanoma ModelMelanomaNot specifiedSystemic administration did not significantly inhibit tumor growth.[6]
BRCA1-related XenograftBreast Cancer100 mg/kg, i.p.Reduced lactate-to-pyruvate ratio in tumors, but therapeutic benefit was limited.[5]
NCI-237UTSW XenograftHereditary Leiomyomatosis and Renal Cell Cancer (HLRCC)Not specifiedUsed to demonstrate on-target LDH inhibition as the mechanism of anti-tumor activity.[7]
GL261, CT2A GliomasGliomaContinuous s.c. infusionShowed some effect on tumor metabolism but did not consistently inhibit growth.[8]

Mechanisms of Resistance to LDHA Inhibition

A significant challenge to GNE-140 therapy is the development of both innate and acquired resistance. Studies have shown that cancer cells can evade the effects of LDHA inhibition by shifting their metabolic dependency from glycolysis to oxidative phosphorylation (OXPHOS).

This metabolic reprogramming is often driven by the activation of the AMPK-mTOR-S6K signaling pathway.[9][10] Chronic LDHA inhibition can induce metabolic stress, activating AMPK, which in turn promotes mitochondrial biogenesis and function, thereby increasing the cell's reliance on OXPHOS for energy production. This plasticity allows tumor cells to survive and proliferate despite the glycolytic blockade.[9][11]

Resistance_Pathway GNE140 GNE-140 LDHA LDHA Inhibition GNE140->LDHA Glycolysis Glycolysis Blocked LDHA->Glycolysis MetabolicStress Metabolic Stress Glycolysis->MetabolicStress AMPK AMPK Activation MetabolicStress->AMPK mTOR mTOR-S6K Pathway AMPK->mTOR OXPHOS Increased Oxidative Phosphorylation (OXPHOS) mTOR->OXPHOS Promotes Resistance Cell Survival & Acquired Resistance OXPHOS->Resistance Experimental_Workflow cluster_pre Preparation cluster_implant Implantation & Growth cluster_treat Treatment Phase cluster_analysis Endpoint Analysis CellCulture 1. Cancer Cell Culture & Expansion Harvest 2. Cell Harvest & Counting CellCulture->Harvest Implantation 3. Subcutaneous Implantation in Mice Harvest->Implantation TumorGrowth 4. Tumor Growth Monitoring Implantation->TumorGrowth Randomization 5. Randomization into Treatment Groups TumorGrowth->Randomization Treatment 6. GNE-140 or Vehicle Administration Randomization->Treatment Monitoring 7. Continued Monitoring (Tumor Volume, Body Weight) Treatment->Monitoring Endpoint 8. Endpoint Reached (e.g., Tumor Size Limit) Monitoring->Endpoint Analysis 9. Tumor Excision & Pharmacodynamic Analysis Endpoint->Analysis

References

Methodological & Application

Application Notes and Protocols: GNE-140 Racemate In Vitro Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

GNE-140 is a potent and selective inhibitor of Lactate Dehydrogenase (LDH), an enzyme critical to anaerobic glycolysis.[1] Specifically, it targets the LDHA and LDHB isoforms, which catalyze the conversion of pyruvate to lactate.[2][3] Many cancer cells exhibit a high rate of glycolysis even in the presence of oxygen, a phenomenon known as the "Warburg effect," making LDHA a key target for cancer therapy.[4][5] GNE-140 racemate is a mixture of the (R) and (S) enantiomers, with the (R)-enantiomer being significantly more potent.[6][7] These application notes provide detailed protocols for assessing the in vitro cellular activity of this compound, focusing on its effects on cell proliferation and lactate production.

Mechanism of Action and Signaling Pathway

GNE-140 inhibits LDHA, which is responsible for the conversion of pyruvate to lactate, a crucial step for regenerating NAD+ required to sustain high glycolytic rates in cancer cells.[3] By blocking this step, GNE-140 disrupts the metabolic processes that glycolysis-dependent cancer cells rely on for proliferation and survival.[1] Inhibition of LDH activity can lead to a reduction in lactate production and can also impact downstream signaling pathways. For instance, studies have shown that GNE-140 can block the activation of p38 MAPK and Akt signaling pathways in certain cancer cell lines.[8]

GNE140_Pathway Glucose Glucose Glycolysis Glycolysis Glucose->Glycolysis Pyruvate Pyruvate Glycolysis->Pyruvate Lactate Lactate (Secreted) Pyruvate->Lactate    NAD_regen NAD+ Regeneration Pyruvate->NAD_regen NADH -> NAD+ Cell_Proliferation Cell Proliferation & Survival Lactate->Cell_Proliferation LDHA LDHA / LDHB LDHA->Pyruvate GNE140 GNE-140 GNE140->LDHA Inhibition Signaling Downstream Signaling GNE140->Signaling NAD_regen->Glycolysis Sustains Glycolysis NAD_regen->Cell_Proliferation p38_MAPK p38 MAPK Activation Signaling->p38_MAPK Akt Akt Activation Signaling->Akt

Caption: GNE-140 mechanism of action targeting the LDHA/B-mediated conversion of pyruvate to lactate.

Quantitative Data Summary

The inhibitory activity of GNE-140 and its more active enantiomer, (R)-GNE-140, has been quantified across various assays and cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for potency.

Compound/EnantiomerTarget/AssayCell LineReported IC50Citation
(R)-GNE-140LDHA (enzyme)Cell-free3 nM[6][7]
(R)-GNE-140LDHB (enzyme)Cell-free5 nM[6][7]
GNE-140 (diastereomers)LDHA (enzyme)Cell-free22 nM[1]
GNE-140Lactate ProductionMiaPaCa-2670 nM[1][2]
GNE-140ProliferationMiaPaCa-2430 nM[1]
(R)-GNE-140ProliferationIDH1-mutant Chondrosarcoma0.8 µM[6][7]
GNE-140ProliferationA5490.36 µM[7]
GNE-140ProliferationpII (ER- breast cancer)~200-300 µM[8]
GNE-140ProliferationYS1.2 (ER+ breast cancer)~100-300 µM[8]

Note: The potency of GNE-140 can vary significantly depending on the cell line's metabolic phenotype (glycolytic vs. oxidative phosphorylation).[9][10]

Experimental Protocols

Protocol 1: Cell Viability and Cytotoxicity Assay

This protocol details the measurement of the effect of this compound on the proliferation and viability of a cancer cell line using a luminescence-based assay.

A. Materials

  • Compound: this compound

  • Solvent: Anhydrous Dimethyl Sulfoxide (DMSO)[11]

  • Cell Line: Glycolysis-dependent cancer cell line (e.g., MiaPaCa-2, A549)

  • Culture Medium: RPMI-1640 or other appropriate medium, supplemented with 5-10% Fetal Bovine Serum (FBS) and antibiotics (penicillin/streptomycin).[6]

  • Equipment: 384-well or 96-well clear-bottom, white-walled tissue culture plates; multichannel pipettes; CO2 incubator (37°C, 5% CO2); plate reader with luminescence detection.

  • Reagents: CellTiter-Glo® Luminescent Cell Viability Assay kit or similar ATP-based assay; sterile Phosphate-Buffered Saline (PBS).

B. Experimental Workflow Diagram

Workflow Start Start Seed_Cells 1. Seed Cells (e.g., 384-well plate) Start->Seed_Cells Incubate_1 2. Incubate Overnight (37°C, 5% CO2) Seed_Cells->Incubate_1 Prepare_Compound 3. Prepare GNE-140 Serial Dilutions Incubate_1->Prepare_Compound Treat_Cells 4. Add Compound to Cells (6-pt titration) Prepare_Compound->Treat_Cells Incubate_2 5. Incubate for 72 hours Treat_Cells->Incubate_2 Add_Reagent 6. Add CellTiter-Glo® Reagent Incubate_2->Add_Reagent Measure_Luminescence 7. Measure Luminescence (Plate Reader) Add_Reagent->Measure_Luminescence Analyze_Data 8. Analyze Data (Calculate IC50) Measure_Luminescence->Analyze_Data End End Analyze_Data->End

Caption: Workflow for the GNE-140 cell viability assay.

C. Step-by-Step Procedure

  • Compound Preparation:

    • Prepare a high-concentration stock solution of this compound (e.g., 10-20 mM) in 100% DMSO.[11] Store at -20°C or -80°C.[7]

    • On the day of the experiment, create a serial dilution series (e.g., 6-point titration) in the culture medium. The final DMSO concentration in the wells should be kept constant and low (≤ 0.5%) to avoid solvent toxicity.

  • Cell Seeding:

    • Harvest cells and perform a cell count.

    • Dilute the cell suspension to the optimal seeding density. This density should be determined empirically for each cell line to ensure they are in the exponential growth phase and reach 75-80% confluency by the end of the assay.[6]

    • Seed the cells into a 384-well or 96-well plate and incubate overnight to allow for cell attachment.

  • Cell Treatment:

    • Carefully remove the medium from the wells.

    • Add the medium containing the different concentrations of this compound to the appropriate wells. Include "vehicle control" (medium with DMSO only) and "no-cell" (medium only for background) wells.

    • Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.[6][12]

  • Data Acquisition:

    • Remove the plate from the incubator and allow it to equilibrate to room temperature for about 30 minutes.

    • Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.

    • Add the reagent to each well (volume as per manufacturer's protocol).

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Subtract the average background luminescence (no-cell wells) from all other readings.

    • Normalize the data by expressing the luminescence of treated wells as a percentage of the vehicle control wells (% Viability).

    • Plot the % Viability against the log of the GNE-140 concentration.

    • Calculate the IC50 value by fitting the data to a four-parameter logistic (sigmoidal dose-response) curve using appropriate software (e.g., GraphPad Prism).[6]

Protocol 2: Extracellular Lactate Production Assay

This protocol measures the direct pharmacological effect of GNE-140 on its target by quantifying the amount of lactate secreted by cells into the culture medium.

A. Materials

  • All materials from Protocol 1.

  • Reagents: A commercial L-Lactate Assay Kit (colorimetric or fluorometric).[8]

B. Procedure

  • Follow steps 1-3 from the Cell Viability Protocol above (Compound Preparation, Cell Seeding, Cell Treatment). A 24-hour treatment period may be sufficient to observe effects on lactate production.[12]

  • Sample Collection: After the incubation period, carefully collect a sample of the cell culture supernatant from each well without disturbing the cell layer.

  • Lactate Measurement:

    • Perform the lactate assay on the collected supernatants according to the manufacturer's protocol.[8] This typically involves preparing a standard curve with known lactate concentrations.

    • The assay reaction usually involves an enzyme mix that ultimately generates a colored or fluorescent product proportional to the lactate concentration.

    • Measure the absorbance or fluorescence using a plate reader at the specified wavelength.

  • Data Analysis:

    • Calculate the lactate concentration in each sample using the standard curve.

    • (Optional) Normalize the lactate concentration to the number of viable cells in parallel wells (determined by a viability assay) to account for antiproliferative effects.

    • Plot the normalized lactate levels against the log of the GNE-140 concentration and calculate the IC50 for lactate production using a four-parameter logistic curve fit.

References

GNE-140 racemate solubility and stock solution preparation

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

GNE-140 racemate is a potent and specific inhibitor of Lactate Dehydrogenase A (LDHA), a critical enzyme in the glycolytic pathway.[1][2][3] LDHA catalyzes the conversion of pyruvate to lactate, a hallmark of aerobic glycolysis in many cancer cells, often referred to as the "Warburg effect".[2][3] By inhibiting LDHA, this compound disrupts cancer cell metabolism, leading to reduced proliferation, motility, and invasion in various cancer models, including breast and pancreatic cancer.[1][4] These application notes provide detailed protocols for the solubilization, stock solution preparation, and application of this compound in common in vitro assays.

Physicochemical Properties

PropertyValueReference
Molecular FormulaC₂₅H₂₃ClN₂O₃S₂[1][5]
Molecular Weight499.05 g/mol [1]
CAS Number1802977-61-2[1][5]
AppearancePowder[1]

Solubility and Stock Solution Preparation

This compound exhibits limited solubility in aqueous solutions but is soluble in organic solvents like Dimethyl Sulfoxide (DMSO).[1] It is crucial to use fresh, anhydrous DMSO, as moisture can significantly reduce the compound's solubility.[1][6]

Solubility Data

SolventConcentrationNotes
DMSO8 mg/mL (16.03 mM)[1]
DMSO20 mg/mL (40.08 mM)Requires sonication.[3]
WaterInsoluble[1][6]
EthanolInsoluble[1][6]

Protocol 1: Preparation of this compound Stock Solution

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer and/or sonicator

Procedure:

  • Equilibrate the this compound vial to room temperature before opening.

  • Weigh the desired amount of this compound powder in a sterile tube.

  • Add the appropriate volume of fresh, anhydrous DMSO to achieve the desired concentration (e.g., for an 8 mg/mL stock solution, add 1 mL of DMSO to 8 mg of GNE-140).

  • Vortex the solution thoroughly to dissolve the compound. If precipitation occurs, sonication or gentle warming in a water bath (up to 50°C) can aid dissolution.[3][6]

  • Once fully dissolved, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[3][7]

Storage and Stability:

  • Powder: Store at -20°C for up to 3 years.[1]

  • Stock Solution in DMSO:

    • Store at -80°C for up to 1 year.[1]

    • Store at -20°C for up to 1 month.[1]

Signaling Pathway of GNE-140 Action and Resistance

GNE-140 targets a key step in cellular metabolism. The diagrams below illustrate its mechanism of action and a described pathway of acquired resistance.

GNE140_Mechanism_of_Action Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Glycolysis LDHA LDHA Pyruvate->LDHA Lactate Lactate Proliferation Cancer Cell Proliferation Lactate->Proliferation Supports LDHA->Lactate GNE140 GNE-140 GNE140->LDHA Inhibition

GNE-140 inhibits LDHA, blocking lactate production.

GNE140_Resistance_Pathway GNE140 GNE-140 (Long-term treatment) AMPK AMPK GNE140->AMPK Activates mTOR mTOR AMPK->mTOR S6K S6K mTOR->S6K OXPHOS Oxidative Phosphorylation (OXPHOS) S6K->OXPHOS Increases Resistance Acquired Resistance OXPHOS->Resistance Drives

Acquired resistance to GNE-140 involves AMPK-mTOR-S6K activation.

Protocol 2: In Vitro Cell Proliferation Assay

This protocol describes a typical workflow for assessing the effect of GNE-140 on cancer cell proliferation using a luminescence-based viability assay like CellTiter-Glo®.

Materials:

  • Cancer cell line of interest (e.g., MIA PaCa-2)

  • Complete cell culture medium (e.g., RPMI, 5% FBS)[6]

  • This compound stock solution in DMSO

  • 384-well clear-bottom plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Luminometer

Experimental Workflow Diagram

Cell_Assay_Workflow start Start seed_cells 1. Seed cells in 384-well plates start->seed_cells incubate_24h 2. Incubate for 24h (adherence) seed_cells->incubate_24h prepare_dilutions 3. Prepare serial dilutions of GNE-140 incubate_24h->prepare_dilutions treat_cells 4. Treat cells with GNE-140 (and vehicle control) prepare_dilutions->treat_cells incubate_72h 5. Incubate for 72h treat_cells->incubate_72h add_ctg 6. Add CellTiter-Glo® reagent incubate_72h->add_ctg read_luminescence 7. Read luminescence add_ctg->read_luminescence analyze_data 8. Analyze data (IC₅₀) read_luminescence->analyze_data end End analyze_data->end

References

Application Notes and Protocols for G-140 Racemate Administration in In Vivo Mouse Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GNE-140 is a potent and selective inhibitor of lactate dehydrogenase (LDH) isoforms A, B, and C.[1][2] By targeting the final step of anaerobic glycolysis, GNE-140 disrupts the metabolic activity of cancer cells that heavily rely on this pathway for energy production and proliferation.[3] These application notes provide detailed protocols for the administration of GNE-140 racemate in in vivo mouse models, summarize key quantitative data, and illustrate the relevant signaling pathways and experimental workflows.

Data Presentation

Table 1: In Vitro Potency of GNE-140
TargetIC50 (nM)Cell LineAssay Type
LDHA3-Cell-free enzymatic assay
LDHB5-Cell-free enzymatic assay
LDHC5-Cell-free enzymatic assay
Cellular Lactate Production670MIA PaCa-2Cellular assay

(Data sourced from multiple references)

Table 2: In Vivo Administration and Efficacy of this compound in Mouse Models
Administration RouteDosageDosing ScheduleMouse ModelVehicleKey Findings
Oral (p.o.)5 mg/kgNot specifiedCD-1 miceNot specifiedHigh bioavailability.[4][5]
Oral (p.o.)50 - 200 mg/kgNot specifiedCD-1 miceNot specifiedGreater in vivo exposure at higher doses.[4][5]
Oral (p.o.)100 mg/kgOnce dailyB16F10 melanoma5% DMSO + 5% Kolliphor HS15 in salineDid not dramatically inhibit tumor growth with systemic administration.[6]
Intraperitoneal (i.p.)100 mg/kgOnce dailyB16F10 melanoma5% DMSO + 5% Kolliphor HS15 in salineNo significant inhibition of tumor growth.[6]
Intratumoral (i.t.)50 mg/kgDaily for 7 daysB16F10 melanoma5% DMSO + 5% Kolliphor HS15 in salineDramatically inhibited tumor growth.[6]
Oral (p.o.)100 - 400 mg/kgTwice daily (b.i.d.)MIA PaCa-2 xenograftNot specifiedIneffective against tumor growth with only transient lactate reduction.

Experimental Protocols

Protocol 1: Oral Administration of this compound

This protocol is suitable for systemic administration of GNE-140 to evaluate its efficacy in various mouse tumor models.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • Kolliphor® HS 15 (Solutol® HS 15)

  • Sterile saline (0.9% NaCl)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Oral gavage needles (20-22 gauge, ball-tipped)

  • Syringes (1 mL)

Procedure:

  • Vehicle Preparation:

    • In a sterile microcentrifuge tube, prepare the vehicle by mixing 5% DMSO and 5% Kolliphor HS 15 in sterile saline.

    • For example, to prepare 1 mL of vehicle, add 50 µL of DMSO and 50 µL of Kolliphor HS 15 to 900 µL of sterile saline.

    • Vortex thoroughly until a clear, homogeneous solution is formed.

  • GNE-140 Formulation:

    • Weigh the required amount of this compound powder based on the desired dosage and the number of animals to be treated.

    • Dissolve the GNE-140 powder in the prepared vehicle to achieve the final desired concentration. For a 100 mg/kg dose in a 20 g mouse (0.2 mL administration volume), the concentration would be 10 mg/mL.

    • Vortex the solution until the GNE-140 is completely dissolved. Prepare this solution fresh before each administration.

  • Administration:

    • Accurately weigh each mouse to determine the precise volume of the GNE-140 formulation to be administered.

    • Administer the solution via oral gavage using an appropriately sized gavage needle.

    • Monitor the mice for any signs of distress during and after administration.

Protocol 2: Intratumoral Administration of this compound

This protocol is designed for localized delivery of GNE-140 directly into the tumor, which has shown to be more effective for certain models.[6]

Materials:

  • This compound powder

  • Vehicle (5% DMSO + 5% Kolliphor HS 15 in saline)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Insulin syringes with a fine-gauge needle (e.g., 28-30 gauge)

Procedure:

  • Formulation Preparation:

    • Prepare the GNE-140 formulation as described in Protocol 1, steps 1 and 2, to achieve the desired concentration (e.g., for a 50 mg/kg dose).

  • Administration:

    • Gently restrain the mouse to expose the tumor.

    • Carefully insert the needle into the center of the tumor mass.

    • Slowly inject the GNE-140 solution directly into the tumor. The injection volume will depend on the tumor size but should be kept minimal (e.g., 20-50 µL) to avoid excessive pressure.

    • Withdraw the needle slowly to minimize leakage.

    • Monitor the mice for any adverse reactions at the injection site.

Visualizations

GNE140_Signaling_Pathway cluster_glycolysis Glycolysis cluster_krebs TCA Cycle & OXPHOS cluster_resistance Resistance Pathway Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Lactate Lactate Pyruvate->Lactate LDH-mediated conversion OXPHOS Oxidative Phosphorylation (OXPHOS) Pyruvate->OXPHOS Enters Mitochondria AMPK AMPK mTOR mTOR AMPK->mTOR Upregulation leads to resistance S6K S6K mTOR->S6K Upregulation leads to resistance S6K->OXPHOS Upregulation leads to resistance GNE140 GNE-140 GNE140->AMPK Long-term treatment can activate LDH LDH (A, B, C) GNE140->LDH Inhibition LDH->Pyruvate GNE140_InVivo_Workflow cluster_setup Experiment Setup cluster_treatment Treatment Phase cluster_analysis Endpoint Analysis A1 Select Mouse Tumor Model A2 Tumor Cell Implantation A1->A2 A3 Tumor Growth Monitoring A2->A3 B1 Randomize Mice into Groups A3->B1 Tumors reach ~100 mm³ B2 Prepare GNE-140 Formulation B1->B2 B3 Administer GNE-140 (Oral, i.t., etc.) B2->B3 B4 Monitor Body Weight & Animal Health B3->B4 C1 Measure Tumor Volume B3->C1 Throughout treatment C2 Collect Tumor & Plasma for Pharmacodynamics C1->C2 At study endpoint C3 Analyze Lactate Levels & Biomarkers C2->C3 C4 Statistical Analysis & Data Interpretation C3->C4

References

Application Notes and Protocols for GNE-140 Racemate LDH Activity Assay

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a detailed protocol for determining the enzymatic activity of Lactate Dehydrogenase (LDH) and the inhibitory potential of GNE-140 racemate. This guide is intended for researchers, scientists, and professionals in the field of drug development.

Introduction

Lactate Dehydrogenase (LDH) is a critical enzyme in anaerobic glycolysis, catalyzing the reversible conversion of pyruvate to lactate with the concomitant oxidation of NADH to NAD+.[1] In many cancer cells, there is an increased reliance on glycolysis even in the presence of oxygen, a phenomenon known as the "Warburg effect".[2][3] This makes LDH, particularly the LDH-A isoform, a promising target for cancer therapy.[1][4]

GNE-140 is a potent inhibitor of LDH-A and LDH-B.[5][6] It is a racemate, a mixture of (R)-GNE-140 and (S)-GNE-140, with the (R)-enantiomer being significantly more potent.[7][8] This document outlines a detailed protocol for a colorimetric LDH activity assay to determine the inhibitory concentration (IC50) of this compound.

Principle of the Assay

The LDH activity assay is based on the enzymatic reaction where LDH catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of NAD+ to NADH.[9] The produced NADH then reduces a tetrazolium salt (e.g., INT) to a colored formazan product.[10][11] The amount of formazan produced is directly proportional to the LDH activity and can be quantified by measuring the absorbance at a specific wavelength (typically around 490 nm).[12] When an inhibitor like GNE-140 is present, it will reduce LDH activity, leading to a decrease in the amount of formazan produced.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the metabolic pathway affected by GNE-140 and the general workflow of the LDH activity assay.

Caption: Inhibition of Lactate Dehydrogenase (LDH) by GNE-140 blocks the conversion of pyruvate to lactate.

Assay_Workflow prep Prepare Reagents (LDH Enzyme, Substrate Mix, GNE-140) plate Plate Reagents in 96-well Plate (Enzyme, Buffer, GNE-140) prep->plate preincubate Pre-incubate with GNE-140 plate->preincubate add_substrate Add Substrate Mix to Initiate Reaction preincubate->add_substrate incubate Incubate at 37°C add_substrate->incubate stop Add Stop Solution incubate->stop read Measure Absorbance at 490 nm stop->read analyze Analyze Data and Calculate IC50 read->analyze

Caption: Experimental workflow for the this compound LDH activity assay.

Quantitative Data Summary

The following table summarizes the inhibitory potency of GNE-140 and its related forms against LDH isoforms.

CompoundTargetIC50Cell-Based Lactate Production IC50 (MIA PaCa-2 cells)
This compound LDH-A22 nM670 nM[5][6]
(R)-GNE-140 LDH-A3 nM[7][8]Not specified
(R)-GNE-140 LDH-B5 nM[7][8]Not specified
(S)-GNE-140 Not specified18-fold less potent than (R)-enantiomer[7][8]Not specified

Experimental Protocol

This protocol is designed for a 96-well plate format to determine the IC50 value of this compound.

Materials and Reagents
  • Purified LDH enzyme (human recombinant LDH-A is recommended)

  • This compound

  • LDH Assay Buffer (e.g., Tris-HCl buffer, pH 7.4)

  • Substrate Mix (containing lactate and NAD+)

  • Chromogenic Agent/Reaction Mix (containing diaphorase and a tetrazolium salt like INT or WST-8)

  • Stop Solution (e.g., 1 M HCl or acetic acid)[13]

  • DMSO (for dissolving GNE-140)

  • 96-well clear flat-bottom microplate

  • Microplate reader capable of measuring absorbance at ~490 nm

  • Multichannel pipette

Reagent Preparation
  • LDH Enzyme Stock Solution: Prepare a stock solution of LDH enzyme in assay buffer to a desired concentration. The final concentration in the well should be determined empirically to ensure the reaction is in the linear range.

  • This compound Stock Solution: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).

  • GNE-140 Serial Dilutions: Perform serial dilutions of the GNE-140 stock solution in assay buffer to create a range of concentrations to be tested. Ensure the final DMSO concentration in all wells is consistent and low (e.g., <1%) to avoid solvent effects.

  • Reaction Working Solution: Prepare the reaction working solution by mixing the substrate mix and the chromogenic agent according to the manufacturer's instructions.[14]

Assay Procedure
  • Enzyme and Inhibitor Addition:

    • Add 50 µL of LDH Assay Buffer to all wells of a 96-well plate.

    • Add 10 µL of the serially diluted GNE-140 solutions to the respective wells.

    • For the positive control (100% enzyme activity), add 10 µL of assay buffer with the same final DMSO concentration as the inhibitor wells.

    • For the negative control (background), add 10 µL of assay buffer.

    • Add 20 µL of the diluted LDH enzyme solution to all wells except the negative control. Add 20 µL of assay buffer to the negative control wells.

  • Pre-incubation: Gently mix the plate and pre-incubate at room temperature for 15-30 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add 20 µL of the Reaction Working Solution to all wells to start the enzymatic reaction.

  • Incubation: Incubate the plate at 37°C for 30 minutes. Protect the plate from light, as the formazan product can be light-sensitive. The incubation time may need to be optimized based on the enzyme concentration.

  • Reaction Termination: Add 50 µL of Stop Solution to each well to stop the reaction.[12]

  • Absorbance Measurement: Measure the absorbance of each well at 490 nm using a microplate reader. A reference wavelength of 680 nm can be used to subtract background absorbance.[12]

Data Analysis
  • Background Subtraction: Subtract the average absorbance of the negative control wells from all other absorbance readings.

  • Percentage Inhibition Calculation: Calculate the percentage of LDH inhibition for each GNE-140 concentration using the following formula:

    % Inhibition = [1 - (Absorbance of sample / Absorbance of positive control)] * 100

  • IC50 Determination: Plot the percentage inhibition against the logarithm of the GNE-140 concentration. Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

Conclusion

This protocol provides a robust framework for assessing the inhibitory activity of this compound on LDH. Accurate determination of the IC50 is crucial for understanding its potency and for further drug development studies. Researchers should optimize enzyme and substrate concentrations to ensure the assay is performed under linear kinetic conditions. The provided quantitative data and diagrams serve as a valuable reference for experimental design and data interpretation.

References

Application Notes and Protocols for GNE-140 Racemate in Xenograft Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of GNE-140 racemate in preclinical xenograft models. The information compiled herein is intended to facilitate the design and execution of in vivo studies for evaluating the therapeutic potential of this lactate dehydrogenase A (LDHA) inhibitor.

Application Notes

This compound is a potent and specific inhibitor of lactate dehydrogenase A (LDHA), a critical enzyme in the glycolytic pathway.[1][2] Cancer cells often exhibit elevated rates of glycolysis, even in the presence of oxygen (the Warburg effect), making LDHA a compelling target for cancer therapy.[2] GNE-140 is a racemic mixture of (R)-GNE-140 and (S)-GNE-140.[1][3] The (R)-enantiomer is noted to be significantly more potent than the (S)-isomer.[4] By inhibiting LDHA, GNE-140 disrupts the conversion of pyruvate to lactate, leading to a reduction in lactate production and an impact on cancer cell proliferation, motility, and invasion.[1][3]

While GNE-140 has demonstrated efficacy in reducing lactate levels and inhibiting the growth of various cancer cell lines in vitro, its in vivo antitumor activity as a single agent in xenograft models has been reported to be modest, often resulting in tumor growth delay rather than regression.[5][6] This has been attributed to metabolic plasticity and the development of resistance mechanisms by tumor cells.[5][7][8] Consequently, GNE-140 is often explored in combination with other therapeutic agents that target compensatory metabolic pathways, such as oxidative phosphorylation (OXPHOS) or the AMPK-mTOR-S6K signaling axis, to enhance its antitumor effects.[5][7]

Mechanism of Action Signaling Pathway

GNE140_Signaling_Pathway cluster_glycolysis Glycolysis cluster_resistance Resistance Pathway Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Glycolytic Pathway Lactate Lactate Pyruvate->Lactate LDHA OXPHOS Increased Oxidative Phosphorylation Pyruvate->OXPHOS Metabolic Shift Tumor_Survival Tumor Cell Survival & Proliferation Lactate->Tumor_Survival Suppressed lactate-driven growth GNE140 GNE-140 GNE140->Pyruvate Inhibits LDHA AMPK AMPK GNE140->AMPK Leads to activation of mTOR mTOR AMPK->mTOR S6K S6K mTOR->S6K S6K->OXPHOS Activation OXPHOS->Tumor_Survival Promotes

Quantitative Data Summary

The following tables summarize key quantitative data for this compound from various studies.

Table 1: In Vitro Potency of GNE-140

TargetIC50Cell LinesAssay Conditions
LDHA3 nMCell-free assayNot specified
LDHB5 nMCell-free assayNot specified
Various Cancer Cell LinesVaries (e.g., IC50 = 0.8µM in IDH1 mutant chondrosarcoma)Panel of 347 cancer cell lines72-hour incubation, cell viability assessed with CellTiter-Glo®

Data sourced from references[4].

Table 2: this compound Administration in Xenograft Models

Cancer TypeCell LineMouse StrainDosageAdministration RouteVehicle
Pancreatic CancerMIA PaCa-2Not SpecifiedUp to 400 mg/kgNot SpecifiedNot Specified
MelanomaB16F10C57BL/6 or Nude Mice50 mg/kgIntratumoral (i.t.)5% DMSO + 5% Kolliphor HS15 in saline
MelanomaB16F10C57BL/6 or Nude Mice100 mg/kgIntraperitoneal (i.p.)Not Specified
MelanomaB16F10C57BL/6 or Nude Mice100 mg/kgOral (p.o.)Not Specified
Solid TumorsB16Not Specified100 mg/kgOral gavage (p.o.)0.5% methylcellulose in sterile water

Data compiled from references[6][9].

Experimental Protocols

Below are detailed protocols for the use of this compound in a xenograft model. These protocols are generalized and may require optimization for specific cell lines and research questions.

Protocol 1: Subcutaneous Xenograft Model Establishment
  • Cell Culture: Culture the selected cancer cell line (e.g., MIA PaCa-2 for pancreatic cancer, B16F10 for melanoma) under recommended conditions until they reach 80-90% confluency.[10]

  • Cell Harvesting:

    • Wash cells with sterile phosphate-buffered saline (PBS).

    • Harvest cells using trypsin-EDTA.

    • Neutralize trypsin with complete growth medium and centrifuge the cell suspension.

    • Resuspend the cell pellet in sterile PBS or serum-free medium.

  • Cell Counting and Viability:

    • Perform a cell count using a hemocytometer or automated cell counter.

    • Assess cell viability using a method such as trypan blue exclusion; ensure viability is >95%.

  • Animal Model:

    • Use immunocompromised mice (e.g., BALB/c nude, NOD-SCID, or NSG mice), typically 6-8 weeks old.[10][11]

    • Allow mice to acclimatize for at least one week before the experiment.

  • Tumor Cell Implantation:

    • Adjust the cell concentration to the desired density (e.g., 1 x 10^5 to 5 x 10^6 cells) in a volume of 100-200 µL per mouse.[6][12][13]

    • For enhanced tumor take-rate, cells can be resuspended in a mixture of medium and Matrigel (1:1 ratio).

    • Inject the cell suspension subcutaneously into the flank of each mouse using a 25-27 gauge needle.[10]

  • Tumor Growth Monitoring:

    • Monitor the mice for tumor formation.

    • Once tumors are palpable, measure their dimensions (length and width) with digital calipers 2-3 times per week.[11]

    • Calculate tumor volume using the formula: Volume = (Width^2 x Length) / 2.

    • Randomize mice into treatment and control groups when tumors reach a predetermined size (e.g., 100-200 mm³).

Protocol 2: this compound Administration and Efficacy Evaluation
  • GNE-140 Formulation:

    • For Oral Administration: Prepare a suspension of GNE-140 in a vehicle such as 0.5% methylcellulose in sterile water.[9]

    • For Intraperitoneal or Intratumoral Injection: A common vehicle is a mixture of 5% DMSO and 5% Kolliphor HS15 in saline.[6] Another formulation involves dissolving GNE-140 in DMSO to create a stock solution, which is then further diluted with PEG300, Tween80, and water.[1][4] Note: The final concentration of DMSO should be kept low to avoid toxicity.

  • Dosing and Administration:

    • Based on the experimental design, administer GNE-140 at the desired dose (e.g., 50-100 mg/kg).[6][9]

    • Administer the compound daily or as determined by pharmacokinetic studies.

    • The control group should receive the vehicle only.

  • Monitoring:

    • Continue to measure tumor volumes throughout the study.

    • Monitor the body weight of the mice regularly as an indicator of toxicity.

    • Observe the general health and behavior of the animals.

  • Endpoint and Tissue Collection:

    • The study may be terminated when tumors in the control group reach a predetermined size or at a specified time point.

    • Euthanize the mice according to institutional guidelines.

    • Excise the tumors, weigh them, and process them for further analysis (e.g., histology, immunohistochemistry, Western blotting, or metabolomics).

Experimental Workflow Diagram

Xenograft_Workflow cluster_preparation Preparation cluster_implantation Implantation cluster_treatment Treatment & Monitoring cluster_analysis Analysis Cell_Culture 1. Cancer Cell Culture & Expansion Cell_Harvest 2. Cell Harvest & Preparation Cell_Culture->Cell_Harvest Implantation 3. Subcutaneous Implantation in Mice Cell_Harvest->Implantation Tumor_Growth 4. Tumor Growth Monitoring Implantation->Tumor_Growth Randomization 5. Randomization into Treatment Groups Tumor_Growth->Randomization Treatment 6. GNE-140 or Vehicle Administration Randomization->Treatment Monitoring 7. Monitor Tumor Volume & Body Weight Treatment->Monitoring Endpoint 8. Study Endpoint & Euthanasia Monitoring->Endpoint Tissue_Analysis 9. Tumor Excision & Analysis Endpoint->Tissue_Analysis

References

Application Notes and Protocols: GNE-140 Racemate for Studying Metabolic Reprogramming in Tumors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

A hallmark of many cancer cells is a reprogrammed metabolism characterized by a preference for aerobic glycolysis, a phenomenon known as the "Warburg effect". This metabolic shift supports rapid cell proliferation by providing not only ATP but also essential biosynthetic precursors. Lactate dehydrogenase A (LDHA), which catalyzes the conversion of pyruvate to lactate, is a critical enzyme in this process and is often upregulated in tumors.[1][2][3] GNE-140 is a potent and selective inhibitor of lactate dehydrogenase (LDH), targeting the active site of the enzyme. As a racemate, it is a mixture of the (R) and (S) enantiomers, with the (R)-enantiomer being significantly more potent.[4][5] This document provides detailed application notes and protocols for utilizing GNE-140 to investigate metabolic reprogramming in cancer research.

Mechanism of Action

GNE-140 inhibits LDHA, the enzyme responsible for the final step of anaerobic glycolysis. By blocking the conversion of pyruvate to lactate, GNE-140 leads to a reduction in lactate production and an accumulation of intracellular pyruvate. This inhibition also disrupts the regeneration of NAD+ from NADH, which is essential for maintaining a high glycolytic flux.[6] Consequently, this leads to a decrease in the extracellular acidification rate (ECAR) and can induce growth arrest and cell death in cancer cells that are highly dependent on glycolysis for their energy and survival.[7][8]

GNE140_Mechanism cluster_Cell Cancer Cell Glucose Glucose Glycolysis Glycolysis Glucose->Glycolysis Pyruvate Pyruvate Glycolysis->Pyruvate múltiples pasos Lactate Lactate Pyruvate->Lactate NAD+ <- NADH LDHA LDHA Pyruvate->LDHA TCA TCA Cycle (OXPHOS) Pyruvate->TCA Proliferation Cell Proliferation & Survival Lactate->Proliferation LDHA->Lactate GNE140 GNE-140 GNE140->LDHA Inhibition TCA->Proliferation

Caption: Mechanism of GNE-140 action on the glycolytic pathway.

Data Presentation

Table 1: In Vitro Potency and Cellular Effects of GNE-140
ParameterTarget/Cell LineIC50 ValueNotesReference
Enzyme Inhibition
LDHA3 nM ((R)-enantiomer)(R)-GNE-140 is 18-fold more potent than the (S) enantiomer.[4][9]
LDHB5 nM ((R)-enantiomer)Shows high potency against LDHB as well.[4][10]
LDHC5 nM
MDH1/2>10 µMDemonstrates selectivity over malate dehydrogenases.
Cellular Activity
Lactate ReductionMIA PaCa-2 (Pancreatic)670 nMEffective at reducing cellular lactate production.[10]
Cell ProliferationMIA PaCa-2 (Pancreatic)430 nMAffects proliferation of glycolysis-dependent cancer cells.
KP-2 (Pancreatic)430 nM
IDH1-mutant Chondrosarcoma0.8 µMShows activity in specific genetic contexts.[4][9]
Panel of 347 Cancer Lines< 5 µM in 11% of linesInhibits proliferation in 37 of 347 tested cell lines.[4][9]
Table 2: In Vivo Administration and Efficacy
ParameterAnimal ModelDosageOutcomeNotesReference
Pharmacokinetics Mouse5 mg/kg (oral)High bioavailability(R)-GNE-140 shows good oral bioavailability at lower doses.[4]
Efficacy MIA PaCa-2 Xenograft100-400 mg/kg (b.i.d., p.o.)IneffectiveRapid clearance leads to transient lactate reduction and no significant antitumor activity.[7]
B16F10 Melanoma50 mg/kg (i.t.)Tumor growth inhibitionIntratumoral injection can overcome systemic clearance issues and show efficacy.[7]

Application Notes

GNE-140 serves as a critical tool for elucidating the role of LDHA in tumor metabolism.

  • Distinguishing Metabolic Phenotypes: GNE-140 can be used to differentiate between cancer cells reliant on glycolysis versus those dependent on oxidative phosphorylation (OXPHOS). Glycolysis-addicted cells show high sensitivity to GNE-140, while OXPHOS-dependent cells are inherently resistant.[6] This allows for the classification of metabolic dependencies in various cancer models.

  • Investigating Drug Resistance: The compound is valuable for studying mechanisms of acquired resistance. Research has shown that cancer cells can develop resistance to GNE-140 by upregulating the AMPK-mTOR-S6K signaling pathway, which boosts OXPHOS.[6] This makes GNE-140 a useful probe for exploring metabolic plasticity and identifying pathways that enable escape from glycolysis addiction.

  • Combination Therapy Studies: Due to the potential for acquired resistance via metabolic reprogramming, GNE-140 is an ideal candidate for combination studies. Combining GNE-140 with OXPHOS inhibitors (e.g., phenformin) can re-sensitize resistant cells or broaden its utility to tumors that are not solely glycolytic.[6]

  • Tumor Microenvironment (TME) Modulation: Lactate secreted by tumor cells creates an acidic and immunosuppressive TME.[3][7] By inhibiting lactate production, GNE-140 can be used to study how reversing this acidosis impacts immune cell function, such as T-cell infiltration and activity, potentially sensitizing tumors to immunotherapy.[7]

Experimental Protocols

Protocol 1: Cell Viability Assay

This protocol assesses the effect of GNE-140 on cancer cell proliferation.

  • Cell Seeding: Plate cells in a 384-well plate at a pre-determined optimal density to ensure they reach 75-80% confluency by the end of the assay.[9] Use RPMI medium supplemented with 5% FBS and antibiotics.

  • Compound Preparation: Prepare a stock solution of GNE-140 in DMSO (e.g., 10 mM).[11] Perform serial dilutions to create a 6-point dose-titration scheme.

  • Cell Treatment: The day after seeding, treat the cells with the various concentrations of GNE-140. Include a DMSO-only vehicle control.

  • Incubation: Incubate the plates for 72 hours under standard cell culture conditions (37°C, 5% CO2).

  • Viability Assessment: Measure cell viability using a luminescent assay such as CellTiter-Glo®, which quantifies ATP levels.[9]

  • Data Analysis: Calculate IC50 values by fitting the dose-response data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).[9]

Protocol 2: Extracellular Lactate Production Assay

This protocol measures the impact of GNE-140 on a direct product of LDHA activity.

  • Cell Treatment: Seed cells in a 6-well plate. Once they reach desired confluency, treat with GNE-140 (e.g., 10 µM) or vehicle control for 6 to 24 hours.[7][12]

  • Sample Collection: Collect the cell culture medium from each well.

  • Cell Counting: Trypsinize and count the cells in each well to normalize the lactate measurements to the cell number.

  • Lactate Measurement: Measure the lactate concentration in the collected medium using a commercially available lactate assay kit (colorimetric or fluorometric).

  • Data Analysis: Normalize the lactate concentration to the cell count for each condition. Compare the lactate levels in GNE-140-treated samples to the vehicle control.

Protocol 3: Glycolysis Stress Test (Seahorse Assay)

This protocol measures the extracellular acidification rate (ECAR), a key indicator of glycolysis.

  • Cell Seeding: Seed cells in a Seahorse XF analysis plate and allow them to adhere overnight.

  • Compound Treatment: Treat cells with GNE-140 or vehicle control for a specified period (e.g., 24 hours) prior to the assay.[12]

  • Assay Preparation: One hour before the assay, replace the culture medium with Seahorse XF base medium supplemented with glutamine and incubate in a non-CO2 incubator at 37°C.

  • Seahorse Analysis: Load the sensor cartridge with sequential injections of glucose, oligomycin (an ATP synthase inhibitor), and 2-deoxyglucose (a glycolysis inhibitor).

  • Data Acquisition: Place the plate in the Seahorse XF Analyzer to measure real-time changes in ECAR.

  • Data Analysis: Analyze the resulting ECAR profile to determine key glycolytic parameters such as glycolysis, glycolytic capacity, and glycolytic reserve. Compare the profiles of GNE-140-treated cells to controls.[7]

GNE140_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Validation (Optional) start Cancer Cell Lines (Glycolytic vs. OXPHOS) treatment Treat with GNE-140 (Dose-Response) start->treatment viability Cell Viability Assay (e.g., CellTiter-Glo) treatment->viability metabolic Metabolic Assays treatment->metabolic analysis Determine IC50 & Metabolic Shift viability->analysis lactate Lactate Production metabolic->lactate seahorse Seahorse (ECAR) metabolic->seahorse lactate->analysis seahorse->analysis xenograft Establish Tumor Xenograft (e.g., MIA PaCa-2, B16F10) analysis->xenograft Proceed if potent dosing Administer GNE-140 (e.g., Intratumoral) xenograft->dosing monitoring Monitor Tumor Volume dosing->monitoring exvivo Ex Vivo Analysis (TME, Lactate Levels) dosing->exvivo efficacy Assess Antitumor Efficacy monitoring->efficacy exvivo->efficacy

Caption: Experimental workflow for evaluating GNE-140.

References

Application Notes and Protocols: Determining the Optimal Treatment Duration of GNE-140 Racemate for Apoptosis Induction

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GNE-140 is a potent and specific inhibitor of lactate dehydrogenase A (LDHA), a critical enzyme in the glycolytic pathway.[1][2] By targeting LDHA, GNE-140 disrupts the conversion of pyruvate to lactate, a process frequently upregulated in cancer cells (the Warburg effect).[2] This metabolic interference can lead to a reduction in cancer cell proliferation, motility, and invasion.[1] While the primary effect of GNE-140 is cytostatic, prolonged treatment can lead to cell death, including apoptosis. The precise duration of GNE-140 racemate treatment required to induce apoptosis is cell-type specific and necessitates empirical determination. These application notes provide a comprehensive guide and detailed protocols for researchers to ascertain the optimal treatment time for apoptosis induction in their specific cellular models.

Data Presentation

While specific data on the time-course of GNE-140-induced apoptosis is limited, the following table summarizes the reported inhibitory concentrations of GNE-140 on cell proliferation and lactate production, which are crucial parameters for designing apoptosis experiments.

CompoundCell LineAssayIC50Reference
(R)-GNE-140MIA PaCa-2Lactate Production670 nM[3]
(R)-GNE-140Panel of 347 cancer cell linesProliferationEffective at 5 µM in 37 lines[4]
(R)-GNE-140IDH1-mutant chondrosarcoma cell linesProliferation0.8 µM[4]
This compoundBreast cancer cellsProliferationInhibitory in the 100-300 µM range[5]

Signaling Pathways

Inhibition of lactate dehydrogenase by GNE-140 leads to a metabolic shift that can trigger apoptosis. The disruption of glycolysis and the resulting accumulation of pyruvate can lead to increased oxidative stress and activation of the intrinsic (mitochondrial) pathway of apoptosis. This pathway involves the release of cytochrome c from the mitochondria, leading to the activation of a cascade of caspases, ultimately resulting in programmed cell death.

GNE140_Apoptosis_Pathway GNE140 This compound LDHA Lactate Dehydrogenase A (LDHA) GNE140->LDHA Inhibition Glycolysis Glycolysis Disruption Metabolic_Stress Metabolic Stress (Pyruvate accumulation, NAD+/NADH imbalance) Glycolysis->Metabolic_Stress ROS Increased Reactive Oxygen Species (ROS) Metabolic_Stress->ROS Mitochondria Mitochondrial Outer Membrane Permeabilization ROS->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c, pro-Caspase-9) Cytochrome_c->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase37 Executioner Caspases Activation (Caspase-3, -7) Caspase9->Caspase37 Apoptosis Apoptosis Caspase37->Apoptosis

Caption: Proposed signaling pathway for GNE-140 induced apoptosis.

Experimental Workflow

To determine the optimal treatment duration of GNE-140 for inducing apoptosis, a time-course experiment is recommended. The following workflow provides a systematic approach.

Experimental_Workflow cluster_setup Experimental Setup cluster_timecourse Time-Course Incubation cluster_assays Apoptosis Assays cluster_analysis Data Analysis Cell_Seeding Seed cells at optimal density GNE140_Treatment Treat cells with GNE-140 (at IC50 or 2x IC50) and vehicle control (DMSO) Cell_Seeding->GNE140_Treatment Time_Points Incubate for a series of time points (e.g., 24h, 48h, 72h, 96h) GNE140_Treatment->Time_Points Harvest_Cells Harvest cells at each time point Time_Points->Harvest_Cells Annexin_V_PI Annexin V/PI Staining (Flow Cytometry) Harvest_Cells->Annexin_V_PI Caspase_Assay Caspase-3/7 Activity Assay (Luminescence/Fluorometry) Harvest_Cells->Caspase_Assay Analyze_Data Analyze flow cytometry data and caspase activity readings Annexin_V_PI->Analyze_Data Caspase_Assay->Analyze_Data Determine_Optimal_Time Determine optimal time point with significant apoptosis induction Analyze_Data->Determine_Optimal_Time

Caption: Workflow for determining optimal GNE-140 treatment duration.

Experimental Protocols

The following are detailed protocols for key experiments to assess apoptosis induction by GNE-140.

Protocol 1: Annexin V and Propidium Iodide (PI) Staining for Flow Cytometry

This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • This compound

  • Cell line of interest

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS), ice-cold

  • Annexin V-FITC (or other fluorochrome conjugate)

  • Propidium Iodide (PI) staining solution

  • 1X Annexin V Binding Buffer

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates at a density that will not exceed 80-90% confluency at the final time point.

    • Allow cells to adhere overnight.

    • Treat cells with the desired concentration of this compound and a vehicle control (e.g., DMSO).

    • Incubate for the selected time points (e.g., 24, 48, 72 hours).

  • Cell Harvesting:

    • For adherent cells, gently wash with PBS and detach using a non-enzymatic cell dissociation solution or gentle scraping. For suspension cells, proceed to the next step.

    • Collect all cells, including those in the supernatant (which may contain apoptotic bodies), into a conical tube.

    • Centrifuge at 300 x g for 5 minutes at 4°C.

    • Discard the supernatant and wash the cell pellet with 1 mL of ice-cold PBS.

    • Centrifuge again at 300 x g for 5 minutes at 4°C and discard the supernatant.

  • Staining:

    • Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.

    • Add 5 µL of Annexin V-FITC to the cell suspension.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

    • Add 5 µL of PI staining solution.

    • Add 400 µL of 1X Annexin V Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer within one hour of staining.

    • Use unstained, Annexin V-FITC only, and PI only stained cells as controls to set up compensation and gates.

    • Collect data for at least 10,000 events per sample.

Data Interpretation:

  • Annexin V- / PI-: Live cells

  • Annexin V+ / PI-: Early apoptotic cells

  • Annexin V+ / PI+: Late apoptotic/necrotic cells

  • Annexin V- / PI+: Necrotic cells

Protocol 2: Caspase-3/7 Activity Assay

This assay quantifies the activity of key executioner caspases, providing a quantitative measure of apoptosis.

Materials:

  • This compound

  • Cell line of interest

  • White-walled 96-well plates suitable for luminescence assays

  • Caspase-Glo® 3/7 Assay System (or equivalent)

  • Luminometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in a white-walled 96-well plate at a density appropriate for your cell line.

    • Allow cells to adhere overnight.

    • Treat cells with a serial dilution of this compound and a vehicle control.

    • Incubate for the desired time points.

  • Assay Reagent Preparation:

    • Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

  • Assay Procedure:

    • Remove the 96-well plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.

    • Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well.

    • Mix the contents of the wells by gently shaking the plate on a plate shaker for 30 seconds.

    • Incubate the plate at room temperature for 1 to 3 hours, protected from light.

    • Measure the luminescence of each well using a luminometer.

Data Analysis:

  • Subtract the average background luminescence (from wells with no cells) from all experimental readings.

  • Plot the luminescence values against the GNE-140 concentration for each time point to determine the dose- and time-dependent activation of caspase-3/7.

Conclusion

The provided application notes and protocols offer a robust framework for researchers to investigate the apoptotic effects of this compound. By systematically evaluating different treatment durations and employing sensitive and specific apoptosis assays, researchers can determine the optimal conditions for inducing apoptosis in their chosen cancer cell models. This information is critical for advancing our understanding of GNE-140's mechanism of action and its potential as a therapeutic agent.

References

Application Notes and Protocols for G-140 Racemate Co-Treatment Strategies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the preclinical rationale and experimental protocols for utilizing GNE-140, a potent lactate dehydrogenase (LDH) inhibitor, in combination with other anticancer agents. The focus is on overcoming acquired resistance to GNE-140 by targeting metabolic vulnerabilities in cancer cells.

Introduction

GNE-140 is a racemate mixture of (R)-GNE-140 and (S)-GNE-140, which acts as a potent inhibitor of lactate dehydrogenase A (LDHA) and LDHB.[1] By inhibiting LDH, GNE-140 disrupts the conversion of pyruvate to lactate, a critical step in anaerobic glycolysis.[1] Many cancer cells rely on this pathway, known as the Warburg effect, for rapid ATP production and biosynthesis. However, resistance to GNE-140 can emerge as cancer cells adapt their metabolism to rely more on oxidative phosphorylation (OXPHOS).[2][3]

This document outlines strategies to counteract this resistance mechanism through co-treatment with agents that inhibit OXPHOS or the signaling pathways that regulate this metabolic shift.

Co-Treatment Rationale: Overcoming Metabolic Plasticity

Preclinical studies have demonstrated that cancer cells can develop resistance to LDHA inhibitors like GNE-140 by upregulating OXPHOS. This metabolic reprogramming is often driven by the activation of the AMP-activated protein kinase (AMPK)-mTOR-S6K signaling pathway.[2][4] Therefore, a logical therapeutic strategy is to co-administer GNE-140 with inhibitors of these escape pathways.

Key Combination Strategies:

  • GNE-140 + OXPHOS Inhibitors (e.g., Phenformin): By simultaneously blocking both glycolysis (with GNE-140) and oxidative phosphorylation (with phenformin), this combination aims to induce a metabolic crisis in cancer cells, leading to enhanced cell death.[2][4]

  • GNE-140 + AMPK/mTOR Pathway Inhibitors: Targeting the signaling cascade that enables the metabolic shift to OXPHOS can prevent or reverse resistance to GNE-140.[2][5]

Data Presentation

Table 1: In Vitro Efficacy of GNE-140 Racemate in Cancer Cell Lines
Cell LineCancer TypeIC50 (µM)Reference
MIA PaCa-2PancreaticSubmicromolar[6]
MDA-MB-231Breast~10.51 (IG50)[7]
VariousPanel of 37 cancer cell lines< 5[1]
Table 2: Synergistic Effects of GNE-140 Co-Treatment (Hypothetical Data for Illustrative Purposes)
Cell LineGNE-140 IC50 (µM)Phenformin IC50 (mM)GNE-140 + Phenformin Combination IC50Combination Index (CI)
MIA PaCa-20.82.5GNE-140: 0.2, Phenformin: 0.5< 1 (Synergistic)
PANC-1>103.0GNE-140: 2.5, Phenformin: 1.0< 1 (Synergistic)

Note: Specific combination IC50 values and CI are illustrative and may vary based on experimental conditions.

Mandatory Visualizations

GNE140_MOA_and_Resistance GNE-140 Mechanism of Action and Resistance Pathway cluster_glycolysis Glycolysis cluster_resistance Acquired Resistance Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Lactate Lactate Pyruvate->Lactate LDHA LDHA LDHA AMPK AMPK LDHA->AMPK inhibition leads to activation GNE140 GNE140 GNE140->LDHA inhibition mTOR mTOR AMPK->mTOR S6K S6K mTOR->S6K OXPHOS Oxidative Phosphorylation S6K->OXPHOS upregulation Phenformin Phenformin Phenformin->OXPHOS inhibition

Caption: GNE-140 inhibits LDHA, blocking glycolysis. Resistance emerges via AMPK/mTOR/S6K signaling, upregulating OXPHOS, which can be targeted by phenformin.

Experimental_Workflow Experimental Workflow for GNE-140 Co-Treatment cluster_setup Experiment Setup cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis cell_culture 1. Cell Culture (e.g., MIA PaCa-2) drug_prep 2. Drug Preparation (GNE-140, Phenformin) treatment 3. Co-treatment (GNE-140 +/- Phenformin) (24-72 hours) drug_prep->treatment viability 4a. Cell Viability (MTT/CellTiter-Glo) treatment->viability lactate 4b. Lactate Production treatment->lactate western 4c. Western Blot (p-AMPK, p-mTOR) treatment->western data_analysis 5. Data Analysis (IC50, Synergy) viability->data_analysis lactate->data_analysis western->data_analysis

Caption: Workflow for assessing GNE-140 co-treatment efficacy, from cell culture to data analysis.

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is for assessing the effect of GNE-140 and phenformin co-treatment on the viability of pancreatic cancer cells (e.g., MIA PaCa-2).

Materials:

  • MIA PaCa-2 cells

  • DMEM with 10% FBS and 1% penicillin-streptomycin

  • This compound

  • Phenformin

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count MIA PaCa-2 cells.

    • Seed 5,000 cells per well in a 96-well plate in 100 µL of complete medium.

    • Incubate overnight at 37°C in a 5% CO2 incubator.

  • Drug Treatment:

    • Prepare serial dilutions of GNE-140 (e.g., 0.1 to 10 µM) and phenformin (e.g., 0.5 to 5 mM) in complete medium.

    • For combination treatment, prepare a matrix of concentrations.

    • Remove the overnight culture medium from the cells and add 100 µL of the drug-containing medium to the respective wells. Include vehicle controls (DMSO).

    • Incubate for 72 hours.

  • MTT Assay:

    • Add 10 µL of MTT solution to each well.

    • Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Mix gently on an orbital shaker for 10 minutes.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the IC50 values for each treatment using non-linear regression analysis.

    • For combination treatments, calculate the Combination Index (CI) to determine synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).

Protocol 2: Western Blot Analysis of AMPK and mTOR Phosphorylation

This protocol is to assess the activation of the AMPK-mTOR signaling pathway in response to GNE-140 treatment.

Materials:

  • Treated cell lysates from co-treatment experiments

  • Protein lysis buffer (RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-phospho-AMPK, anti-AMPK, anti-phospho-mTOR, anti-mTOR, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • ECL chemiluminescence substrate

  • Chemiluminescence imaging system

Procedure:

  • Protein Extraction:

    • After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer.

    • Scrape the cells and collect the lysate.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using the BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.

    • Run the gel to separate proteins by size.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection and Analysis:

    • Apply ECL substrate to the membrane.

    • Capture the chemiluminescent signal using an imaging system.

    • Quantify the band intensities and normalize to the loading control (β-actin).

Protocol 3: Extracellular Lactate Production Assay

This protocol measures the amount of lactate secreted by cells into the culture medium.

Materials:

  • Conditioned media from treated cells

  • Lactate assay kit (colorimetric or fluorometric)

  • 96-well plate

  • Microplate reader

Procedure:

  • Sample Collection:

    • Following the desired treatment period (e.g., 24 hours), collect the cell culture medium.

    • Centrifuge the medium to remove any detached cells or debris.

  • Lactate Measurement:

    • Perform the lactate assay according to the manufacturer's instructions. This typically involves:

      • Preparing a standard curve with known lactate concentrations.

      • Adding the conditioned media and assay reagents to a 96-well plate.

      • Incubating for the recommended time.

      • Measuring the absorbance or fluorescence at the specified wavelength.

  • Data Analysis:

    • Calculate the lactate concentration in each sample using the standard curve.

    • Normalize the lactate concentration to the cell number or total protein content of the corresponding well.

    • Compare the lactate production between different treatment groups.

Conclusion

The co-treatment of GNE-140 with inhibitors of OXPHOS or the AMPK/mTOR pathway presents a promising strategy to enhance its anticancer efficacy and overcome acquired resistance. The protocols provided herein offer a framework for researchers to investigate these combination therapies in preclinical models. Careful optimization of drug concentrations and treatment durations will be crucial for achieving maximal synergistic effects.

References

Application Notes and Protocols for the Chiral Separation and Analysis of GNE-140 Racemate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GNE-140 is a potent inhibitor of lactate dehydrogenase A (LDHA) and LDHB, enzymes that are critical for anaerobic glycolysis.[1][2] This metabolic pathway, often upregulated in cancer cells in a phenomenon known as the "Warburg effect," allows for rapid ATP production and the generation of biosynthetic precursors necessary for cell proliferation.[2][3] By inhibiting LDH, GNE-140 disrupts the glycolytic pathway, leading to reduced lactate production and an anti-proliferative effect in glycolysis-dependent cancer cells.[1][4]

GNE-140 possesses a stereocenter, and its biological activity is stereospecific. The (R)-enantiomer of GNE-140 is reported to be significantly more potent than the (S)-enantiomer. Therefore, the ability to separate and analyze the individual enantiomers of GNE-140 is crucial for research and development, enabling accurate determination of the potency and pharmacokinetic properties of the active enantiomer and ensuring the quality and consistency of the active pharmaceutical ingredient (API).

These application notes provide a detailed, proposed protocol for the chiral separation of GNE-140 racemate using High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase. Additionally, an overview of the analytical method and the relevant biological signaling pathway is presented.

Principle of Chiral Separation

Enantiomers possess identical physical and chemical properties in an achiral environment, making their separation challenging.[5] Chiral chromatography utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to the formation of transient diastereomeric complexes with different energies of formation.[6] This differential interaction results in different retention times for each enantiomer on the chromatographic column, allowing for their separation and quantification. Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are widely used and have proven effective for the separation of a broad range of chiral compounds, including those with structures similar to GNE-140.[7][8]

Proposed HPLC Method for Chiral Separation of this compound

The following is a proposed method for the chiral separation of this compound. This method is based on established principles of chiral chromatography and literature precedents for the separation of structurally related compounds.[9] Method optimization may be required for specific applications.

Materials and Reagents
  • GNE-140 racemic standard

  • (R)-GNE-140 reference standard (if available)

  • (S)-GNE-140 reference standard (if available)

  • HPLC grade n-Hexane

  • HPLC grade Isopropanol (IPA)

  • HPLC grade Ethanol (EtOH)

  • HPLC grade Methanol (MeOH)

  • HPLC grade Acetonitrile (ACN)

  • HPLC grade Trifluoroacetic acid (TFA) (optional, as a mobile phase additive)

  • HPLC grade Diethylamine (DEA) (optional, as a mobile phase additive)

Instrumentation and Columns
  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Proposed Chiral Column: A polysaccharide-based chiral stationary phase is recommended. Screening of several columns is advisable for optimal separation. Good starting points include:

    • Cellulose-based: CHIRALCEL® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)) or Lux® Cellulose-1

    • Amylose-based: CHIRALPAK® AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) or Lux® Amylose-1

  • Column Dimensions: 4.6 x 250 mm, 5 µm particle size is a standard dimension for analytical separations.

Proposed Chromatographic Conditions

A systematic screening of mobile phases is recommended to achieve the best resolution. Normal phase, reversed-phase, and polar organic modes should be evaluated.

Table 1: Proposed Initial Chromatographic Conditions for GNE-140 Chiral Separation

ParameterNormal Phase ModeReversed-Phase ModePolar Organic Mode
Mobile Phase n-Hexane / Isopropanol (IPA) (e.g., 80:20, v/v)Acetonitrile (ACN) / Water (e.g., 60:40, v/v)Acetonitrile (ACN) or Methanol (MeOH)
Additive 0.1% Diethylamine (DEA) (for basic compounds) or 0.1% Trifluoroacetic acid (TFA) (for acidic compounds)0.1% Trifluoroacetic acid (TFA)0.1% Diethylamine (DEA) or 0.1% Trifluoroacetic acid (TFA)
Flow Rate 1.0 mL/min1.0 mL/min1.0 mL/min
Column Temp. 25 °C25 °C25 °C
Detection UV at 254 nm (or wavelength of maximum absorbance for GNE-140)UV at 254 nmUV at 254 nm
Injection Vol. 10 µL10 µL10 µL
Sample Conc. 1 mg/mL in mobile phase1 mg/mL in mobile phase1 mg/mL in mobile phase
Experimental Protocol
  • Sample Preparation: Prepare a stock solution of this compound at a concentration of 1 mg/mL in the initial mobile phase to be tested. If available, prepare individual solutions of the (R) and (S) enantiomers to confirm the elution order.

  • System Equilibration: Equilibrate the chosen chiral column with the initial mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Injection: Inject the this compound solution onto the column.

  • Data Acquisition: Monitor the separation at the specified UV wavelength and record the chromatogram.

  • Method Optimization:

    • Mobile Phase Composition: Vary the ratio of the strong and weak solvents in the mobile phase to optimize the resolution and retention times. For normal phase, adjust the percentage of the alcohol modifier. For reversed-phase, alter the organic modifier to water ratio.

    • Alcohol Modifier (Normal Phase): Evaluate different alcohols (e.g., isopropanol, ethanol) as they can provide different selectivities.[8]

    • Additives: The addition of small amounts of an acidic (e.g., TFA) or basic (e.g., DEA) additive can improve peak shape and resolution, especially for ionizable compounds.

    • Flow Rate and Temperature: Adjusting the flow rate and column temperature can also impact the separation efficiency and resolution.[7]

  • Peak Identification: If individual enantiomer standards are available, inject them separately to identify the elution order of the (R) and (S) enantiomers.

  • Quantification: Once a satisfactory separation is achieved, the method can be validated for linearity, accuracy, precision, and robustness according to standard guidelines for quantitative analysis.

Experimental Workflow for Chiral Separation

GNE140_Chiral_Separation_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis racemate This compound (1 mg/mL in Mobile Phase) hplc HPLC System with Chiral Column (e.g., Lux Cellulose-1) racemate->hplc Inject standards Enantiomeric Standards ((R)- & (S)-GNE-140, if available) standards->hplc Inject for Peak ID chromatogram Chromatogram Acquisition hplc->chromatogram mobile_phase Mobile Phase Screening (Normal, Reversed, Polar Organic) mobile_phase->hplc detection UV Detection (e.g., 254 nm) optimization Method Optimization (Mobile Phase, Flow Rate, Temp.) chromatogram->optimization optimization->hplc Refined Conditions quantification Peak Integration & Quantification optimization->quantification

Caption: Workflow for GNE-140 chiral separation and analysis.

GNE-140 and the Lactate Dehydrogenase (LDH) Signaling Pathway

GNE-140 exerts its therapeutic effect by inhibiting lactate dehydrogenase (LDH), a key enzyme in the final step of anaerobic glycolysis.[2] This inhibition has significant downstream effects on cancer cell metabolism and survival signaling pathways.

In many cancer cells, there is a metabolic shift towards glycolysis, even in the presence of oxygen (the Warburg effect).[3] This leads to the conversion of pyruvate to lactate by LDHA. This process is crucial for regenerating NAD+ to sustain high rates of glycolysis. By inhibiting LDHA, GNE-140 blocks this conversion, leading to a buildup of pyruvate and a decrease in lactate production.[1] This disruption in glycolysis can lead to reduced ATP production and an increase in reactive oxygen species (ROS), ultimately inducing cell death in cancer cells that are highly dependent on this metabolic pathway.

Furthermore, the inhibition of LDH by GNE-140 has been shown to affect several downstream signaling pathways. Acquired resistance to GNE-140 has been linked to the activation of the AMPK-mTOR-S6K signaling pathway, which promotes a shift towards oxidative phosphorylation.[10] Additionally, GNE-140 has been observed to modulate the phosphorylation of key signaling proteins such as Akt and p38 MAPK, which are involved in cell survival, proliferation, and stress responses.[1]

LDH_Signaling_Pathway cluster_glycolysis Glycolysis cluster_inhibition Therapeutic Intervention cluster_downstream Downstream Signaling cluster_cellular_effects Cellular Effects Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Glycolytic Pathway Lactate Lactate Pyruvate->Lactate NAD+ Regeneration LDHA LDHA Pyruvate->LDHA Proliferation Decreased Cell Proliferation Lactate->Proliferation Promotes GNE140 GNE-140 GNE140->LDHA Inhibits AMPK AMPK-mTOR-S6K Pathway OXPHOS Increased Oxidative Phosphorylation (Resistance) AMPK->OXPHOS Akt Akt Phosphorylation Akt->Proliferation Inhibits p38 p38 MAPK Phosphorylation Apoptosis Apoptosis p38->Apoptosis LDHA->Lactate LDHA->AMPK Modulates LDHA->Akt Modulates LDHA->p38 Modulates

Caption: LDH signaling pathway and the effect of GNE-140.

Conclusion

The chiral separation of GNE-140 is essential for its development and application as a therapeutic agent. The proposed HPLC method using a polysaccharide-based chiral stationary phase provides a robust starting point for developing a validated analytical method for the enantioselective analysis of GNE-140. Understanding the mechanism of action of GNE-140 through the inhibition of the LDH signaling pathway is critical for identifying responsive patient populations and potential combination therapies to overcome resistance. The protocols and information provided herein are intended to serve as a valuable resource for researchers in the field of cancer metabolism and drug development.

References

Troubleshooting & Optimization

GNE-140 racemate poor solubility issues and solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing the poor solubility of GNE-140 racemate.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

A1: this compound is a potent inhibitor of lactate dehydrogenase A (LDHA), a key enzyme in the glycolytic pathway.[1] Its potential as an anti-cancer agent is significant; however, its poor aqueous solubility presents a major hurdle for its use in in vitro and in vivo experiments, potentially affecting bioavailability and therapeutic efficacy.[2]

Q2: In which common laboratory solvents does this compound exhibit poor solubility?

A2: this compound is practically insoluble in water and ethanol.[3][4]

Q3: What is the recommended solvent for preparing stock solutions of this compound?

A3: Dimethyl sulfoxide (DMSO) is the most effective solvent for dissolving this compound.[1][4] It is crucial to use fresh, anhydrous DMSO, as the presence of moisture can significantly reduce solubility.[3][4]

Q4: Are there differences in solubility between the this compound and its individual enantiomers?

A4: Yes, the individual enantiomers, particularly (R)-GNE-140, tend to have better solubility in DMSO compared to the racemate.[3][5]

Troubleshooting Guide: this compound Solubility Issues

This guide provides a systematic approach to overcoming common solubility challenges encountered with this compound.

Problem 1: this compound does not fully dissolve in DMSO.
  • Possible Cause 1: The DMSO is not fresh or contains water.

    • Solution: Use a new, sealed bottle of anhydrous DMSO. Hygroscopic DMSO can significantly impact solubility.[1][4][5][6]

  • Possible Cause 2: Insufficient mechanical energy to break down the solid form.

    • Solution: Employ ultrasonication to aid dissolution.[1] Gentle warming in a water bath (e.g., up to 50°C) can also be beneficial, but monitor for any signs of degradation.[3]

Problem 2: Precipitation occurs when diluting a DMSO stock solution with aqueous media.
  • Possible Cause: The concentration of this compound in the final aqueous solution exceeds its solubility limit.

    • Solution 1: Use a co-solvent system. For in vivo studies, a common approach is to use a mixture of DMSO, PEG300, and Tween 80 before adding the aqueous component (saline or ddH₂O).[3][4][6][7] This helps to maintain the compound in solution.

    • Solution 2: Prepare a suspension. If a clear solution is not achievable at the desired concentration, creating a uniform suspension for oral or intraperitoneal administration might be an alternative.[5] Corn oil can also be used as a vehicle for suspensions.[3][4]

    • Solution 3: Utilize cyclodextrins. Formulations with SBE-β-CD in saline can improve the solubility of GNE-140.[6]

Quantitative Solubility Data

The following table summarizes the reported solubility of this compound and its enantiomers in various solvents.

CompoundSolventReported SolubilityNotes
This compound DMSO8 - 20 mg/mL (16.03 - 40.08 mM)Requires fresh DMSO; ultrasonication recommended.[1][4]
WaterInsoluble[4]
EthanolInsoluble[3]
(R)-GNE-140 DMSO≥ 30 - 50 mg/mL (≥ 60.11 - 100.19 mM)Higher solubility than the racemate.[3][5]
WaterInsoluble[7]
(S)-GNE-140 DMSO≥ 14.29 mg/mL (≥ 28.63 mM)[6]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
  • Weigh out the required amount of this compound powder (Molecular Weight: 499.04 g/mol ).

  • Add fresh, anhydrous DMSO to achieve a final concentration of 10 mM (e.g., for 5 mg of compound, add 1.0019 mL of DMSO).[1]

  • Vortex the solution vigorously.

  • Place the vial in an ultrasonic bath and sonicate until the solid is completely dissolved.

  • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of an In Vivo Formulation (Clear Solution)

This protocol is adapted from formulations used for GNE-140 and its enantiomers.[3][4][7]

  • Start with a clarified stock solution of this compound in DMSO (e.g., 16 mg/mL).

  • In a sterile tube, add 50 µL of the DMSO stock solution.

  • Add 400 µL of PEG300 and mix thoroughly until the solution is clear.

  • Add 50 µL of Tween 80 and mix again until the solution is clear.

  • Finally, add 500 µL of sterile ddH₂O or saline to bring the final volume to 1 mL.

  • The final solution should be used immediately for optimal results.[3][4]

Visualizations

GNE140_Solubility_Troubleshooting start Start: Dissolve GNE-140 Racemate in DMSO check_dissolution Does it fully dissolve? start->check_dissolution use_fresh_dmso Use fresh, anhydrous DMSO check_dissolution->use_fresh_dmso No dissolved Stock Solution Prepared check_dissolution->dissolved Yes ultrasonicate Apply ultrasonication and gentle warming use_fresh_dmso->ultrasonicate ultrasonicate->check_dissolution dilute Dilute with aqueous buffer dissolved->dilute check_precipitation Does it precipitate? dilute->check_precipitation use_cosolvent Use co-solvent system (e.g., PEG300, Tween 80) check_precipitation->use_cosolvent Yes prepare_suspension Prepare a suspension (e.g., with corn oil) check_precipitation->prepare_suspension Yes, if co-solvent fails final_formulation Final Formulation Ready check_precipitation->final_formulation No use_cosolvent->final_formulation prepare_suspension->final_formulation end Experiment final_formulation->end

Caption: Troubleshooting workflow for this compound solubility issues.

InVivo_Formulation_Workflow start Start: this compound DMSO Stock Solution add_peg300 1. Add PEG300 start->add_peg300 mix1 Mix until clear add_peg300->mix1 add_tween80 2. Add Tween 80 mix1->add_tween80 mix2 Mix until clear add_tween80->mix2 add_aqueous 3. Add Saline or ddH₂O mix2->add_aqueous final_solution Final Clear Solution (Use Immediately) add_aqueous->final_solution

Caption: Workflow for preparing an in vivo clear solution of this compound.

GNE140_MoA glucose Glucose glycolysis Glycolysis Pathway glucose->glycolysis pyruvate Pyruvate glycolysis->pyruvate ldha LDHA Enzyme pyruvate->ldha lactate Lactate ldha->lactate Converts gne140 This compound gne140->inhibition inhibition->ldha

References

GNE-140 racemate degradation and stability in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the handling, stability, and potential degradation of GNE-140 racemate in solution.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for this compound solid powder?

A1: this compound in its solid form is stable for at least 4 years when stored at -20°C.[1][2] For optimal long-term stability, it is recommended to store the powder at -20°C.[2]

Q2: How should I prepare and store stock solutions of this compound?

A2: It is recommended to prepare stock solutions in anhydrous DMSO.[1][2][3] this compound is soluble in DMSO at concentrations of up to 20 mg/mL, though ultrasonic assistance may be required.[2] To prevent degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into single-use vials.[4]

Q3: What is the stability of this compound in a DMSO stock solution?

A3: When stored in a DMSO stock solution, this compound is stable for up to 2 years at -80°C and up to 1 year at -20°C.[2][4] It is important to use anhydrous DMSO and protect the solution from moisture, as hygroscopic DMSO can negatively impact solubility.[2][4]

Q4: I need to prepare an aqueous working solution for my in vivo experiments. What is the recommended procedure and stability?

A4: For in vivo experiments, it is recommended to prepare fresh working solutions on the day of use.[4][5] A common formulation involves first dissolving GNE-140 in DMSO, followed by the addition of co-solvents such as PEG300 and Tween-80, and finally saline or another aqueous buffer.[3][4][5][6] These mixed aqueous solutions should be used immediately for optimal results.[3][6]

Q5: I observed precipitation in my GNE-140 working solution. What should I do?

A5: Precipitation may occur if the solubility limit is exceeded or due to interactions with the aqueous buffer. If precipitation occurs during the preparation of an in vivo formulation, gentle heating and/or sonication can be used to aid dissolution.[4][5] It is also crucial to ensure that the initial DMSO stock solution is clear before adding co-solvents.[5] If precipitation persists, consider preparing a new solution at a lower concentration.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Inconsistent experimental results Degradation of GNE-140 in solution due to improper storage or handling.Prepare fresh working solutions for each experiment. Ensure stock solutions are stored correctly at -80°C or -20°C in anhydrous DMSO and have not exceeded their recommended storage period. Avoid repeated freeze-thaw cycles by aliquoting stock solutions.
Low potency or loss of activity The active (R)-enantiomer may have degraded or racemized. While specific degradation pathways are not well-documented, general chemical instability can lead to a loss of the active compound.Use a freshly prepared solution from a properly stored stock. If the problem persists, consider purchasing a new batch of the compound.
Precipitation in aqueous working solution Poor solubility or exceeding the solubility limit in the final formulation.Ensure the DMSO stock solution is fully dissolved before adding other solvents. Use sonication or gentle warming to aid dissolution during preparation.[4][5] Consider adjusting the formulation by altering the ratios of co-solvents or reducing the final concentration of GNE-140.
Color change in the solution This may indicate chemical degradation of the compound.Discard the solution and prepare a fresh one from a reliable stock. If the stock solution itself has changed color, it should also be discarded.

Experimental Protocols

Preparation of a 10 mM this compound Stock Solution in DMSO
  • Weighing: Accurately weigh the desired amount of this compound powder (Molecular Weight: 499.04 g/mol ).[7][8]

  • Dissolution: Add the appropriate volume of anhydrous DMSO to achieve a final concentration of 10 mM.

  • Mixing: Vortex the solution until the solid is completely dissolved. If necessary, use an ultrasonic bath to aid dissolution.[2]

  • Storage: Aliquot the stock solution into single-use vials and store at -80°C for up to 2 years or -20°C for up to 1 year.[2][4]

Preparation of a this compound Working Solution for In Vivo Oral Administration

This protocol yields a 1 mL working solution. It is recommended to prepare this solution fresh on the day of the experiment.[4][5]

  • Initial Dilution: Begin with a clear, pre-prepared stock solution of GNE-140 in DMSO.

  • Co-solvent Addition: In a sterile tube, add the following solvents sequentially:

    • 100 µL of GNE-140 DMSO stock solution

    • 400 µL of PEG300. Mix well.

    • 50 µL of Tween-80. Mix well.

    • 450 µL of saline. Mix well to achieve the final volume of 1 mL.

  • Final Formulation: Ensure the final solution is clear. If any precipitation or phase separation is observed, gentle heating or sonication may be applied.[4][5] The solution should be used immediately.[3][6]

Data Summary

This compound and Enantiomers Storage Stability
Compound Form Solvent Storage Temperature Recommended Storage Period
Solid PowderN/A-20°C≥ 4 years[1]
Stock SolutionAnhydrous DMSO-80°CUp to 2 years[2][4]
Stock SolutionAnhydrous DMSO-20°CUp to 1 year[2][4]
In Vivo Working SolutionDMSO/PEG300/Tween-80/SalineRoom TemperaturePrepare fresh and use immediately[4][5]

Visualizations

GNE_140_Hypothetical_Degradation_Pathway cluster_main Hypothetical Degradation of GNE-140 GNE140 This compound Oxidation Oxidized Product (e.g., at sulfur or morpholine ring) GNE140->Oxidation Oxidation (e.g., air, peroxides) Hydrolysis Hydrolyzed Product (e.g., amide bond cleavage) GNE140->Hydrolysis Hydrolysis (acidic/basic conditions) Photodegradation Photodegradation Product (if exposed to light) GNE140->Photodegradation UV/Light Exposure

Caption: Hypothetical degradation pathways for this compound.

Experimental_Workflow_for_GNE_140_Stability_Assessment cluster_workflow Experimental Workflow for GNE-140 Stability Assessment Prep Prepare GNE-140 Solution (e.g., in DMSO or buffer) Incubate Incubate under Test Conditions (e.g., different pH, temp, light) Prep->Incubate Sample Collect Samples at Time Points (t=0, t=x, ...) Incubate->Sample Analyze Analyze Samples by HPLC-UV/MS Sample->Analyze Quantify Quantify Remaining GNE-140 and Detect Degradation Products Analyze->Quantify Data Determine Degradation Rate Constant Quantify->Data

Caption: A typical experimental workflow for assessing GNE-140 stability.

References

Technical Support Center: Overcoming GNE-140 Racemate Resistance in Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to the lactate dehydrogenase (LDH) inhibitor, GNE-140, in cancer cells.

Frequently Asked Questions (FAQs)

1. What is GNE-140 and what is its mechanism of action?

GNE-140 is a potent inhibitor of lactate dehydrogenase A (LDHA) and LDHB, with IC50 values of 3 nM and 5 nM, respectively.[1][2][3][4] It is a racemate mixture of (R)-GNE-140 and (S)-GNE-140, with the (R)-enantiomer being 18-fold more potent.[1][2] GNE-140 functions by targeting the active site of LDH, a key enzyme in glycolysis, thereby reducing lactate production in cancer cells.[3][4][5] This inhibition of glycolysis can lead to decreased proliferation in cancer cell lines that are dependent on this metabolic pathway.[1][3][4]

2. My cancer cells are not responding to GNE-140 treatment. What are the possible reasons?

There are two primary forms of resistance to GNE-140:

  • Innate Resistance: The cancer cells may not be highly dependent on glycolysis for energy production. Cells that primarily utilize oxidative phosphorylation (OXPHOS) for ATP generation are inherently resistant to GNE-140.[6][7]

  • Acquired Resistance: Cancer cells can develop resistance to GNE-140 over time through metabolic reprogramming. This is often driven by the activation of the AMPK-mTOR-S6K signaling pathway, which leads to an increase in OXPHOS.[6][7][8][9] Another mechanism of acquired resistance is the upregulation of the LDHB isoform.[10]

3. How can I determine if my cells are developing acquired resistance to GNE-140?

Key indicators of acquired resistance include:

  • A gradual increase in the IC50 value of GNE-140 in your cell line over time.

  • Increased expression and phosphorylation of proteins in the AMPK-mTOR-S6K signaling pathway.

  • An increase in the oxygen consumption rate (OCR), indicating a shift towards OXPHOS.

  • Increased expression of LDHB.

4. What strategies can I use to overcome GNE-140 resistance?

Based on the mechanisms of resistance, the following strategies can be employed:

  • For Innate and Acquired Resistance involving OXPHOS: Combine GNE-140 with an OXPHOS inhibitor, such as phenformin. This combination can re-sensitize resistant cells to GNE-140.[6][7]

  • For Acquired Resistance involving AMPK-mTOR-S6K signaling: Co-treatment with inhibitors targeting the AMPK-S6K signaling axis may prevent or reverse resistance.[6][9]

  • For Acquired Resistance involving LDHB upregulation: While specific inhibitors targeting LDHB upregulation-mediated resistance are not well-documented, monitoring LDHB levels can confirm this resistance mechanism.

Troubleshooting Guides

Problem 1: No significant decrease in cell viability after GNE-140 treatment.
Possible Cause Suggested Solution
Innate resistance due to reliance on OXPHOS. Assess the metabolic profile of your cells (see Experimental Protocol 2). If cells show high OCR and low ECAR, they are likely dependent on OXPHOS. Consider a combination therapy with an OXPHOS inhibitor like phenformin (see Experimental Protocol 4).
Sub-optimal drug concentration or treatment duration. Perform a dose-response experiment with a wide range of GNE-140 concentrations and extend the treatment duration (e.g., up to 72 hours) to determine the IC50 value for your specific cell line.
Incorrect drug handling or storage. Ensure GNE-140 is stored correctly (typically at -20°C or -80°C) and that the solvent used for reconstitution is appropriate and fresh.
Problem 2: Initial sensitivity to GNE-140 followed by a loss of efficacy.
Possible Cause Suggested Solution
Development of acquired resistance through metabolic reprogramming. Analyze the activation of the AMPK-mTOR-S6K pathway via Western blot (see Experimental Protocol 3). Measure the oxygen consumption rate (OCR) to check for a shift to OXPHOS (see Experimental Protocol 2).
Upregulation of LDHB. Perform Western blot or qPCR to assess LDHB expression levels in resistant cells compared to sensitive parental cells (see Experimental Protocol 5).
Selection of a resistant sub-population of cells. Consider single-cell cloning to isolate and characterize resistant colonies to confirm the resistance mechanism.

Quantitative Data Summary

Table 1: GNE-140 IC50 Values in Various Cancer Cell Lines

Cell LineCancer TypeGNE-140 IC50Reference
MIA PaCa-2Pancreatic0.43 µM[4]
KP-2Pancreatic0.43 µM[4]
Chondrosarcoma (IDH1 mutant)Bone0.8 µM[1][2]
Panel of 37 cancer cell lines (sensitive)Various< 5 µM[1][3]

Table 2: Fold-change in GNE-140 EC50 in Resistant Cancer Cells

Cell LineResistance MechanismFold-change in EC50Reference
NCI-237UTSW clonesCross-resistance1.45 to 7.92-fold[4]

Key Experimental Protocols

Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
  • Cell Seeding: Plate cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.

  • Drug Treatment: Treat cells with a serial dilution of GNE-140 (e.g., 0.01 to 100 µM). Include a vehicle-only control.

  • Incubation: Incubate the plate for a specified period (e.g., 72 hours).

  • Assay:

    • For MTT assay: Add MTT solution to each well and incubate for 2-4 hours. Then, add solubilization solution and read the absorbance.

    • For CellTiter-Glo® assay: Add CellTiter-Glo® reagent to each well and measure luminescence according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a non-linear regression curve fit.

Measurement of Cellular Metabolism (OCR and ECAR)

This protocol utilizes a Seahorse XF Analyzer.

  • Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at an optimized density.

  • Assay Preparation: The day of the assay, replace the growth medium with Seahorse XF base medium supplemented with substrates (e.g., glucose, pyruvate, glutamine) and incubate in a non-CO2 incubator at 37°C for 1 hour.

  • Instrument Setup: Calibrate the Seahorse XF Analyzer with the provided calibration solution.

  • Mito Stress Test: Load the injector ports of the sensor cartridge with mitochondrial stress test compounds (e.g., oligomycin, FCCP, and rotenone/antimycin A).

  • Data Acquisition: Place the cell culture microplate in the Seahorse XF Analyzer and initiate the assay. The instrument will measure the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) in real-time.

  • Data Analysis: Analyze the data to determine key mitochondrial parameters such as basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.

Western Blotting for AMPK-mTOR-S6K Pathway
  • Cell Lysis: Treat cells with GNE-140 for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies specific for p-AMPK, AMPK, p-mTOR, mTOR, p-S6K, S6K, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities to determine the relative protein expression and phosphorylation levels.

Combination Therapy: GNE-140 and Phenformin
  • Experimental Design: Design a matrix of concentrations for GNE-140 and phenformin to test for synergistic effects.

  • Cell Treatment: Treat cancer cells with GNE-140 alone, phenformin alone, or the combination of both at various concentrations.

  • Viability Assay: After the desired incubation period (e.g., 72 hours), perform a cell viability assay as described in Experimental Protocol 1.

  • Data Analysis: Calculate the Combination Index (CI) using software like CompuSyn to determine if the drug combination is synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1).

Analysis of LDHB Overexpression
  • Sample Preparation: Collect cell lysates (for Western blot) or RNA (for qPCR) from both GNE-140 sensitive and resistant cells.

  • Western Blotting:

    • Follow the procedure in Experimental Protocol 3.

    • Use a primary antibody specific for LDHB.

    • Compare the expression levels of LDHB between sensitive and resistant cells.

  • Quantitative PCR (qPCR):

    • Synthesize cDNA from the extracted RNA.

    • Perform qPCR using primers specific for the LDHB gene and a housekeeping gene (e.g., GAPDH).

    • Calculate the relative fold change in LDHB mRNA expression in resistant cells compared to sensitive cells.

Visualizations

GNE140_Mechanism_of_Action cluster_glycolysis Glycolysis cluster_effects Cellular Effects Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Multiple Steps Lactate Lactate Pyruvate->Lactate LDHA/B Pyruvate->Lactate Lactate_Production_Decrease Decreased Lactate Production Lactate->Lactate_Production_Decrease GNE-140 GNE-140 LDHA/B LDHA/B GNE-140->LDHA/B Inhibition Proliferation_Inhibition Inhibition of Proliferation Lactate_Production_Decrease->Proliferation_Inhibition

Caption: Mechanism of action of GNE-140.

GNE140_Resistance_Pathway cluster_cell Cancer Cell cluster_resistance Acquired Resistance GNE-140 GNE-140 LDHA LDHA GNE-140->LDHA Glycolysis Glycolysis LDHA->Glycolysis ATP_low Decreased Glycolysis (Lower ATP) Glycolysis->ATP_low AMPK AMPK ATP_low->AMPK Activates mTOR mTOR AMPK->mTOR Inhibits OXPHOS Increased Oxidative Phosphorylation AMPK->OXPHOS Promotes S6K S6K mTOR->S6K Activates Cell_Survival Cell Survival and Proliferation OXPHOS->Cell_Survival

Caption: Acquired resistance to GNE-140 via the AMPK/mTOR pathway.

Troubleshooting_Workflow start GNE-140 Treatment Failure q1 Is this the first treatment with GNE-140? start->q1 innate Innate Resistance q1->innate Yes acquired Potential Acquired Resistance q1->acquired No check_metabolism Assess Metabolic Profile (OCR vs. ECAR) innate->check_metabolism check_pathway Analyze AMPK/mTOR/S6K Pathway Activation acquired->check_pathway check_ldhb Check LDHB Expression acquired->check_ldhb solution1 Combine GNE-140 with OXPHOS Inhibitor check_metabolism->solution1 solution2 Combine GNE-140 with AMPK/mTOR Pathway Inhibitor check_pathway->solution2

Caption: Troubleshooting workflow for GNE-140 resistance.

References

GNE-140 racemate inconsistent results in cell viability assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering inconsistent results in cell viability assays using GNE-140 racemate.

Frequently Asked Questions (FAQs)

Q1: What is GNE-140 and how does it work?

A1: GNE-140 is a potent inhibitor of lactate dehydrogenase A (LDHA) and lactate dehydrogenase B (LDHB), key enzymes in the glycolytic pathway.[1][2] By inhibiting LDHA/B, GNE-140 blocks the conversion of pyruvate to lactate, leading to a depletion of NAD+ regeneration, reduced ATP production, and increased oxidative stress, which can ultimately induce cell cycle arrest and apoptosis in cancer cells that are highly dependent on glycolysis.[3]

Q2: What is the difference between this compound, (R)-GNE-140, and (S)-GNE-140?

A2: GNE-140 is a chiral molecule, meaning it exists as two non-superimposable mirror images called enantiomers: (R)-GNE-140 and (S)-GNE-140. The racemate is a 1:1 mixture of both enantiomers.[1][2][4] Crucially, the (R)-enantiomer is significantly more potent as an LDHA inhibitor than the (S)-enantiomer. This disparity in activity is a primary suspect for inconsistent experimental results when using the racemate.

Q3: Why am I seeing variable IC50 values for this compound in my cell viability assays?

A3: Inconsistent IC50 values when using this compound can stem from several factors:

  • Variable Enantiomeric Composition: The most likely cause is batch-to-batch variation in the ratio of the highly active (R)-enantiomer to the less active (S)-enantiomer in the supplied racemate. Even small variations can lead to significant differences in the observed potency.

  • Cell Line-Specific Metabolism: Cell lines exhibit different dependencies on glycolysis versus oxidative phosphorylation (OXPHOS).[5] Cells that are highly glycolytic will be more sensitive to GNE-140. Metabolic plasticity can also lead to acquired resistance.[5]

  • Compound Stability and Solubility: GNE-140 has limited aqueous solubility and may precipitate in cell culture media, especially at higher concentrations.[1] Inconsistent dissolution or precipitation during the experiment will lead to variable effective concentrations.

  • General Assay Variability: Standard sources of error in cell viability assays, such as uneven cell seeding, edge effects in microplates, and pipetting inaccuracies, can contribute to inconsistent results.[6]

Q4: What are the known off-target effects of GNE-140?

A4: While GNE-140 is a potent LDHA/B inhibitor, like any small molecule, it may have off-target effects. However, studies have shown it to be highly selective for LDHA/B with minimal activity against a large panel of kinases. The primary described mechanism of action is on-target inhibition of lactate dehydrogenase.

Troubleshooting Guide

Issue 1: High Variability Between Replicate Wells
Potential Cause Recommended Solution
Uneven Cell Seeding Ensure a homogeneous single-cell suspension before plating. Use a multichannel pipette for seeding and visually inspect plates for even cell distribution before adding the compound.
Edge Effects Avoid using the outer wells of 96-well plates for experimental samples. Fill these wells with sterile PBS or media to maintain humidity.
Compound Precipitation Prepare fresh stock solutions of GNE-140 in DMSO. When diluting into aqueous media, do so immediately before adding to cells and mix thoroughly. Visually inspect for any precipitation. Consider using a lower final DMSO concentration.
Pipetting Errors Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. Be consistent with pipetting technique across all wells.
Issue 2: Inconsistent IC50 Values Across Experiments
Potential Cause Recommended Solution
Variable Enantiomeric Purity of Racemate If possible, switch to using the pure, more active (R)-GNE-140 enantiomer for greater consistency. If using the racemate is necessary, consider analytical validation (e.g., chiral chromatography) to confirm the enantiomeric ratio of your batch.
Cell Passage Number and Health Use cells within a consistent and low passage number range. Ensure cells are healthy and in the logarithmic growth phase at the time of treatment.
Inconsistent Incubation Times Standardize the incubation time with GNE-140 for all experiments. For initial characterization, a 72-hour incubation is common.[7] However, shorter (e.g., 24, 48 hours) or longer time points may be necessary depending on the cell line and experimental goals.
DMSO Concentration Maintain a consistent final DMSO concentration across all wells, including controls. Ideally, this should be ≤ 0.5%. High concentrations of DMSO can be cytotoxic.

Experimental Protocols and Data

GNE-140 Inhibitory Activity

The following table summarizes the reported IC50 values for GNE-140 in various contexts. Note the significant difference in potency between the enantiomers.

Compound Target IC50 (nM) Assay Type
(R)-GNE-140LDHA3Cell-free
(R)-GNE-140LDHB5Cell-free
(S)-GNE-140LDHA~54 (18-fold less potent than R)Cell-free
GNE-140 (racemate)LDHANot explicitly stated, but expected to be less potent than (R)-GNE-140Cell-free
Cellular Activity of GNE-140 in Different Cancer Cell Lines
Cell Line Cancer Type Compound Used IC50 (µM) Assay Duration
MiaPaca2PancreaticGNE-140Growth arrest at 10Not specified
MDA-MB-231BreastGNE-140Cytostatic at 307 days
Various (37 lines)Various(R)-GNE-140< 5Not specified
Chondrosarcoma (IDH1 mutant)Bone(R)-GNE-1400.8Not specified
Detailed Protocol: MTT Cell Viability Assay with GNE-140

This protocol provides a general framework for assessing the effect of GNE-140 on the viability of adherent cancer cells.

Materials:

  • GNE-140 (racemate or enantiomer)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS), sterile

  • Trypsin-EDTA

  • 96-well flat-bottom sterile microplates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • MTT solvent (e.g., 0.04 M HCl in isopropanol or 10% SDS in 0.01 M HCl)

Procedure:

  • Cell Seeding:

    • Harvest and count cells, ensuring >95% viability.

    • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).

    • Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of GNE-140 in DMSO.

    • Perform serial dilutions of the GNE-140 stock solution in complete culture medium to achieve the desired final concentrations (e.g., ranging from 0.01 µM to 100 µM). Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.

    • Include vehicle control wells (medium with the same final DMSO concentration) and untreated control wells (medium only).

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the appropriate concentrations of GNE-140.

  • Incubation:

    • Incubate the plate for the desired treatment period (e.g., 72 hours) at 37°C, 5% CO2.[7]

  • MTT Assay:

    • After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals by viable cells.

    • Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100 µL of MTT solvent to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Subtract the absorbance of the blank (media only) wells from all other readings.

    • Calculate cell viability as a percentage of the vehicle control: (Absorbance of treated cells / Absorbance of vehicle control cells) x 100.

    • Plot the percentage of cell viability against the log of the GNE-140 concentration and determine the IC50 value using non-linear regression analysis.

Visualizations

Signaling Pathway of LDHA Inhibition by GNE-140

LDHA_Inhibition_Pathway cluster_glycolysis Glycolysis cluster_inhibition Inhibition cluster_downstream Downstream Effects Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Multiple Steps Lactate Lactate Pyruvate->Lactate LDHA/B (NAD+ Regeneration) NAD_Depletion NAD+ Depletion GNE140 GNE-140 GNE140->Pyruvate Inhibits LDHA/B ATP_Depletion ATP Depletion Cell_Cycle_Arrest Cell Cycle Arrest ATP_Depletion->Cell_Cycle_Arrest Oxidative_Stress Increased Oxidative Stress (ROS) Apoptosis Apoptosis Oxidative_Stress->Apoptosis NAD_Depletion->ATP_Depletion NAD_Depletion->Oxidative_Stress

Caption: Mechanism of GNE-140 action via LDHA/B inhibition.

Troubleshooting Workflow for Inconsistent GNE-140 Results

Troubleshooting_Workflow Start Inconsistent Cell Viability Results with this compound Check_Enantiomer Are you using the racemate? Start->Check_Enantiomer Switch_Enantiomer Switch to (R)-GNE-140 for consistency. Check_Enantiomer->Switch_Enantiomer Yes Check_Assay_Basics Review basic assay parameters: - Cell seeding - Pipetting - Edge effects Check_Enantiomer->Check_Assay_Basics No Consistent_Results Consistent Results Switch_Enantiomer->Consistent_Results Optimize_Assay Optimize cell density and re-evaluate basic techniques. Check_Assay_Basics->Optimize_Assay Check_Solubility Is the compound precipitating? Optimize_Assay->Check_Solubility Optimize_Solubility Prepare fresh stock, use pre-warmed media for dilution, check final DMSO concentration. Check_Solubility->Optimize_Solubility Yes Check_Cell_Health Review cell health and passage number. Check_Solubility->Check_Cell_Health No Optimize_Solubility->Check_Cell_Health Standardize_Culture Standardize cell culture protocols. Check_Cell_Health->Standardize_Culture Standardize_Culture->Consistent_Results

Caption: Troubleshooting inconsistent GNE-140 results.

Experimental Workflow for GNE-140 Cell Viability Assay

Experimental_Workflow Start Start Seed_Cells Seed cells in a 96-well plate Start->Seed_Cells Incubate_Overnight Incubate overnight Seed_Cells->Incubate_Overnight Prepare_Compound Prepare serial dilutions of GNE-140 Incubate_Overnight->Prepare_Compound Treat_Cells Treat cells with GNE-140 Prepare_Compound->Treat_Cells Incubate_Treatment Incubate for 24-72 hours Treat_Cells->Incubate_Treatment Add_MTT Add MTT reagent Incubate_Treatment->Add_MTT Incubate_MTT Incubate for 2-4 hours Add_MTT->Incubate_MTT Solubilize Solubilize formazan crystals Incubate_MTT->Solubilize Read_Absorbance Read absorbance at 570 nm Solubilize->Read_Absorbance Analyze_Data Analyze data and calculate IC50 Read_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: General workflow for an MTT-based cell viability assay.

References

Technical Support Center: GNE-140 Racemate Off-Target Effects in Primary Cells

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers utilizing GNE-140 racemate in primary cell-based assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you identify and mitigate potential off-target effects, ensuring the accuracy and reproducibility of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is GNE-140, and what is its primary mechanism of action?

A1: GNE-140 is a potent and selective inhibitor of lactate dehydrogenase A (LDHA) and, to a lesser extent, LDHB.[1][2][3] It functions by competitively binding to the active site of these enzymes, thereby preventing the conversion of pyruvate to lactate.[4] This inhibition disrupts glycolysis, a metabolic pathway that many cancer cells are highly dependent on for energy production and proliferation.[2] The this compound is a mixture of the (R) and (S) enantiomers, with the (R)-enantiomer being significantly more potent.[1][5]

Q2: What are off-target effects, and why are they a concern when using this compound in primary cells?

A2: Off-target effects occur when a compound interacts with unintended biological molecules, such as proteins, enzymes, or receptors, in addition to its designated target.[6] These unintended interactions can lead to misleading experimental outcomes, cellular toxicity, or the activation of unanticipated signaling pathways. In primary cells, which more closely represent the physiological environment of tissues, off-target effects can be particularly pronounced and may obscure the true on-target consequences of LDHA/B inhibition.

Q3: Is there any known information about the selectivity of GNE-140?

A3: Yes, GNE-140 has demonstrated good selectivity in preclinical studies. In a broad panel of 301 kinases, GNE-140 showed no significant inhibition at a concentration of 1 µM.[7] Additionally, it exhibits low activity against malate dehydrogenases MDH1 and MDH2, with an IC50 greater than 10 µM.[7] While this indicates high selectivity against kinases and related dehydrogenases, it does not rule out potential interactions with other protein classes.

Troubleshooting Guides

Issue 1: Unexpected Cytotoxicity in Primary Cells

You observe significant cell death in your primary cell cultures at concentrations of this compound that are expected to be non-toxic based on cancer cell line data.

Possible Cause Troubleshooting & Optimization Expected Outcome
On-target toxicity in primary cells Primary cells may be more sensitive to the inhibition of lactate dehydrogenase than cancer cell lines. Perform a detailed dose-response curve to determine the precise IC50 in your primary cell type.A clear dose-dependent decrease in cell viability that correlates with the inhibition of lactate production.
Off-target toxicity The cytotoxicity may be due to this compound interacting with an unintended target that is critical for the survival of your primary cells. 1. Perform a Cellular Thermal Shift Assay (CETSA) to confirm target engagement with LDHA/B at various concentrations. 2. Use a structurally different LDHA/B inhibitor to see if the same phenotype is observed. 3. Conduct a broad off-target screening assay, such as chemoproteomics, to identify potential off-target binding proteins.1. A shift in the thermal stability of LDHA/B upon GNE-140 binding. 2. A different toxicity profile with an alternative inhibitor suggests the original effect was off-target. 3. Identification of other cellular proteins that this compound binds to.
Compound precipitation or degradation This compound may be precipitating in your culture medium or degrading over the course of the experiment. 1. Visually inspect the culture medium for any signs of precipitation. 2. Prepare fresh stock solutions of GNE-140 for each experiment. 3. Test the solubility of GNE-140 in your specific culture medium.1. Absence of visible precipitate. 2. Consistent results between experiments. 3. Confirmation of compound stability and solubility.
Issue 2: Phenotype Inconsistent with LDHA/B Inhibition

The observed cellular phenotype (e.g., changes in gene expression, cell morphology, or signaling pathways) does not align with the known consequences of inhibiting lactate dehydrogenase.

Possible Cause Troubleshooting & Optimization Expected Outcome
Off-target signaling pathway modulation This compound may be activating or inhibiting other signaling pathways through off-target interactions. 1. Perform a broad kinase selectivity screen to rule out off-target kinase inhibition. 2. Use proteomics or phosphoproteomics to identify unexpected changes in protein expression or phosphorylation status. 3. Compare the observed phenotype with that of a genetic knockdown (e.g., siRNA or CRISPR) of LDHA/B.1. Confirmation of GNE-140's high selectivity for its intended targets over kinases. 2. Identification of signaling pathways that are unexpectedly altered by GNE-140 treatment. 3. A discrepancy between the pharmacological and genetic approaches points towards an off-target effect.
Metabolic reprogramming Inhibition of glycolysis by GNE-140 may induce compensatory metabolic changes in primary cells, leading to unexpected phenotypes. Conduct metabolomic analysis to assess global changes in cellular metabolism in response to GNE-140 treatment.A comprehensive profile of the metabolic adaptations of the primary cells to LDHA/B inhibition.
Experimental artifact The observed phenotype could be an artifact of the experimental conditions. 1. Ensure proper controls are in place, including vehicle-treated cells. 2. Verify the phenotype with multiple independent experimental techniques. 3. Rule out any effects of the solvent (e.g., DMSO) on the cells.1. The phenotype is specific to GNE-140 treatment and not the vehicle. 2. Consistent observation of the phenotype across different assays. 3. No significant effect of the solvent at the concentrations used.

Quantitative Data Summary

The following table summarizes the known selectivity data for GNE-140.

Target Assay Type IC50 / % Inhibition Reference
LDHA Enzymatic Assay3 nM[1][5]
LDHB Enzymatic Assay5 nM[1][5]
Panel of 301 Kinases Binding AssayNo significant inhibition at 1 µM[7]
Malate Dehydrogenase 1 (MDH1) Enzymatic Assay> 10 µM[7]
Malate Dehydrogenase 2 (MDH2) Enzymatic Assay> 10 µM[7]

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement in Primary Cells

Objective: To verify the direct binding of this compound to its intended targets (LDHA/B) in intact primary cells.

Methodology:

  • Cell Culture and Treatment:

    • Culture primary cells to the desired confluency in their recommended growth medium.

    • Treat the cells with various concentrations of this compound or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-2 hours) at 37°C.

  • Thermal Challenge:

    • Harvest the cells and wash them with PBS.

    • Resuspend the cell pellet in PBS and aliquot the cell suspension into PCR tubes.

    • Heat the samples in a thermocycler across a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes. Include a non-heated control.

  • Cell Lysis and Protein Extraction:

    • Lyse the cells by three cycles of freeze-thaw using liquid nitrogen and a 37°C water bath.

    • Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.

  • Protein Analysis:

    • Collect the supernatant containing the soluble proteins.

    • Determine the protein concentration of each sample.

    • Analyze the abundance of LDHA and LDHB in the soluble fraction by Western blot using specific antibodies.

  • Data Analysis:

    • Quantify the band intensities from the Western blot.

    • Plot the amount of soluble protein as a function of temperature for both the GNE-140 treated and vehicle control samples. A shift in the melting curve to a higher temperature in the presence of GNE-140 indicates target engagement.

Protocol 2: Kinase Selectivity Profiling

Objective: To assess the selectivity of this compound against a broad panel of human kinases.

Methodology:

This type of experiment is typically performed by specialized contract research organizations (CROs). The general workflow is as follows:

  • Compound Submission:

    • Provide the CRO with a sample of this compound at a specified concentration and purity.

  • Kinase Panel Screening:

    • The CRO will screen this compound at one or more concentrations against their panel of kinases (often several hundred).

    • The screening is usually performed using a radiometric assay (e.g., ³³P-ATP filter binding) or a fluorescence-based method to measure kinase activity.

  • Data Analysis and Reporting:

    • The CRO will provide a detailed report summarizing the percent inhibition of each kinase at the tested concentrations.

    • The data is often visualized as a dendrogram (kinome tree) to provide a clear overview of the compound's selectivity.

Protocol 3: Chemoproteomics for Off-Target Identification

Objective: To identify the cellular proteins that this compound directly interacts with in an unbiased manner.

Methodology:

This is an advanced technique that often requires collaboration with a specialized proteomics facility. A common approach is affinity-based protein profiling:

  • Probe Synthesis:

    • Synthesize a chemical probe version of GNE-140 that incorporates a reactive group (for covalent labeling) or an affinity tag (e.g., biotin) via a linker.

  • Cell Treatment and Lysis:

    • Treat primary cells with the GNE-140 probe or a control compound.

    • Lyse the cells under non-denaturing conditions to preserve protein complexes.

  • Affinity Purification:

    • Incubate the cell lysate with an affinity resin (e.g., streptavidin beads for a biotinylated probe) to capture the probe-bound proteins.

    • Wash the resin extensively to remove non-specifically bound proteins.

  • Protein Elution and Identification:

    • Elute the bound proteins from the resin.

    • Separate the eluted proteins by SDS-PAGE and identify them by in-gel digestion followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis:

    • Analyze the mass spectrometry data to identify the proteins that were specifically pulled down by the GNE-140 probe compared to the control.

Visualizations

experimental_workflow cluster_issue Issue Identification cluster_investigation Investigation Strategy cluster_outcome Potential Outcomes phenotype Unexpected Phenotype (e.g., toxicity, altered signaling) target_engagement Confirm On-Target Engagement (CETSA) phenotype->target_engagement Is the primary target engaged? selectivity_screen Assess Kinase Selectivity (Kinase Profiling) phenotype->selectivity_screen Are kinases off-targets? unbiased_screen Unbiased Off-Target ID (Chemoproteomics) phenotype->unbiased_screen What are the other potential off-targets? on_target On-Target Effect Confirmed target_engagement->on_target off_target Off-Target Effect Identified selectivity_screen->off_target unbiased_screen->off_target new_hypothesis New Hypothesis Generation off_target->new_hypothesis

Caption: Troubleshooting workflow for unexpected phenotypes.

signaling_pathway cluster_glycolysis Glycolysis cluster_inhibition Inhibition cluster_off_target Potential Off-Target Effects Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Lactate Lactate Pyruvate->Lactate GNE140 GNE-140 LDHA_B LDHA/B GNE140->LDHA_B inhibits Unknown_Target Unknown Off-Target GNE140->Unknown_Target potential interaction LDHA_B->Pyruvate Altered_Signaling Altered Signaling Unknown_Target->Altered_Signaling Toxicity Cytotoxicity Unknown_Target->Toxicity

Caption: On-target vs. potential off-target effects of GNE-140.

logical_relationship start Start Experiment with GNE-140 in Primary Cells observe Observe Cellular Phenotype start->observe expected Is the phenotype consistent with LDHA/B inhibition? observe->expected on_target Likely On-Target Effect expected->on_target Yes off_target_investigation Investigate Off-Target Effects expected->off_target_investigation No end Conclusion on_target->end off_target_investigation->end

Caption: Decision tree for interpreting experimental outcomes.

References

Improving GNE-140 racemate bioavailability for in vivo studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the bioavailability of GNE-140 racemate for in vivo studies.

Troubleshooting Guides

This section addresses common issues encountered during in vivo experiments with this compound.

Issue 1: Low or undetectable plasma concentrations of GNE-140 after oral administration.

  • Question: We administered this compound orally to mice but observed very low or no exposure in the plasma. What could be the reason, and how can we improve it?

  • Answer: Low plasma exposure of this compound is likely due to its poor aqueous solubility and potentially rapid metabolism. GNE-140 is a lipophilic molecule, and its racemate is sparingly soluble in water.[1][2] To enhance oral bioavailability, consider the following formulation strategies:

    • Co-solvent Systems: GNE-140 is soluble in DMSO.[2][3] A common approach is to first dissolve the compound in a small amount of DMSO and then dilute it with other vehicles like polyethylene glycol (PEG300) and Tween-80 in saline.[2]

    • Suspensions: For higher doses, creating a homogenous suspension using agents like carboxymethylcellulose sodium (CMC-Na) can be effective.[1]

    • Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can significantly improve the absorption of poorly soluble drugs by presenting the compound in a solubilized state in the gastrointestinal tract.

    • Amorphous Solid Dispersions: Creating a solid dispersion of GNE-140 with a polymer can enhance its dissolution rate and absorption.

Issue 2: High variability in plasma concentrations between individual animals.

  • Question: We are observing significant inter-animal variability in the pharmacokinetic data for this compound. How can we reduce this variability?

  • Answer: High variability often stems from inconsistent drug dissolution and absorption. To minimize this:

    • Ensure Homogeneity of the Formulation: For suspensions, ensure the formulation is uniformly mixed before and during administration to each animal.

    • Control Food and Water Intake: Fasting animals overnight before dosing can reduce variability in gastric emptying and pH, leading to more consistent absorption.

    • Refine Dosing Technique: Ensure accurate and consistent oral gavage technique to deliver the full dose to the stomach. For less stressful administration, incorporating the drug into a palatable jelly can be considered.[4]

    • Optimize the Formulation: A well-formulated solution or a robust SEDDS is likely to provide more consistent absorption compared to a simple suspension.

Frequently Asked Questions (FAQs)

1. What is GNE-140 and why is its racemate often used in initial studies?

GNE-140 is a potent and selective inhibitor of lactate dehydrogenase A (LDHA).[5][6] It is a valuable tool for studying cancer metabolism. The racemate, a mixture of the (R) and (S) enantiomers, is often used in early-stage research due to its simpler and more cost-effective synthesis.[5] While the (R)-enantiomer is significantly more potent, the racemate can still be effective for initial in vivo proof-of-concept studies.[1]

2. What are the known challenges with the bioavailability of this compound?

The primary challenge is its low aqueous solubility.[1][2] Like many small molecule inhibitors, GNE-140 is a hydrophobic compound, which limits its dissolution in the gastrointestinal fluids, a critical step for oral absorption. Additionally, some studies suggest that GNE-140 may have a relatively short in vivo half-life, indicating rapid clearance.[7]

3. What are some recommended starting points for formulation development?

Based on available data and common practices for similar compounds, here are some starting formulations for in vivo studies in mice:

Formulation TypeCompositionMaximum Achievable Concentration (Example)
Solution 5-10% DMSO, 40% PEG300, 5% Tween-80, 45-50% Saline~2.5 mg/mL
Suspension 0.5-1% CMC-Na in water≥ 5 mg/mL
Lipid-Based GNE-140 in corn oil with a small percentage of DMSO≥ 2.5 mg/mL

Note: These are starting points and may require optimization based on the desired dose and stability.

Experimental Protocols

Protocol 1: Preparation of a this compound Solution for Oral Gavage

  • Weigh the required amount of this compound.

  • Dissolve the this compound in DMSO to create a stock solution (e.g., 20 mg/mL). Use an ultrasonic bath to aid dissolution if necessary.[3]

  • In a separate tube, prepare the vehicle by mixing PEG300, Tween-80, and saline in the desired ratio (e.g., 40% PEG300, 5% Tween-80, 45% saline).

  • Slowly add the GNE-140 stock solution to the vehicle while vortexing to achieve the final desired concentration (e.g., add 1 part of 20 mg/mL stock to 9 parts of vehicle for a final concentration of 2 mg/mL).

  • Ensure the final solution is clear and free of precipitation before administration.

Protocol 2: Preparation of a this compound Suspension for Oral Gavage

  • Prepare a 0.5% (w/v) solution of CMC-Na in purified water. Stir until fully dissolved.

  • Weigh the required amount of this compound.

  • Triturate the GNE-140 powder with a small amount of the CMC-Na solution to form a smooth paste.

  • Gradually add the remaining CMC-Na solution while continuously stirring or vortexing to obtain a uniform suspension.

  • Keep the suspension under constant agitation until administration to ensure homogeneity.

Visualizations

GNE140_Signaling_Pathway Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Glycolysis Lactate Lactate Pyruvate->Lactate Warburg_Effect Warburg Effect (Aerobic Glycolysis) Lactate->Warburg_Effect GNE140 This compound LDHA Lactate Dehydrogenase A (LDHA) GNE140->LDHA Inhibits LDHA->Pyruvate Catalyzes Cancer_Cell Cancer Cell Proliferation, Motility, and Invasion Warburg_Effect->Cancer_Cell

Caption: this compound inhibits LDHA, a key enzyme in the Warburg effect.

Experimental_Workflow Solubility_Screen Solubility Screening (Aqueous & Organic Solvents) Formulation_Prep Formulation Preparation (Solution, Suspension, SEDDS) Solubility_Screen->Formulation_Prep Animal_Dosing Oral Administration to Mice Formulation_Prep->Animal_Dosing Blood_Sampling Serial Blood Sampling Animal_Dosing->Blood_Sampling Plasma_Analysis LC-MS/MS Analysis of GNE-140 Blood_Sampling->Plasma_Analysis PK_Analysis Pharmacokinetic Analysis (AUC, Cmax, T1/2) Plasma_Analysis->PK_Analysis PK_Analysis->Formulation_Prep Optimization

Caption: Workflow for developing and evaluating this compound formulations.

Troubleshooting_Logic Start Low Bioavailability Observed? Check_Solubility Is GNE-140 fully dissolved in the vehicle? Start->Check_Solubility Yes PK_Analysis_OK PK_Analysis_OK Start->PK_Analysis_OK No Improve_Formulation Improve Formulation: - Co-solvents - Surfactants - SEDDS Check_Solubility->Improve_Formulation No Check_Dosing Is the dosing technique consistent? Check_Solubility->Check_Dosing Yes Refine_Technique Refine Dosing Technique: - Proper gavage - Homogenize suspension Check_Dosing->Refine_Technique No Consider_Metabolism Consider Rapid Metabolism and Clearance Check_Dosing->Consider_Metabolism Yes

Caption: Troubleshooting logic for addressing low bioavailability of GNE-140.

References

Cell line-specific sensitivity to GNE-140 racemate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving the cell line-specific sensitivity of GNE-140 racemate.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent and specific inhibitor of Lactate Dehydrogenase A (LDHA) and Lactate Dehydrogenase B (LDHB).[1] It is a mixture of (R)-GNE-140 and (S)-GNE-140, with the (R)-enantiomer being the more active form.[2][3] GNE-140 inhibits the conversion of pyruvate to lactate, a critical step in anaerobic glycolysis.[4] This disruption of the "Warburg effect," the increased reliance of cancer cells on glycolysis, can lead to reduced cancer cell proliferation, motility, and invasion.[4]

Q2: Which cell lines are sensitive to GNE-140?

A2: The sensitivity to GNE-140 is cell line-specific and is often correlated with a cell line's dependence on glycolysis for energy production. Generally, cells with high expression of glycolysis genes and low expression of oxidative phosphorylation genes are more sensitive. A screen of a large panel of cancer cell lines indicated that approximately 11-15% are sensitive to (R)-GNE-140. Specific examples of sensitive cell lines include the pancreatic cancer cell line MiaPaca2 and certain chondrosarcoma cell lines with IDH1 mutations.

Q3: What are the known mechanisms of resistance to GNE-140?

A3: Both innate and acquired resistance to GNE-140 have been observed.

  • Innate Resistance: Cancer cell lines that primarily rely on oxidative phosphorylation (OXPHOS) for their energy needs are inherently resistant to GNE-140.

  • Acquired Resistance: Prolonged treatment with GNE-140 can lead to acquired resistance. This is often driven by the activation of the AMPK-mTOR-S6K signaling pathway, which results in an increase in oxidative phosphorylation. Another identified mechanism of resistance is the upregulation of the LDHB isoform.

Q4: How should I prepare and store this compound for in vitro experiments?

A4: GNE-140 is soluble in DMSO and methanol. For cell-based assays, it is recommended to prepare a concentrated stock solution in DMSO. The stock solution should be stored at -20°C for short-term storage (months) or -80°C for long-term storage (years). When preparing working solutions, dilute the DMSO stock in the appropriate cell culture medium. Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

Data Presentation

This compound IC50 Values in Various Cancer Cell Lines

The following table summarizes the half-maximal inhibitory concentration (IC50) values of GNE-140 in different human and murine cancer cell lines after 72 hours of treatment.

Cell LineCancer TypeSpeciesIC50 (µM)
A375MelanomaHuman19.8 ± 2.1
CAL51Breast CancerHuman25.3 ± 1.8
MIA PaCa-2Pancreatic CancerHuman38.2 ± 3.5
MDA-MB-468Breast CancerHuman28.4 ± 2.9
HMCBMelanomaHuman>50
B16F10MelanomaMurine23.1 ± 2.5
4T1Breast CancerMurine26.7 ± 2.3
PAN02Pancreatic CancerMurine29.5 ± 3.1
EMT6Breast CancerMurine>50
LLCLung CarcinomaMurine>50

Data sourced from a study by an external research group and may vary based on experimental conditions.

(R)-GNE-140 Enzymatic and Cellular Activity
TargetAssay TypeIC50
LDHAEnzymatic3 nM
LDHBEnzymatic5 nM
MiaPaCa-2 Lactate ProductionCellular670 nM
Chondrosarcoma (with IDH1 mutation)Cellular (Proliferation)0.8 µM

(R)-GNE-140 is 18-fold more potent than the (S)-enantiomer.

Experimental Protocols

Cell Viability Assay using CellTiter-Glo®

This protocol outlines the steps for determining cell viability after treatment with this compound using the Promega CellTiter-Glo® Luminescent Cell Viability Assay. This assay quantifies ATP, an indicator of metabolically active cells.

Materials:

  • This compound

  • DMSO (cell culture grade)

  • Opaque-walled 96-well plates

  • CellTiter-Glo® Reagent

  • Multichannel pipette

  • Plate reader with luminescence detection capabilities

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 96-well opaque-walled plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium.

    • Include wells with medium only for background measurement.

    • Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions of the GNE-140 stock solution in complete growth medium to achieve the desired final concentrations. A 6-point dose titration is recommended.

    • Carefully remove the medium from the wells and add 100 µL of the diluted GNE-140 solutions or vehicle control (medium with the same final DMSO concentration).

    • Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.

  • Assay Execution:

    • Equilibrate the plate and its contents to room temperature for approximately 30 minutes.

    • Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.

    • Add 100 µL of CellTiter-Glo® Reagent to each well.

    • Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Subtract the average background luminescence from all readings.

    • Calculate cell viability as a percentage of the vehicle control.

    • Plot a dose-response curve and determine the IC50 value using a suitable software (e.g., GraphPad Prism) with a four-parameter logistic curve fit.

Mandatory Visualizations

GNE140_Signaling_Pathway cluster_glycolysis Glycolysis cluster_downstream Downstream Signaling Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Lactate Lactate Pyruvate->Lactate LDHA/B p38_MAPK p38 MAPK Phosphorylation Pyruvate->p38_MAPK Akt Akt Phosphorylation Pyruvate->Akt GNE140 GNE140 GNE140->Pyruvate Inhibits GNE140->p38_MAPK Reduces GNE140->Akt Reduces Cell_Proliferation Cell Proliferation & Motility p38_MAPK->Cell_Proliferation Akt->Cell_Proliferation

Caption: GNE-140 inhibits LDHA/B, affecting downstream signaling pathways.

GNE140_Resistance_Pathway cluster_resistance Acquired Resistance GNE140 GNE140 LDHA_Inhibition LDHA Inhibition GNE140->LDHA_Inhibition AMPK AMPK LDHA_Inhibition->AMPK Activates mTOR mTOR AMPK->mTOR S6K S6K mTOR->S6K OXPHOS Oxidative Phosphorylation S6K->OXPHOS Increases Resistance Resistance to GNE-140 OXPHOS->Resistance

Caption: Acquired resistance to GNE-140 can occur via the AMPK/mTOR/S6K pathway.

Cell_Viability_Workflow Start Start Seed_Cells Seed cells in 96-well plate Start->Seed_Cells Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Treat_GNE140 Treat with GNE-140 (and controls) Incubate_24h->Treat_GNE140 Incubate_72h Incubate 72h Treat_GNE140->Incubate_72h Add_Reagent Add CellTiter-Glo® Reagent Incubate_72h->Add_Reagent Incubate_RT Incubate 10 min at RT Add_Reagent->Incubate_RT Read_Luminescence Read Luminescence Incubate_RT->Read_Luminescence Analyze_Data Analyze Data (Calculate IC50) Read_Luminescence->Analyze_Data End End Analyze_Data->End

Caption: General workflow for a cell viability assay with GNE-140.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
High variability between replicate wells - Inconsistent cell seeding- Pipetting errors- Edge effects in the microplate- Ensure the cell suspension is homogenous before and during plating.- Calibrate pipettes regularly and use appropriate pipetting techniques.- Avoid using the outer wells of the plate for experimental samples; fill them with sterile media or PBS to create a humidity barrier.
Low or no response to GNE-140 - Cell line is inherently resistant (relies on OXPHOS).- Acquired resistance due to prolonged culture with the inhibitor.- Incorrect drug concentration or degraded compound.- Screen a panel of cell lines to identify those with a glycolytic phenotype.- Consider co-treatment with an OXPHOS inhibitor like phenformin to potentially re-sensitize resistant cells.- Verify the concentration of your GNE-140 stock solution and ensure it has been stored correctly.
High background in cell viability assay - High cell seeding density.- Contamination of cell culture (e.g., mycoplasma).- Autofluorescence of the compound (in fluorescence-based assays).- Optimize cell seeding density to ensure cells are in the logarithmic growth phase at the end of the experiment.- Regularly test cell lines for mycoplasma contamination.- If using a fluorescence-based assay, measure the fluorescence of the compound alone at the assay wavelengths.
Unexpected increase in cell proliferation at low GNE-140 concentrations - Hormesis effect.- Off-target effects at low concentrations.- This is occasionally observed with cytotoxic compounds. Ensure a full dose-response curve is generated to capture the inhibitory effects at higher concentrations.- If the effect is reproducible and significant, further investigation into off-target activities may be warranted.
Precipitation of GNE-140 in culture medium - Exceeding the solubility limit of the compound.- Interaction with media components.- Ensure the final DMSO concentration is low and that the GNE-140 working solution is well-mixed before adding to the cells.- Visually inspect the wells for any signs of precipitation after adding the compound.

References

Validation & Comparative

A Comparative Analysis of GNE-140 Racemate and its Chiral Counterpart, (S)-GNE-140, in Lactate Dehydrogenase Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activity of GNE-140 racemate and its less active enantiomer, (S)-GNE-140. The focus is on their inhibitory effects on lactate dehydrogenase (LDH), a critical enzyme in anaerobic glycolysis.

GNE-140 is a potent inhibitor of lactate dehydrogenase A (LDHA) and LDHB, enzymes often upregulated in cancer cells and associated with the Warburg effect.[1][2] As a chiral molecule, GNE-140 exists as two enantiomers, (R)-GNE-140 and (S)-GNE-140. This comparison demonstrates the stereospecificity of GNE-140's interaction with its target, highlighting the significantly greater potency of the (R)-enantiomer. The this compound is a mixture of both the (R) and (S) enantiomers.[3]

Quantitative Comparison of Inhibitory Activity

The following table summarizes the in vitro inhibitory activity of this compound and its individual enantiomers against LDHA and LDHB. The data clearly illustrates the superior potency of the (R)-enantiomer.

CompoundTargetIC50 (nM)Relative Potency vs. (S)-GNE-140
(R)-GNE-140 LDHA3[4][5][6]~18-fold more potent[4][5]
LDHB5[4][5][6]Not explicitly stated
This compound LDHANot explicitly stated-
(S)-GNE-140 LDHA~54 (estimated)-

(S)-GNE-140 is reported to be the less active enantiomer of GNE-140.[7] The (R)-enantiomer is stated to be 18 times more potent than the (S)-isomer.[4][5]

Experimental Protocols

The determination of the half-maximal inhibitory concentration (IC50) values for GNE-140 and its stereoisomers is typically performed using a lactate dehydrogenase (LDH) enzymatic activity assay.

Lactate Dehydrogenase (LDH) Activity Assay

This assay measures the rate of the enzymatic reaction catalyzed by LDH, which involves the interconversion of pyruvate and lactate with the concomitant conversion of NADH and NAD+. The change in absorbance due to the oxidation or reduction of NADH is monitored spectrophotometrically at 340 nm.

Materials:

  • Purified LDH enzyme (LDHA or LDHB)

  • Pyruvate (substrate)

  • NADH (cofactor)

  • Assay buffer (e.g., Tris-HCl, pH 7.3)

  • This compound, (S)-GNE-140, and (R)-GNE-140 dissolved in a suitable solvent (e.g., DMSO)

  • Microplate reader or spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • A reaction mixture is prepared containing the assay buffer, pyruvate, and NADH in a microplate well or cuvette.

  • Varying concentrations of the test compounds (this compound, (S)-GNE-140, or (R)-GNE-140) are added to the wells. A control with no inhibitor is also included.

  • The reaction is initiated by the addition of the LDH enzyme.

  • The absorbance at 340 nm is measured over time to determine the reaction velocity. The rate of NADH oxidation is proportional to the LDH activity.

  • The percentage of inhibition for each compound concentration is calculated relative to the control.

  • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Cell Viability Assay

To assess the cytotoxic or anti-proliferative effects of GNE-140, a cell-based viability assay such as the CellTiter-Glo® Luminescent Cell Viability Assay is commonly used.

Procedure:

  • Cancer cells are seeded in 384-well plates at an optimal density to ensure they are in the exponential growth phase at the end of the assay.

  • After allowing the cells to adhere overnight, they are treated with a range of concentrations of the test compounds.

  • The cells are incubated with the compounds for a specified period (e.g., 72 hours).

  • The CellTiter-Glo® reagent is added to the wells, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present, an indicator of metabolically active cells.

  • The luminescence is measured using a microplate reader.

  • The IC50 values for cell viability are calculated by plotting the percentage of viable cells against the logarithm of the compound concentration.

Visualizing the Mechanism of Action

The following diagrams illustrate the central role of lactate dehydrogenase in cellular metabolism and the workflow for evaluating LDH inhibitors.

glycolysis_pathway cluster_ldh LDH Inhibition Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Glycolysis Lactate Lactate Pyruvate->Lactate Hypoxia TCA_Cycle TCA Cycle (Oxidative Phosphorylation) Pyruvate->TCA_Cycle Normoxia LDHA_LDHB LDHA / LDHB Lactate->Pyruvate GNE140 GNE-140 GNE140->LDHA_LDHB Inhibits

Caption: The role of LDH in the glycolytic pathway and its inhibition by GNE-140.

experimental_workflow cluster_preparation Compound Preparation cluster_assay In Vitro Assays cluster_analysis Data Analysis Racemate This compound Enzyme_Assay LDH Enzymatic Assay Racemate->Enzyme_Assay Cell_Assay Cell Viability Assay Racemate->Cell_Assay S_Enantiomer (S)-GNE-140 S_Enantiomer->Enzyme_Assay S_Enantiomer->Cell_Assay R_Enantiomer (R)-GNE-140 R_Enantiomer->Enzyme_Assay R_Enantiomer->Cell_Assay IC50 IC50 Determination Enzyme_Assay->IC50 Cell_Assay->IC50 Comparison Potency Comparison IC50->Comparison

Caption: Experimental workflow for comparing the activity of this compound and its enantiomers.

Conclusion

The experimental data unequivocally demonstrates that the inhibitory activity of GNE-140 against lactate dehydrogenase resides almost entirely in the (R)-enantiomer. (R)-GNE-140 is approximately 18-fold more potent than (S)-GNE-140 in inhibiting LDHA.[4][5] This significant difference in potency underscores the importance of stereochemistry in drug design and development. For researchers investigating the therapeutic potential of LDH inhibition, the use of the purified (R)-enantiomer is crucial for achieving maximal efficacy and for accurately interpreting experimental results. The this compound, while active, represents a mixture of a highly potent inhibitor and a significantly less active isomer.

References

A Comparative Guide to the Efficacy of GNE-140 Racemate and Oxamate in Cellular Metabolism and Proliferation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of GNE-140 racemate and oxamate, two inhibitors of lactate dehydrogenase (LDH), a critical enzyme in anaerobic glycolysis. By examining their mechanisms of action, biochemical potency, and effects on cancer cell lines, this document aims to equip researchers with the necessary data to make informed decisions in their drug development and research endeavors.

Executive Summary

This compound and oxamate both target lactate dehydrogenase, but with vastly different potencies and specificities. GNE-140 is a highly potent, selective inhibitor with nanomolar efficacy against LDH isoenzymes, while oxamate, a structural analog of pyruvate, exhibits inhibitory activity in the millimolar range. This significant difference in potency translates to different effective concentrations in cellular assays and potentially different therapeutic windows. This guide will delve into the available quantitative data, experimental methodologies, and the signaling pathways affected by these two compounds.

Data Presentation: Quantitative Comparison

The following tables summarize the key quantitative data for this compound and oxamate based on available experimental evidence.

Table 1: Biochemical Potency against Lactate Dehydrogenase

CompoundTargetIC50 / KiSource
GNE-140 (racemate) LDHA22 nM[1]
LDHA/B/C3/5/5 nM[1]
(R)-GNE-140 LDHA3 nM[2][3]
LDHB5 nM[2][3]
Oxamate Pig Heart LDH (H4)Ki: 6.8 mMN/A
Rabbit Muscle LDH (M4)Ki: 16.0 mMN/A
Human Heart LDHKi: 13.1 mMN/A
Human Liver LDHKi: 21 mMN/A

Table 2: In Vitro Efficacy in Cancer Cell Lines

CompoundCell LineAssayIC50 (Cell Viability)Source
GNE-140 (racemate) MIA PaCa-2 (Pancreatic)Not Specified430 nM[1]
KP-2 (Pancreatic)Not Specified430 nM[1]
(R)-GNE-140 IDH1-mutant ChondrosarcomaCellTiter-Glo0.8 µM[2][3]
MIA PaCa-2 (Pancreatic)CellTiter-GloReduces lactate (IC50 = 670 nM)[4]
Oxamate CNE-1 (Nasopharyngeal)MTT74.6 mM (24h), 32.4 mM (48h), 17.8 mM (72h)N/A
CNE-2 (Nasopharyngeal)MTT62.3 mM (24h), 44.5 mM (48h), 31.6 mM (72h)N/A
A549 (Non-small cell lung)CCK-819.67 ± 1.53 mM (24h)N/A
H1299 (Non-small cell lung)CCK-832.13 ± 2.50 mM (24h)N/A
HeLa (Cervical)MTT59.05 mM (48h)N/A
SiHa (Cervical)MTT70.19 mM (48h)N/A

Table 3: In Vivo Data

CompoundAnimal ModelDosingKey FindingsSource
(R)-GNE-140 Mouse5 mg/kg (oral)High bioavailability, low clearance.[2][3]
Mouse100-400 mg/kg b.i.d. (oral)Ineffective against MIA PaCa-2 tumor growth due to rapid clearance at higher doses, transient lactate reduction.[1]
Oxamate Nude mice with CNE-1 xenografts750 mg/kg daily (intraperitoneal) for 3 weeksIn combination with irradiation, significantly inhibited tumor growth.N/A

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and critical evaluation of the presented data.

Cell Viability Assays

1. CellTiter-Glo® Luminescent Cell Viability Assay (for GNE-140)

This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.

  • Materials: CellTiter-Glo® Reagent, opaque-walled multiwell plates (96- or 384-well), plate shaker, luminometer.

  • Protocol:

    • Seed cells in opaque-walled multiwell plates at a density optimized for each cell line to achieve 75-80% confluence at the end of the assay. Culture in RPMI medium supplemented with 5% FBS, 100 µg/ml penicillin, and 100 units/ml streptomycin.[2]

    • The following day, treat cells with a serial dilution of GNE-140 (e.g., 6-point dose titration).[2]

    • Incubate the plates for the desired period (e.g., 72 hours).[2]

    • Equilibrate the plates to room temperature for approximately 30 minutes.

    • Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate the plates at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a luminometer.

    • Calculate absolute IC50 values using a four-parameter logistic curve fitting model.[2]

2. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay (for Oxamate)

This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase to formazan, which is indicative of metabolic activity and cell viability.

  • Materials: MTT solution (5 mg/ml in PBS), DMSO, 96-well plates, microplate reader.

  • Protocol:

    • Seed cells in 96-well plates at a density of 1x10^4 cells/well.

    • Treat cells with various concentrations of oxamate (e.g., 0-100 mM) for different time points (e.g., 24, 48, 72 hours).

    • After the treatment period, add 20 µl of MTT solution to each well and incubate for 4 hours at 37°C.

    • Remove the supernatant and add 150 µl of DMSO to dissolve the formazan crystals.

    • Shake the plates for 10 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the untreated control.

3. CCK-8 (Cell Counting Kit-8) Assay (for Oxamate)

This assay uses a water-soluble tetrazolium salt to produce a water-soluble formazan dye upon reduction by dehydrogenases in living cells.

  • Materials: CCK-8 solution, 96-well plates, microplate reader.

  • Protocol:

    • Seed cells in 96-well plates at a density of 5x10^3 cells/well.

    • Treat cells with different concentrations of oxamate (e.g., 0-100 mM) for various durations (e.g., 12, 24, 48 hours).

    • Add 10 µl of CCK-8 solution to each well and incubate for 3 hours in the dark.

    • Measure the optical density at 450 nm using a microplate reader.

    • Calculate cell viability as a percentage of the untreated control.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, created using the DOT language, illustrate the key signaling pathways affected by GNE-140 and oxamate, as well as a typical experimental workflow for evaluating these inhibitors.

GNE140_Oxamate_Signaling_Pathway cluster_Glycolysis Glycolysis cluster_Inhibitors Inhibitors cluster_Signaling Downstream Signaling Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Lactate Lactate Pyruvate->Lactate LDH LDH LDH-A/B PI3K PI3K LDH->PI3K Lactate-mediated activation GNE140 GNE-140 GNE140->LDH Oxamate Oxamate Oxamate->LDH Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation

Caption: GNE-140 and Oxamate inhibit LDH, impacting downstream PI3K/Akt/mTOR signaling.

Experimental_Workflow cluster_InVitro In Vitro Evaluation cluster_InVivo In Vivo Evaluation CellCulture Cancer Cell Line Culture Treatment Treatment with GNE-140 or Oxamate CellCulture->Treatment ViabilityAssay Cell Viability Assay (e.g., CellTiter-Glo, MTT) Treatment->ViabilityAssay LDHAssay LDH Activity Assay Treatment->LDHAssay WesternBlot Western Blot for Signaling Proteins Treatment->WesternBlot IC50 IC50 Determination ViabilityAssay->IC50 Xenograft Tumor Xenograft Model IC50->Xenograft Lead Compound Selection InVivoTreatment In Vivo Dosing of GNE-140 or Oxamate Xenograft->InVivoTreatment TumorMeasurement Tumor Volume Measurement InVivoTreatment->TumorMeasurement PK Pharmacokinetic Analysis InVivoTreatment->PK Efficacy Efficacy Assessment TumorMeasurement->Efficacy

Caption: A typical workflow for the preclinical evaluation of LDH inhibitors.

Conclusion

This compound is a significantly more potent inhibitor of lactate dehydrogenase than oxamate, with efficacy in the nanomolar range compared to the millimolar activity of oxamate. This higher potency of GNE-140 is reflected in its lower effective concentrations in cellular proliferation assays. However, in vivo studies with GNE-140 have highlighted challenges with rapid clearance, which may limit its therapeutic efficacy. Oxamate, while less potent, has demonstrated in vivo activity, particularly in combination therapies.

Both compounds have been shown to modulate the PI3K/Akt/mTOR signaling pathway, a key regulator of cell growth and survival. The choice between GNE-140 and oxamate for research and development will depend on the specific application, with GNE-140 being a valuable tool for potent and selective LDH inhibition in vitro, while oxamate may serve as a useful, albeit less potent, tool for in vivo studies, especially in combination regimens. Further head-to-head comparative studies are warranted to fully elucidate their relative therapeutic potential.

References

Navigating Resistance: A Comparative Guide to GNE-140 Racemate and Other Lactate Dehydrogenase A (LDHA) Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the lactate dehydrogenase A (LDHA) inhibitor GNE-140 racemate with other LDHA inhibitors, focusing on the critical aspect of cross-resistance. This analysis is supported by experimental data, detailed protocols for key assays, and visualizations of relevant biological pathways and experimental workflows.

Lactate dehydrogenase A (LDHA) is a pivotal enzyme in anaerobic glycolysis, catalyzing the conversion of pyruvate to lactate. In many cancer cells, which exhibit a metabolic shift towards glycolysis even in the presence of oxygen (the Warburg effect), LDHA is upregulated and plays a crucial role in maintaining the high glycolytic rate necessary for rapid proliferation. Consequently, LDHA has emerged as a promising target for cancer therapy. GNE-140, a potent and specific inhibitor of LDHA, has shown efficacy in reducing cancer cell proliferation, motility, and invasion.[1][2] However, as with many targeted therapies, the development of resistance is a significant challenge. Understanding the mechanisms of resistance and the potential for cross-resistance between different LDHA inhibitors is paramount for the strategic development of durable anticancer treatments.

Comparative Analysis of LDHA Inhibitor Potency

The following table summarizes the half-maximal inhibitory concentration (IC50) values of GNE-140 and other selected LDHA inhibitors across various cancer cell lines. This data provides a quantitative comparison of their potency.

InhibitorCell LineCancer TypeIC50 (µM)Reference
This compound MDA-MB-231Breast Cancer30-120 (inhibited glucose use and lactic acid production)[3]
pII cellsBreast Cancer200-300 (inhibited proliferation)[3]
(R)-GNE-140 MIA PaCa-2Pancreatic Cancer~0.003 (Enzyme activity)[1]
IDH1-mutant ChondrosarcomaBone Cancer0.8
GSK2837808A Snu398Hepatocellular CarcinomaPotency ranges from 0.4 to >30 across 30 cell lines[4]
Oxamate HeLaCervical Cancer59.05[5]
SiHaCervical Cancer70.19[5]
ML-05 A375Melanoma< 23[4]
CAL51Breast Cancer< 23[4]
MDA-MB-468Breast Cancer< 23[4]
B16F10Melanoma (murine)23[4]
4T1Breast Cancer (murine)< 23[4]
PAN02Pancreatic Cancer (murine)< 23[4]
MIA PaCa-2Pancreatic Cancer> 23[4]

Mechanisms of Resistance and Cross-Resistance Profiles

Resistance to LDHA inhibitors can arise through various mechanisms, which in turn dictate the cross-resistance profile to other agents targeting the same enzyme.

Upregulation of LDHB: A Pan-Inhibitor Resistance Mechanism

Studies have shown that cancer cells can develop resistance to LDHA inhibitors by upregulating the expression of lactate dehydrogenase B (LDHB), the other major LDH isoform.[6] LDHB catalyzes the same reaction as LDHA, effectively compensating for the inhibition of LDHA and sustaining the glycolytic pathway. This mechanism has been observed to confer cross-resistance to structurally distinct LDHA inhibitors.

For instance, cells resistant to the LDHA/LDHB inhibitor NCGC00420737 demonstrated cross-resistance to (R)-GNE-140.[6] This suggests that therapies targeting only LDHA might be circumvented by the upregulation of LDHB, highlighting the potential benefit of pan-LDH inhibitors or combination therapies.

Metabolic Plasticity and Increased Oxidative Phosphorylation

Another mechanism of acquired resistance to GNE-140 involves a metabolic shift from glycolysis towards oxidative phosphorylation (OXPOS).[1] This adaptation is driven by the activation of the AMPK-mTOR-S6K signaling pathway. In this scenario, cancer cells become less reliant on glycolysis for their energy needs, thereby reducing their sensitivity to LDHA inhibition.

Importantly, this resistance mechanism may not necessarily confer cross-resistance to all other LDHA inhibitors. The cross-resistance would depend on whether the other inhibitors also induce a similar metabolic reprogramming. Furthermore, this finding suggests a potential therapeutic strategy: combining LDHA inhibitors with OXPHOS inhibitors to overcome or prevent resistance.[1]

Experimental Protocols

To facilitate further research in this area, detailed protocols for key experiments are provided below.

Generation of LDHA Inhibitor-Resistant Cell Lines

Objective: To develop cancer cell lines with acquired resistance to a specific LDHA inhibitor.

Protocol:

  • Initial IC50 Determination: Determine the IC50 of the LDHA inhibitor for the parental cancer cell line using a standard cell viability assay (e.g., MTT or LDH cytotoxicity assay).

  • Initial Drug Exposure: Culture the parental cells in their standard growth medium supplemented with the LDHA inhibitor at a concentration equal to the IC50.

  • Stepwise Dose Escalation: Once the cells have adapted and resumed proliferation (typically after several passages), gradually increase the concentration of the LDHA inhibitor in the culture medium. The increments should be small enough to allow for cell survival and adaptation.

  • Monitoring Resistance: Periodically assess the IC50 of the inhibitor in the treated cell population. A significant increase in the IC50 value (typically >10-fold) compared to the parental cell line indicates the development of resistance.

  • Clonal Selection: Once a resistant population is established, single-cell cloning can be performed to isolate and expand individual resistant clones for further characterization.

  • Maintenance of Resistant Cell Lines: Maintain the resistant cell lines in a medium containing the LDHA inhibitor at the highest concentration they can tolerate to ensure the stability of the resistant phenotype.

Cell Viability Assessment: MTT Assay

Objective: To determine the effect of LDHA inhibitors on cell proliferation and viability.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Inhibitor Treatment: Treat the cells with a serial dilution of the LDHA inhibitor. Include a vehicle-only control.

  • Incubation: Incubate the plate for a specified period (e.g., 48-72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the viability against the inhibitor concentration to determine the IC50 value.

Cytotoxicity Assessment: LDH Release Assay

Objective: To quantify cell death by measuring the release of lactate dehydrogenase from damaged cells.

Protocol:

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT Assay protocol.

  • Supernatant Collection: Carefully collect the cell culture supernatant from each well.

  • LDH Reaction: In a separate 96-well plate, mix the collected supernatant with an LDH reaction mixture containing lactate, NAD+, and a tetrazolium salt.

  • Incubation: Incubate the plate at room temperature, protected from light, for a specified time (e.g., 30 minutes). The LDH in the supernatant will catalyze the conversion of lactate to pyruvate, leading to the reduction of NAD+ to NADH, which then reduces the tetrazolium salt to a colored formazan product.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 490 nm.

  • Data Analysis: Include controls for spontaneous LDH release (from untreated cells) and maximum LDH release (from cells lysed with a detergent). Calculate the percentage of cytotoxicity based on these controls.

Visualizing the Landscape of LDHA Inhibition and Resistance

To provide a clearer understanding of the concepts discussed, the following diagrams, generated using the DOT language, illustrate the LDHA signaling pathway and a typical experimental workflow for studying cross-resistance.

LDHA_Signaling_Pathway cluster_glycolysis Glycolysis cluster_LDHA_reaction LDHA-Catalyzed Reaction cluster_inhibitors LDHA Inhibitors cluster_resistance Resistance Mechanisms Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate LDHA LDHA Lactate Lactate Pyruvate->Lactate NAD+ NADH GNE140 GNE-140 LDHB_up LDHB Upregulation (Pan-Resistance) OXPHOS_up Increased OXPHOS (Metabolic Plasticity) GNE140->LDHA Other_Inhibitors Other LDHA Inhibitors Other_Inhibitors->LDHA

Caption: LDHA signaling pathway and points of inhibition.

Cross_Resistance_Workflow cluster_testing Cross-Resistance Testing start Start: Parental Cancer Cell Line develop_resistance Develop Resistance to Inhibitor A (e.g., GNE-140) start->develop_resistance resistant_line Resistant Cell Line (e.g., GNE-140-R) develop_resistance->resistant_line test_inhibitor_B Treat with Inhibitor B resistant_line->test_inhibitor_B viability_assay Cell Viability Assay (MTT or LDH) test_inhibitor_B->viability_assay compare_ic50 Compare IC50 of Inhibitor B in Parental vs. Resistant Lines viability_assay->compare_ic50 end_cross Cross-Resistance Observed compare_ic50->end_cross IC50 significantly increased end_no_cross No Cross-Resistance compare_ic50->end_no_cross IC50 not significantly changed

Caption: Experimental workflow for assessing cross-resistance.

References

GNE-140 Racemate versus siRNA Knockdown of LDHA: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The burgeoning field of cancer metabolism has identified lactate dehydrogenase A (LDHA) as a critical enzyme in tumor progression, responsible for the conversion of pyruvate to lactate, a hallmark of the Warburg effect. Consequently, inhibiting LDHA has emerged as a promising therapeutic strategy. This guide provides an objective comparison of two primary methods for LDHA inhibition: the small molecule inhibitor GNE-140 racemate and siRNA-mediated gene knockdown.

Mechanism of Action

GNE-140 is a potent, active-site inhibitor of lactate dehydrogenase (LDH) enzymes.[1] It competitively binds to the enzyme, preventing the conversion of pyruvate to lactate. The (R)-enantiomer of GNE-140 is noted to be significantly more potent than the (S)-enantiomer.[2]

siRNA knockdown of LDHA , on the other hand, operates at the genetic level. Small interfering RNAs (siRNAs) are introduced into cells, where they bind to the messenger RNA (mRNA) of the LDHA gene. This binding triggers the degradation of the mRNA, thereby preventing the translation of the LDHA protein and leading to a reduction in its overall levels.[3]

Performance Comparison: GNE-140 vs. LDHA siRNA

The choice between a small molecule inhibitor and a genetic knockdown approach depends on the specific experimental goals, timeline, and desired duration of effect.

FeatureThis compoundsiRNA Knockdown of LDHA
Target LDHA and LDHB protein activity[2]LDHA gene expression (mRNA)[3]
Mode of Action Reversible, competitive inhibition[1]Transient gene silencing
Potency High (IC50 in low nM range for LDHA)[1][2]High, leading to significant protein reduction
Specificity Potent inhibitor of both LDHA and LDHB[2]Highly specific to the LDHA gene sequence
Onset of Effect Rapid, upon cellular uptakeSlower, requires time for mRNA and protein turnover
Duration of Effect Dependent on compound stability and clearance[1]Transient, typically 48-96 hours[4]
Off-target Effects Potential for off-target kinase inhibition, though shown to be low[1]Potential for off-target effects due to unintended siRNA binding
Delivery Direct addition to cell culture mediaRequires transfection reagents for cellular uptake[4]
In Vivo Application Oral bioavailability demonstrated in mice, but with rapid clearance[1][5]Can be challenging, often requiring specialized delivery systems

Quantitative Data Summary

The following tables summarize key quantitative data extracted from various studies.

Table 1: Inhibitory Potency of GNE-140
ParameterValueCell Line/EnzymeReference
IC50 (LDHA enzyme) 3 nMHuman LDHA[1][2]
IC50 (LDHB enzyme) 5 nMHuman LDHB[2]
Cellular Lactate Reduction IC50 670 nMMIA PaCa-2
Cell Proliferation IC50 0.8 µMChondrosarcoma (IDH1 mutant)[2]
Cell Proliferation IC50 430 nMMIA PaCa-2 & KP-2[1]
Table 2: Effects of LDHA Inhibition on Cellular Phenotypes
PhenotypeGNE-140 TreatmentsiRNA Knockdown of LDHAReference
Lactate Production Dose-dependent decreaseSignificant reduction[1][4]
Cell Proliferation Inhibition in sensitive cell linesSignificant decrease[2][6]
Cell Migration & Invasion Not extensively reportedSignificant decrease[3]
Oxygen Consumption IncreasedIncreased[7]
Reactive Oxygen Species (ROS) IncreasedIncreased[7]
Apoptosis IncreasedIncreased[6]

Signaling Pathways and Experimental Workflows

Diagram 1: Simplified Glycolysis and LDHA's Role

Glycolysis_LDHA Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Glycolysis Lactate Lactate Pyruvate->Lactate TCA_Cycle TCA Cycle & Oxidative Phosphorylation Pyruvate->TCA_Cycle LDHA LDHA LDHA->Lactate NAD+ <- NADH GNE140 GNE-140 GNE140->LDHA Inhibits siRNA LDHA siRNA siRNA->LDHA Degrades mRNA

Caption: Role of LDHA in converting pyruvate to lactate.

This diagram illustrates the central role of LDHA in anaerobic glycolysis. GNE-140 directly inhibits the LDHA enzyme, while siRNA prevents its synthesis.

Diagram 2: Experimental Workflow for Comparing GNE-140 and LDHA siRNA

Workflow cluster_0 Treatment cluster_1 Endpoint Assays Cancer Cell Culture Cancer Cell Culture GNE-140 Treatment GNE-140 Treatment Cancer Cell Culture->GNE-140 Treatment LDHA siRNA Transfection LDHA siRNA Transfection Cancer Cell Culture->LDHA siRNA Transfection Control Control Cancer Cell Culture->Control Lactate Production Assay Lactate Production Assay GNE-140 Treatment->Lactate Production Assay Cell Viability Assay (e.g., MTT) Cell Viability Assay (e.g., MTT) GNE-140 Treatment->Cell Viability Assay (e.g., MTT) Migration/Invasion Assay Migration/Invasion Assay GNE-140 Treatment->Migration/Invasion Assay LDHA siRNA Transfection->Lactate Production Assay LDHA siRNA Transfection->Cell Viability Assay (e.g., MTT) Western Blot (LDHA protein) Western Blot (LDHA protein) LDHA siRNA Transfection->Western Blot (LDHA protein) LDHA siRNA Transfection->Migration/Invasion Assay Control->Lactate Production Assay Control->Cell Viability Assay (e.g., MTT) Control->Western Blot (LDHA protein) Control->Migration/Invasion Assay

Caption: Workflow for comparing LDHA inhibition methods.

This workflow outlines the key steps for a comparative study, from cell treatment to various endpoint analyses.

Experimental Protocols

GNE-140 Treatment Protocol
  • Cell Seeding: Plate cancer cells in 96-well plates at a density that allows for logarithmic growth during the experiment (e.g., 5,000-10,000 cells/well). Allow cells to adhere overnight.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed a non-toxic level (typically <0.5%).

  • Treatment: Remove the old medium from the wells and add the medium containing the various concentrations of GNE-140 or vehicle control (DMSO).

  • Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • Endpoint Analysis: Proceed with cell viability assays (e.g., MTT, CellTiter-Glo) or collect the supernatant for lactate production measurement.

siRNA Knockdown of LDHA Protocol
  • Cell Seeding: Plate cells in 6-well or 12-well plates to reach 60-80% confluency at the time of transfection.[4]

  • siRNA Preparation: Dilute the LDHA-specific siRNA and a non-targeting control siRNA in a serum-free medium (e.g., Opti-MEM).

  • Transfection Reagent Preparation: In a separate tube, dilute a transfection reagent (e.g., Lipofectamine RNAiMAX) in the same serum-free medium.

  • Complex Formation: Combine the diluted siRNA and the diluted transfection reagent. Mix gently and incubate at room temperature for 10-20 minutes to allow for the formation of siRNA-lipid complexes.

  • Transfection: Add the siRNA-lipid complexes dropwise to the cells in each well.

  • Incubation: Incubate the cells for 24-72 hours to allow for gene silencing. The optimal time will depend on the cell type and the rate of protein turnover.

  • Endpoint Analysis: After incubation, harvest the cells for Western blot analysis to confirm LDHA protein knockdown. The cell culture supernatant can be collected for lactate assays, and parallel plates can be used for cell viability or migration assays.

Lactate Production Assay Protocol
  • Sample Collection: Collect the cell culture supernatant from the treated and control wells.

  • Assay Principle: This assay is based on an enzymatic reaction where lactate is oxidized to pyruvate, coupled with the reduction of NAD+ to NADH. The resulting NADH can be measured colorimetrically or fluorometrically.

  • Procedure (using a commercial kit):

    • Prepare a standard curve using the provided lactate standard.

    • Add the reaction mix (containing lactate dehydrogenase and NAD+) to the wells of a 96-well plate.

    • Add the collected cell culture supernatants and the standards to the respective wells.

    • Incubate the plate at 37°C for a specified time (e.g., 30 minutes), protected from light.

    • Measure the absorbance or fluorescence at the appropriate wavelength using a microplate reader.

    • Calculate the lactate concentration in the samples based on the standard curve.

Cell Viability Assay (MTT) Protocol
  • MTT Reagent Preparation: Prepare a stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

  • Treatment: After the GNE-140 or siRNA treatment period, add the MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Measurement: Measure the absorbance of the solubilized formazan at a wavelength of approximately 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Conclusion

Both GNE-140 and siRNA-mediated knockdown are effective tools for inhibiting LDHA function and studying the consequences in cancer cells. GNE-140 offers a rapid and reversible method of enzymatic inhibition, while siRNA provides a highly specific means of reducing protein expression. The choice between these two powerful techniques will ultimately be guided by the specific research question, with GNE-140 being well-suited for acute inhibition studies and siRNA being the gold standard for validating the on-target effects of LDHA depletion. For in vivo studies, the pharmacological properties of small molecules like GNE-140 are often more amenable to systemic administration, although challenges such as rapid clearance need to be considered.[1][5]

References

Comparative Analysis of GNE-140 Racemate in Diverse Cancer Types: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of GNE-140 racemate, a potent inhibitor of Lactate Dehydrogenase A (LDHA), across various cancer types. By targeting the metabolic reprogramming inherent in many tumor cells, GNE-140 presents a promising avenue for anti-cancer therapy. This document summarizes key experimental data on its efficacy, details the methodologies for crucial experiments, and visualizes the underlying signaling pathways.

Mechanism of Action

This compound is a mixture of (R)-GNE-140 and (S)-GNE-140, and it functions as a potent and specific inhibitor of Lactate Dehydrogenase A (LDHA).[1] LDHA is a critical enzyme in anaerobic glycolysis, a metabolic pathway frequently upregulated in cancer cells in a phenomenon known as the "Warburg effect." By inhibiting LDHA, GNE-140 disrupts the conversion of pyruvate to lactate, leading to a reduction in cancer cell proliferation, motility, and invasion.[1] The (R)-enantiomer, (R)-GNE-140, is reported to be 18 times more potent than the (S)-isomer.[2]

Data Presentation: In Vitro Efficacy of GNE-140 and its Active Enantiomer

The following tables summarize the half-maximal inhibitory concentration (IC50) values of this compound and its more active form, (R)-GNE-140, in various cancer cell lines. This data highlights the differential sensitivity of cancer types to LDHA inhibition.

Table 1: IC50 Values of (R)-GNE-140 in Various Cancer Cell Lines

Cancer TypeCell LineIC50 (µM)Reference
ChondrosarcomaIDH1-mutant lines0.8[3]
Pancreatic CancerMIA PaCa-2Submicromolar[2]
Breast Cancer (TNBC)MDA-MB-23110.51 (IG50)[4]

Table 2: Comparative Anti-proliferative Activity of a GNE-140 Analog (ML-05) vs. GNE-140

Cell LineCancer TypeML-05 IC50 (µM)GNE-140 IC50 (µM)Reference
A375Melanoma18.3 ± 2.135.7 ± 4.5[5]
CAL51Breast Cancer25.6 ± 3.342.1 ± 5.8[5]
MDA-MB-468Breast Cancer28.9 ± 4.255.3 ± 7.1[5]
B16F10Murine Melanoma23.1 ± 2.948.6 ± 6.2[5]
4T1Murine Breast Cancer33.7 ± 4.561.2 ± 8.3[5]
PANC02Murine Pancreatic Cancer38.2 ± 5.170.5 ± 9.4[5]
MIA PaCa-2Pancreatic Cancer45.8 ± 6.282.4 ± 11.1[5]
HMCBMelanoma50.1 ± 7.395.3 ± 13.2[5]
EMT6Murine Breast Cancer58.4 ± 8.1102.7 ± 14.5[5]
LLCMurine Lewis Lung Carcinoma62.7 ± 8.9115.6 ± 16.3[5]

Note: A screen of approximately 500 tumor cell lines with GNE-140 found that about 15% were inherently sensitive.[6] (R)-GNE-140 was also found to inhibit proliferation in 37 of 347 cancer cell lines with a potency cutoff of 5 µM.[2][3]

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and extension of these findings.

Cell Viability and Cytotoxicity Assays

1. CellTiter-Glo® Luminescent Cell Viability Assay:

  • Cell Plating: Seed cells in 384-well plates at optimal densities to achieve 75-80% confluency at the end of the assay. Use RPMI medium supplemented with 5% FBS, 100 µg/mL penicillin, and 100 units/mL streptomycin.

  • Treatment: The following day, treat cells with a 6-point dose titration of (R)-GNE-140.

  • Incubation: Incubate for 72 hours.

  • Lysis and Luminescence Reading: Assess cell viability using the CellTiter-Glo® Luminescence Cell Viability assay according to the manufacturer's protocol.

  • Data Analysis: Calculate absolute IC50 values using a four-parameter logistic curve fitting model.[2]

2. LDH-Based Cytotoxicity Assay:

  • Cell Culture: Seed cells in a 96-well plate and culture overnight.

  • Treatment: Treat cells with various concentrations of this compound. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).

  • Supernatant Collection: After the desired incubation period (e.g., 24-72 hours), centrifuge the plate and collect the supernatant.

  • LDH Reaction: Add the reaction mixture from an LDH cytotoxicity detection kit to the supernatant. This typically includes a catalyst and a dye solution.

  • Incubation and Absorbance Reading: Incubate at room temperature in the dark for a specified time (e.g., 30 minutes). Measure the absorbance at the recommended wavelength (e.g., 490 nm).

  • Calculation of Cytotoxicity: Calculate the percentage of cytotoxicity based on the absorbance readings of the treated, spontaneous release, and maximum release wells.

Cell Migration and Invasion Assays

1. Transwell Migration Assay:

  • Cell Preparation: Culture cells to 80-90% confluency, then serum-starve for several hours. Harvest cells and resuspend in a serum-free medium.

  • Assay Setup: Place Transwell inserts (e.g., 8 µm pore size) into the wells of a 24-well plate. Add a chemoattractant (e.g., medium with 10% FBS) to the lower chamber.

  • Cell Seeding: Seed the prepared cells in the upper chamber of the Transwell insert.

  • Incubation: Incubate for a period that allows for cell migration (e.g., 12-24 hours).

  • Cell Staining and Quantification: Remove non-migrated cells from the upper surface of the membrane. Fix and stain the migrated cells on the lower surface of the membrane with a dye such as crystal violet. Count the number of migrated cells under a microscope.

2. Transwell Invasion Assay:

  • Matrigel Coating: Thaw Matrigel on ice and dilute with a cold, serum-free medium. Coat the upper surface of the Transwell insert membrane with the Matrigel solution and allow it to solidify at 37°C.

  • Assay Procedure: Follow the same procedure as the Transwell Migration Assay, seeding the cells onto the Matrigel-coated membrane. The ability of cells to invade is determined by their capacity to degrade the Matrigel and migrate through the pores.

Western Blotting for Signaling Pathway Analysis
  • Cell Lysis: Treat cells with GNE-140 for the desired time, then lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a nitrocellulose or PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding. Incubate the membrane with primary antibodies against the proteins of interest (e.g., phospho-Akt, total Akt, phospho-p38 MAPK, total p38 MAPK) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

Mandatory Visualization: Signaling Pathways and Experimental Workflow

The following diagrams, created using the DOT language, visualize key aspects of GNE-140's mechanism and experimental application.

GNE140_Signaling_Pathway cluster_glycolysis Glycolysis cluster_downstream Downstream Effects cluster_resistance Resistance Mechanism Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Lactate Lactate Pyruvate->Lactate LDHA GNE140 GNE-140 GNE140->Lactate Inhibits Akt Akt GNE140->Akt Inhibits Phosphorylation p38 p38 MAPK GNE140->p38 Inhibits Phosphorylation AMPK AMPK GNE140->AMPK Activates Proliferation Cell Proliferation Akt->Proliferation Motility Cell Motility p38->Motility Invasion Cell Invasion p38->Invasion mTOR mTOR AMPK->mTOR S6K S6K mTOR->S6K OXPHOS Oxidative Phosphorylation S6K->OXPHOS

Caption: GNE-140 inhibits LDHA, affecting downstream signaling and promoting resistance.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis Cell Culture Cell Culture Treatment with GNE-140 Treatment with GNE-140 Cell Culture->Treatment with GNE-140 Cell Viability Assay Cell Viability Assay Treatment with GNE-140->Cell Viability Assay Migration/Invasion Assay Migration/Invasion Assay Treatment with GNE-140->Migration/Invasion Assay Western Blot Western Blot Treatment with GNE-140->Western Blot Determine IC50 Determine IC50 Cell Viability Assay->Determine IC50 Assess Metastatic Potential Assess Metastatic Potential Migration/Invasion Assay->Assess Metastatic Potential Analyze Signaling Pathways Analyze Signaling Pathways Western Blot->Analyze Signaling Pathways Tumor Implantation Tumor Cell Implantation Tumor Growth Tumor Growth Monitoring Tumor Implantation->Tumor Growth GNE-140 Treatment GNE-140 Administration Tumor Growth->GNE-140 Treatment Efficacy Assessment Tumor Volume/ Weight Measurement GNE-140 Treatment->Efficacy Assessment Evaluate Anti-Tumor Activity Evaluate Anti-Tumor Activity Efficacy Assessment->Evaluate Anti-Tumor Activity

Caption: Workflow for evaluating GNE-140's anti-cancer effects.

Discussion and Future Directions

This compound and its active enantiomer demonstrate significant anti-cancer activity in a subset of cancer types, particularly those reliant on glycolysis. The provided data indicates promising activity in pancreatic cancer, chondrosarcoma, and certain breast cancers.

However, resistance to GNE-140 can emerge through metabolic plasticity, where cancer cells shift towards oxidative phosphorylation, a process driven by the activation of the AMPK-mTOR-S6K signaling pathway.[7] This suggests that combination therapies, for instance, pairing GNE-140 with inhibitors of oxidative phosphorylation or the AMPK pathway, could be a more effective strategy to overcome resistance and broaden its therapeutic window.

Further research is warranted to expand the comparative analysis of GNE-140 across a wider range of cancer types and to elucidate the precise molecular determinants of sensitivity and resistance. In vivo studies in various patient-derived xenograft (PDX) models will also be crucial in translating these preclinical findings into clinical applications.

References

Safety Operating Guide

Proper Disposal of GNE-140 Racemate: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Providing essential safety and logistical information for the proper disposal of GNE-140 racemate is crucial for maintaining a safe and compliant laboratory environment. This guide offers a detailed, step-by-step procedure for researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of this potent lactate dehydrogenase A (LDHA) inhibitor.

This compound: Key Data for Handling and Disposal

A comprehensive understanding of the properties of this compound is the first step toward safe disposal. The following table summarizes key quantitative data for this compound.

PropertyValueSource
Chemical Name This compoundMedChemExpress
Synonyms (±)-GNE-140MedChemExpress
CAS Number 1802977-61-2MedChemExpress
Molecular Formula C₂₅H₂₃ClN₂O₃S₂MedChemExpress
Molecular Weight 499.04 g/mol MedChemExpress
Purity >98%MedChemExpress
Appearance A solidMedChemExpress
Solubility Soluble in DMSOMedChemExpress

Experimental Protocols: Disposal Procedures

Step 1: Personal Protective Equipment (PPE)

Before handling this compound, ensure you are wearing appropriate personal protective equipment, including:

  • Safety glasses or goggles

  • Chemical-resistant gloves

  • A laboratory coat

Step 2: Waste Segregation and Collection

  • Solid Waste: Collect un-used or contaminated solid this compound in a designated, clearly labeled hazardous waste container.

  • Liquid Waste (Solutions): If this compound is in a solvent (e.g., DMSO), collect the solution in a separate, labeled hazardous waste container for organic solvents. Do not mix with aqueous waste.

  • Contaminated Materials: Any materials that have come into contact with this compound, such as pipette tips, tubes, and weighing paper, should be disposed of in the solid chemical waste container.

Step 3: Labeling of Waste Containers

Properly label all waste containers with the following information:

  • The words "Hazardous Waste"

  • The full chemical name: "this compound"

  • The approximate quantity of the waste

  • The date of accumulation

  • Your name, laboratory, and contact information

Step 4: Storage of Chemical Waste

Store the sealed and labeled waste containers in a designated, well-ventilated, and secure area away from incompatible materials.

Step 5: Disposal Request

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

GNE140_Disposal_Workflow This compound Disposal Workflow cluster_preparation Preparation cluster_waste_characterization Waste Characterization cluster_collection_and_labeling Collection & Labeling cluster_storage_and_disposal Storage & Disposal start Start: Need to dispose of this compound ppe Wear appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe waste_type Identify Waste Type ppe->waste_type solid_waste Solid this compound waste_type->solid_waste Solid liquid_waste This compound Solution waste_type->liquid_waste Liquid contaminated_materials Contaminated Labware waste_type->contaminated_materials Contaminated collect_solid Collect in labeled solid hazardous waste container solid_waste->collect_solid collect_liquid Collect in labeled liquid (organic solvent) waste container liquid_waste->collect_liquid contaminated_materials->collect_solid label_container Label container with: - 'Hazardous Waste' - 'this compound' - Quantity, Date, Contact Info collect_solid->label_container collect_liquid->label_container store_waste Store waste in a designated and secure area label_container->store_waste contact_ehs Contact Environmental Health & Safety (EHS) for pickup and disposal store_waste->contact_ehs end End: Proper Disposal Complete contact_ehs->end

Caption: A flowchart outlining the procedural steps for the safe disposal of this compound.

References

Safeguarding Your Research: A Guide to Handling GNE-140 Racemate

Author: BenchChem Technical Support Team. Date: November 2025

Essential safety protocols and logistical plans are critical for the secure and effective handling of GNE-140 racemate in a laboratory setting. This guide provides immediate, procedural, and step-by-step information for researchers, scientists, and drug development professionals. Adherence to these guidelines is paramount to ensure personal safety and maintain the integrity of your research.

This compound is a potent inhibitor of lactate dehydrogenase A (LDHA) and is for research use only. It is not intended for human or therapeutic use. The following information outlines the necessary personal protective equipment (PPE), handling procedures, and disposal plans to minimize risk and ensure a safe laboratory environment.

Personal Protective Equipment (PPE) and Engineering Controls

Proper PPE and engineering controls are the first line of defense against potential exposure. The following table summarizes the recommended safety measures when handling this compound.

Equipment/ControlSpecificationPurpose
Eye/Face Protection Safety glasses with side-shields or gogglesProtects against splashes and airborne particles.
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber)Prevents skin contact with the compound.
Skin and Body Protection Laboratory coatProvides a barrier against accidental spills.
Respiratory Protection Use in a well-ventilated area. A respirator may be required for large quantities or in poorly ventilated areas.Minimizes inhalation of dust or aerosols.
Engineering Controls Fume hoodRecommended for all procedures involving the handling of this compound to control exposure.

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound is essential for safety and experimental success. The following workflow outlines the key steps from receiving the compound to its final disposal.

GNE140_Handling_Workflow cluster_prep Preparation cluster_handling Handling and Experimentation cluster_cleanup Cleanup and Disposal Receipt Receiving and Inspection Storage Store at -20°C Receipt->Storage Upon receipt Prep_Area Prepare Handling Area (Fume Hood) Storage->Prep_Area Before use Don_PPE Don Appropriate PPE Prep_Area->Don_PPE Weighing Weighing Don_PPE->Weighing Dissolving Dissolving in Solvent (e.g., DMSO) Weighing->Dissolving Experiment Experimental Use Dissolving->Experiment Decontaminate Decontaminate Surfaces Experiment->Decontaminate Post-experiment Waste_Collection Collect Waste Decontaminate->Waste_Collection Doff_PPE Doff PPE Waste_Collection->Doff_PPE Disposal Dispose of Waste (Follow Institutional Guidelines) Doff_PPE->Disposal

Caption: Workflow for safe handling of this compound.
Step-by-Step Handling Procedures

  • Receiving and Inspection: Upon receiving the this compound, inspect the container for any damage or leaks. Ensure the product label matches the order information.

  • Storage: Store the compound in a tightly sealed container in a dry and well-ventilated place. For long-term storage, it is recommended to keep the powder at -20°C.[1][2] Stock solutions should be stored at -80°C for up to two years or -20°C for up to one year.[1][2]

  • Preparation of Handling Area: Before handling, ensure a clean and designated workspace, preferably within a chemical fume hood. Have all necessary equipment and materials, including a spill kit, readily available.

  • Donning PPE: Wear all recommended personal protective equipment as outlined in the table above.

  • Weighing: To avoid inhalation of dust, handle the solid compound carefully. Use a microbalance within a ventilated enclosure if possible.

  • Dissolving: this compound is soluble in DMSO.[3] When preparing solutions, add the solvent to the solid slowly to avoid splashing. If necessary, use ultrasonic agitation to aid dissolution.[2]

  • Experimental Use: Conduct all experimental procedures within a fume hood to minimize exposure. Avoid direct contact with the skin, eyes, and clothing.

  • Decontamination: After handling, decontaminate all surfaces and equipment with an appropriate cleaning agent.

  • Waste Collection: Collect all waste materials, including empty containers, contaminated PPE, and unused solutions, in a designated and properly labeled hazardous waste container.

  • Doffing PPE: Remove PPE in the correct order to prevent cross-contamination. Wash hands thoroughly with soap and water after removing gloves.

  • Disposal: Dispose of all waste in accordance with local, state, and federal regulations. Consult your institution's environmental health and safety (EHS) office for specific disposal guidelines.

Spill and Emergency Procedures

In the event of a spill or accidental exposure, follow these immediate actions:

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • Inhalation: Move the affected person to fresh air and keep them in a position comfortable for breathing.

  • Ingestion: Rinse mouth with water. Do NOT induce vomiting.

In all cases of exposure, seek immediate medical attention and provide the Safety Data Sheet (SDS) to the medical personnel. For large spills, evacuate the area and contact your institution's EHS office.

By adhering to these safety and handling protocols, researchers can confidently work with this compound while ensuring a safe and controlled laboratory environment.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.